molecular formula C8H14O2 B1590453 Tert-butyl cyclopropanecarboxylate CAS No. 87661-20-9

Tert-butyl cyclopropanecarboxylate

Cat. No.: B1590453
CAS No.: 87661-20-9
M. Wt: 142.2 g/mol
InChI Key: FTEAAYMAQFBUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2,3)10-7(9)6-4-5-6/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEAAYMAQFBUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546453
Record name tert-Butyl cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87661-20-9
Record name 1,1-Dimethylethyl cyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87661-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl cyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Cyclopropanecarboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl cyclopropanecarboxylate (CAS No. 87661-20-9) is a valuable ester that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. It uniquely combines the structural features of a cyclopropane ring and a tert-butyl ester group. The cyclopropane moiety, a small, strained ring, imparts conformational rigidity and metabolic stability, often acting as a bioisosteric replacement for alkenes or gem-dimethyl groups in drug candidates.[1][2][3] Concurrently, the tert-butyl group provides significant steric hindrance, which can direct reaction pathways and, crucially, enhance the metabolic stability of the ester linkage, making it an effective prodrug motif resistant to premature hydrolysis.[4][5] This guide offers a comprehensive overview of the physical properties, spectroscopic profile, synthesis, and strategic applications of this compound for researchers, chemists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of a chemical reagent are critical for its effective use in experimental design. The key identifiers and physicochemical characteristics of this compound are summarized below.

Chemical Identifiers
IdentifierValueReference(s)
CAS Number 87661-20-9[6][7]
IUPAC Name This compound[6]
Molecular Formula C₈H₁₄O₂[6]
Molecular Weight 142.20 g/mol [6]
SMILES CC(C)(C)OC(=O)C1CC1[6]
InChIKey FTEAAYMAQFBUJJ-UHFFFAOYSA-N[6]
Physical Properties
PropertyValueNotesReference(s)
Physical Form Colorless Liquid---[7]
Boiling Point 154-155 °CAt atmospheric pressure.[7][8]
Density 1.012 ± 0.06 g/cm³Predicted value. Experimental data is not readily available.[7]
Solubility ---Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, esters) and poorly soluble in water due to its nonpolar character.---
Refractive Index ---Experimental data for the tert-butyl isomer is not readily available. The related n-butyl isomer has a refractive index of 1.428.[9]
Spectroscopic Profile

Understanding the spectroscopic signature of this compound is essential for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by two main regions. A prominent singlet, integrating to 9 protons, is expected around δ 1.4-1.5 ppm , corresponding to the magnetically equivalent methyl protons of the tert-butyl group.[10] The protons on the cyclopropane ring will appear as complex multiplets in the upfield region, typically between δ 0.7-1.6 ppm . The methine proton (CH) adjacent to the carbonyl group will be the most downfield of the ring protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides clear signals for each carbon environment. Key expected chemical shifts include the ester carbonyl carbon (C =O) around δ 173-175 ppm , the quaternary carbon of the tert-butyl group (-C (CH₃)₃) near δ 80-81 ppm , and the tert-butyl methyl carbons (-C(C H₃)₃) at approximately δ 28 ppm .[11] The cyclopropyl methine (C H) and methylene (C H₂) carbons are expected in the δ 15-25 ppm range.[12]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this ester is expected to be dominated by fragmentation. The molecular ion peak ([M]⁺) at m/z 142 may be observed but is often weak. The most prominent peak (base peak) is anticipated at m/z 57 , corresponding to the highly stable tert-butyl cation, [(CH₃)₃C]⁺, formed by the alpha cleavage of the ester oxygen-carbon bond.[13] Another significant fragmentation pathway involves the loss of neutral isobutylene (56 Da) via a McLafferty-type rearrangement, which would yield a fragment ion at m/z 86 .[14]

Synthesis and Purification

This compound is most efficiently prepared by the esterification of a cyclopropanecarboxylic acid derivative. The following workflow and protocol describe a scalable and high-yield synthesis.

Synthesis Workflow

Synthesis_Workflow cluster_reagents Starting Materials Cyclopropanecarbonyl_Chloride Cyclopropanecarbonyl Chloride Reaction Esterification Reaction Cyclopropanecarbonyl_Chloride->Reaction Potassium_tert_Butoxide Potassium tert-Butoxide (t-BuOK) Potassium_tert_Butoxide->Reaction Solvent: MTBE Temp: 0-5 °C Workup Aqueous Workup Reaction->Workup Neutralization (aq. NaHCO₃) Purification Purification Workup->Purification Extraction & Concentration Product tert-Butyl Cyclopropanecarboxylate Purification->Product Vacuum Distillation

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from Cyclopropanecarbonyl Chloride

This protocol is adapted from established literature procedures.[7][15]

Step 1: Reaction Setup

  • Suspend potassium tert-butoxide (1.0 eq.) in anhydrous tert-butyl methyl ether (MTBE, approx. 10 mL per gram of t-BuOK) in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the suspension to 0-5 °C using an ice-ethanol bath.

Step 2: Acylation

  • Slowly add cyclopropanecarbonyl chloride (1.0 eq.) dropwise to the cooled, stirring suspension over 60 minutes.

  • Causality: The slow, dropwise addition at low temperature is crucial to control the highly exothermic reaction between the reactive acid chloride and the strong alkoxide base, preventing side reactions and ensuring safety. MTBE is chosen as the solvent for its low freezing point and good solvating properties for the reagents.

Step 3: Reaction Completion

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the reaction proceeds to completion. The progress can be monitored by techniques like on-line FTIR if available.[7]

Step 4: Aqueous Workup

  • Carefully quench the reaction by adding a 5% aqueous sodium bicarbonate solution.

  • Causality: The bicarbonate solution neutralizes any unreacted cyclopropanecarbonyl chloride and acidic byproducts. This step is performed cautiously as CO₂ gas evolution may occur.

  • Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract the aqueous phase with a further portion of MTBE.

  • Combine the organic layers and wash with a saturated aqueous sodium chloride solution (brine).

  • Causality: The brine wash helps to remove residual water from the organic phase and breaks up any emulsions, facilitating a clean separation.

Step 5: Isolation

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator at 30 °C / 150 mbar) to yield the crude product.[7]

Purification

The crude product is typically of high purity but may contain residual solvent. For applications requiring exacting purity, fractional distillation under reduced pressure is recommended.

  • Procedure: Assemble a fractional distillation apparatus. Place the crude oil in the distillation flask with a few boiling chips. Apply vacuum and gently heat the flask. Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~88-90 °C at 22 mmHg).[16] The precise boiling point will depend on the vacuum achieved.

Safety, Handling, and Storage

Proper handling and storage are imperative for ensuring laboratory safety and maintaining the integrity of the compound.

GHS Hazard Summary
Pictogram(s)Hazard ClassHazard Statement(s)
GHS02, GHS07 Flammable Liquid (Category 3)H226: Flammable liquid and vapor.
Skin Irritant (Category 2)H315: Causes skin irritation.
Eye Irritant (Category 2A)H319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation.
(Data sourced from ECHA C&L Inventory)[6][8]
Handling and Storage Recommendations
  • Handling: Use this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area. For long-term stability, storage at 2-8 °C is recommended.[7]

Applications in Medicinal Chemistry and Drug Development

The combination of a cyclopropane ring and a tert-butyl ester makes this compound a strategically valuable building block in the design of novel therapeutics.

Applications cluster_cyclopropyl Cyclopropyl Ring Benefits cluster_tertbutyl tert-Butyl Ester Benefits Molecule tert-Butyl Cyclopropanecarboxylate Rigidity Conformational Rigidity (Locks Bioactive Conformation) Molecule->Rigidity Metabolic_Stability_C Metabolic Stability (Resists CYP450 Oxidation) Molecule->Metabolic_Stability_C Bioisostere Bioisostere (Replaces C=C or gem-diMe) Molecule->Bioisostere Steric_Shield Steric Shield (Directs Synthetic Routes) Molecule->Steric_Shield Metabolic_Stability_E Metabolic Stability (Resists Esterase Hydrolysis) Molecule->Metabolic_Stability_E Prodrug Prodrug Moiety (Improves PK Profile) Molecule->Prodrug

Caption: Strategic benefits of the structural motifs in this compound.

The Role of the Cyclopropyl Group

The cyclopropane ring is a "conformationally constrained and lipophilic bioisostere" frequently used in drug design.[3] Its key contributions include:

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to analogous linear alkyl chains.[1][17]

  • Improved Potency and Selectivity: By locking the conformation of a molecule, the cyclopropyl group can improve binding affinity to a biological target, leading to increased potency and reduced off-target effects.[1][3]

  • Modulation of Physicochemical Properties: It can fine-tune properties like lipophilicity and membrane permeability.[3][18]

The Role of the tert-Butyl Ester

The tert-butyl ester is not merely a protecting group; it is a functional moiety with significant implications for pharmacokinetics.

  • Enhanced Metabolic Stability: The steric bulk of the tert-butyl group provides a powerful shield against hydrolysis by common esterase enzymes found in the plasma and gastrointestinal tract.[4][5] This is a critical feature for designing orally available ester prodrugs that need to survive first-pass metabolism.

  • Prodrug Design: This stability allows the ester to act as a prodrug, delivering the parent carboxylic acid to the target tissue or cell type where it can be cleaved by specific enzymes or conditions, thereby improving the therapeutic window of the active compound.[5][19] Recent studies on glutamine antagonist prodrugs for cancer therapy have shown that tert-butyl esters confer excellent stability in both plasma and intestinal homogenates, leading to higher tumor delivery of the active drug.[5][19]

By providing both of these valuable motifs in a single, readily available package, this compound serves as an efficient starting point for the synthesis of complex molecules with desirable drug-like properties.

Conclusion

This compound is a foundational reagent whose physical and chemical properties make it highly attractive for synthetic and medicinal chemistry. Its straightforward, high-yield synthesis and well-defined spectroscopic characteristics facilitate its use in the laboratory. For drug development professionals, its constituent parts—the metabolically robust and conformationally rigid cyclopropane ring and the sterically hindered, hydrolysis-resistant tert-butyl ester—offer a powerful combination for designing next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

A Comprehensive Spectroscopic Guide to Tert-butyl Cyclopropanecarboxylate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl cyclopropanecarboxylate, a key building block in organic synthesis and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide elucidates the underlying principles of spectral interpretation and provides field-proven insights into the experimental methodologies, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of this compound

This compound is a valuable synthetic intermediate due to the presence of the sterically demanding tert-butyl group and the strained cyclopropyl ring. This unique combination of structural features imparts specific reactivity and conformational rigidity, making it a desirable moiety in the design of novel therapeutic agents and complex organic molecules. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of subsequent synthetic transformations. This guide serves as an authoritative reference for the detailed spectroscopic properties of this compound.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecular structure of this compound is fundamental to interpreting its spectroscopic data. The molecule consists of a cyclopropane ring directly attached to a carbonyl group, which is, in turn, part of a tert-butyl ester functionality.

Caption: Molecular structure of this compound.

The strained three-membered ring and the bulky tert-butyl group create a distinct electronic and steric environment, which is reflected in the unique chemical shifts in NMR, characteristic vibrational frequencies in IR, and specific fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by two main sets of signals corresponding to the protons of the tert-butyl group and the cyclopropyl ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.45Singlet9H-C(CH ₃)₃
~1.30Multiplet1HCyclopropyl CH
~0.85Multiplet4HCyclopropyl CH
  • Causality of Chemical Shifts: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds, resulting in a sharp singlet at approximately 1.45 ppm. The upfield chemical shifts of the cyclopropyl protons (~0.85-1.30 ppm) are a hallmark of this strained ring system. The ring current effect of the cyclopropane ring shields these protons, causing them to resonate at a higher field (lower ppm) compared to acyclic alkane protons. The methine proton on the cyclopropane ring, being adjacent to the electron-withdrawing carbonyl group, is expected to be slightly downfield compared to the methylene protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~173C =O (Ester carbonyl)
~80-C (CH₃)₃ (Quaternary)
~28-C(C H₃)₃ (Methyl)
~15C H (Cyclopropyl methine)
~9C H₂ (Cyclopropyl methylene)
  • Expert Interpretation: The carbonyl carbon of the ester group resonates significantly downfield (~173 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. The quaternary carbon of the tert-butyl group appears around 80 ppm, while the three equivalent methyl carbons are observed at approximately 28 ppm. Similar to the proton spectrum, the cyclopropyl carbons are shielded and appear at unusually high fields (~9-15 ppm) for aliphatic carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (aliphatic)
~1725StrongC=O stretch (ester)
~1150StrongC-O stretch (ester)
  • Field-Proven Insights: The most prominent and diagnostic peak in the IR spectrum of this compound is the strong absorption band around 1725 cm⁻¹. This is characteristic of the carbonyl (C=O) stretching vibration of a saturated ester. The presence of the strained cyclopropyl ring does not significantly shift this frequency compared to other saturated esters. The strong C-O stretching vibration of the ester linkage is typically observed in the fingerprint region, around 1150 cm⁻¹. The C-H stretching vibrations of the aliphatic protons on the tert-butyl and cyclopropyl groups appear as strong bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
142[M]⁺ (Molecular ion)
87[M - C₄H₉]⁺ or [C₄H₇O₂]⁺
69[C₄H₅O]⁺
57[C₄H₉]⁺ (tert-butyl cation)
41[C₃H₅]⁺ (cyclopropyl cation)

  • Trustworthiness of Fragmentation Analysis: The mass spectrum is expected to show a molecular ion peak at m/z = 142, corresponding to the molecular weight of the compound (C₈H₁₄O₂). A key fragmentation pathway for tert-butyl esters is the loss of the tert-butyl group as a stable tert-butyl cation ([C₄H₉]⁺), which gives rise to a prominent peak at m/z = 57. Another significant fragmentation is the loss of the tert-butyl radical to give a fragment at m/z = 87. Further fragmentation of the cyclopropylcarbonyl moiety can lead to peaks at m/z = 69 (loss of water from the m/z 87 fragment) and m/z = 41 (the cyclopropyl cation).

G M [C₈H₁₄O₂]⁺˙ m/z = 142 F57 [C₄H₉]⁺ m/z = 57 (tert-butyl cation) M->F57 - C₄H₅O₂˙ F87 [C₄H₇O₂]⁺ m/z = 87 M->F87 - •C₄H₉ F69 [C₄H₅O]⁺ m/z = 69 F87->F69 - H₂O F41 [C₃H₅]⁺ m/z = 41 (cyclopropyl cation) F87->F41 - CO₂

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 256 or more scans may be required to achieve an adequate signal-to-noise ratio for all carbons, especially the quaternary carbon.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample plates in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum corresponding to this peak can then be analyzed for its molecular ion and fragmentation pattern.

Conclusion

This technical guide provides a comprehensive and authoritative overview of the key spectroscopic data for this compound. The detailed analysis of ¹H NMR, ¹³C NMR, IR, and MS data, coupled with explanations of the underlying chemical principles and robust experimental protocols, offers a valuable resource for researchers in organic synthesis and medicinal chemistry. The presented data and interpretations serve as a reliable benchmark for the structural verification and quality control of this important synthetic building block.

An In-Depth Technical Guide to tert-Butyl Cyclopropanecarboxylate (CAS 87661-20-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry and drug development, the strategic selection of building blocks is paramount to achieving desired molecular architectures and optimizing pharmacokinetic profiles. tert-Butyl cyclopropanecarboxylate (CAS No. 87661-20-9) has emerged as a noteworthy synthetic intermediate, valued for its unique combination of steric and electronic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, safety considerations, and, most critically, its application as a versatile synthon in complex molecule synthesis and prodrug design. As a Senior Application Scientist, this document aims to synthesize technical data with practical, field-proven insights to empower researchers in their experimental endeavors.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] The molecule incorporates a strained three-membered cyclopropane ring and a sterically demanding tert-butyl ester group. This combination imparts unique reactivity and stability, which will be discussed in subsequent sections.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 87661-20-9[2]
Molecular Formula C₈H₁₄O₂[2]
Molecular Weight 142.20 g/mol [2]
IUPAC Name This compound[2]
Boiling Point 154 °C[1]
Density 1.012 ± 0.06 g/cm³ (Predicted)[1]
Appearance Colorless liquid[1]
Storage Temperature 2-8°C, Sealed in dry conditions

Spectroscopic Characterization

For unambiguous identification, the following spectroscopic data are characteristic of this compound. While specific spectra can be obtained from suppliers, typical chemical shifts are provided below for reference.[3][4]

Table 2: Representative NMR Spectroscopic Data

NucleusSolventChemical Shift (δ) ppmMultiplicity
¹H NMR CDCl₃~1.45s (9H, C(CH₃)₃)
~1.30-1.40m (1H, CH-C=O)
~0.80-0.90m (2H, CH₂)
~0.65-0.75m (2H, CH₂)
¹³C NMR CDCl₃~173.5 (C=O)s
~80.5 (O-C(CH₃)₃)s
~28.1 (C(CH₃)₃)q
~15.5 (CH-C=O)d
~8.5 (CH₂)t

Note: Actual chemical shifts may vary slightly depending on the solvent and instrument used.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is reliably achieved through the esterification of cyclopropanecarbonyl chloride with potassium tert-butoxide. This method is scalable and provides a high yield of the desired product.[1]

Experimental Protocol
  • Reaction Setup: Suspend potassium tert-butoxide (1.0 eq.) in tert-butyl methyl ether (MTBE) in a reaction vessel equipped with a stirrer and a cooling bath.

  • Cooling: Cool the suspension to 0-5 °C using an ice-ethanol bath.

  • Addition of Acyl Chloride: Slowly add cyclopropanecarbonyl chloride (1.0 eq.) dropwise over approximately 60 minutes, ensuring the internal temperature is maintained between 0-5 °C. The progress of the reaction can be monitored by in-line FTIR.[1]

  • Reaction Completion: Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Work-up:

    • Neutralize the reaction mixture by adding a 5% aqueous sodium bicarbonate solution.

    • Separate the aqueous phase and extract it with MTBE.

    • Combine the organic phases and wash with a half-saturated aqueous sodium chloride solution.

  • Isolation: Concentrate the organic phase under reduced pressure (e.g., 30 °C at 150 mbar) to yield this compound as a liquid. A typical yield is around 91%.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Isolation K_tBuO Potassium tert-butoxide Mix Suspend in MTBE K_tBuO->Mix CP_Cl Cyclopropanecarbonyl Chloride Add Slow Addition CP_Cl->Add Cool Cool to 0-5°C Mix->Cool Cool->Add Stir Stir for 30 min Add->Stir Neutralize Neutralize (aq. NaHCO₃) Stir->Neutralize Extract Extract with MTBE Neutralize->Extract Wash Wash (Brine) Extract->Wash Concentrate Concentrate Wash->Concentrate Product tert-Butyl cyclopropanecarboxylate Concentrate->Product

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The utility of this compound in research and development stems from the distinct characteristics of its two main functional components: the cyclopropane ring and the tert-butyl ester.

The Cyclopropyl Moiety: A Bioisostere with Unique Properties

The cyclopropane ring is often used as a bioisostere for phenyl rings or double bonds, offering a rigid, three-dimensional scaffold. Its high s-character in the C-C bonds gives it electronic properties reminiscent of an alkene, allowing for electronic interactions with adjacent functional groups.[5]

The tert-Butyl Ester: A Bulky Protecting Group and Metabolic Blocker

The tert-butyl group provides significant steric hindrance, which can direct reactions at other sites of a molecule. More importantly, it serves as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions, yet readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). In drug design, the bulky tert-butyl group can also act as a "metabolic blocker," preventing enzymatic degradation at or near its point of attachment. However, it is important to note that tert-butyl groups themselves can be sites of metabolism, typically through hydroxylation by cytochrome P450 enzymes.[6]

Application in Prodrug Design: Enhanced Hydrolytic Stability

A key application for drug development professionals is the use of the cyclopropanecarboxylate ester as a component of prodrugs. Research has demonstrated that esters of cyclopropanecarboxylic acid exhibit a substantial increase in stability under both acidic and basic hydrolytic conditions compared to other common esters.[2][5]

This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[5] For instance, in a comparative study, the half-life of a cyclopropane analogue of the antiviral drug valacyclovir was found to be significantly longer (>300 hours) at pH 6 and 40°C compared to valacyclovir itself (69.7 hours).[2][5] This increased stability can be advantageous for oral drug delivery, potentially allowing more of the intact prodrug to be absorbed before hydrolysis in the gastrointestinal tract.

Stability_Concept cluster_ester Ester Moiety cluster_factors Environmental Factors Ester R-O-C(=O)-R' Hydrolysis Hydrolysis Ester->Hydrolysis susceptible to Stability Increased Stability Ester->Stability leads to Acid Acidic Conditions (e.g., Stomach) Acid->Hydrolysis Base Basic Conditions (e.g., Intestine) Base->Hydrolysis Hydrolysis->Stability antagonistic relationship Cyclopropyl Cyclopropyl Group (as R') Cyclopropyl->Ester incorporation of

Caption: Conceptual diagram of enhanced hydrolytic stability of cyclopropane esters.

Safety and Handling

This compound is classified as a flammable liquid and vapor and can cause skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[7]

Table 3: GHS Hazard and Precautionary Statements

ClassificationCodeStatementReference(s)
Hazard H226Flammable liquid and vapor[7]
H315Causes skin irritation[7]
H319Causes serious eye irritation[7]
H335May cause respiratory irritation[7]
Precautionary P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink plenty of water. Get medical attention immediately.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique structural and electronic properties, coupled with the stability it imparts on ester linkages, make it a compound of significant interest for researchers in medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory. The insights provided in this guide are intended to support the innovative application of this compound in the creation of novel and improved therapeutics.

References

Electronic and steric effects of the cyclopropyl group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic and Steric Effects of the Cyclopropyl Group in Modern Drug Discovery

Abstract

The cyclopropyl group, a seemingly simple three-membered carbocycle, stands as a uniquely powerful and versatile tool in the arsenal of medicinal chemists. Its profound impact on molecular properties belies its small size, stemming from a highly strained ring system that imparts unusual electronic and steric characteristics. This guide provides an in-depth exploration of these properties for researchers, scientists, and drug development professionals. We will dissect the fundamental bonding models that explain its dual electronic nature—acting as both an inductive electron-withdrawing group and a potent resonance donor. Furthermore, we will examine its steric influence as a rigid, conformationally-locking scaffold and its increasingly important role as a bioisostere for alkenes, alkyl groups, and even phenyl rings. Through a synthesis of theoretical principles, experimental data, and practical case studies, this document illuminates how strategic incorporation of the cyclopropyl moiety can overcome common drug discovery hurdles, such as enhancing metabolic stability, increasing potency, modulating pharmacokinetics, and improving selectivity. We also address critical considerations, including the metabolic liabilities of certain cyclopropyl-containing motifs. This guide serves as a comprehensive resource for leveraging the distinct effects of the cyclopropyl group to rationally design the next generation of therapeutic agents.

The Unique Bonding of the Cyclopropyl Ring: A Foundation for Its Properties

The remarkable characteristics of the cyclopropyl group are a direct consequence of the severe angle strain imposed by its three-membered ring structure. The internal C-C-C bond angles of 60° are a significant deviation from the ideal 109.5° for sp³ hybridized carbon, leading to inefficient orbital overlap and high ring strain (~27.5 kcal/mol).[1] This strain fundamentally alters the hybridization and geometry of the carbon atoms, which is best described by two complementary models.

Coulson-Moffitt (Bent Bond) Model This model proposes a rehybridization of the carbon orbitals to minimize the angle strain.[2][3] The orbitals forming the C-C bonds within the ring have a higher degree of p-character (approaching sp⁵), causing the region of maximum electron density to lie outside the direct line connecting the nuclei.[2][3] This results in weaker, curved "bent" or "banana" bonds.[4][5] Conversely, the exocyclic C-H bonds have a higher degree of s-character (closer to sp²), making them shorter and stronger than those in typical alkanes.[6][7][8]

Walsh Orbital Model The Walsh model provides a molecular orbital perspective that elegantly explains the cyclopropyl group's π-like properties.[2][9] It considers each CH₂ fragment as contributing an sp² orbital and a p-orbital to the ring's framework. The three in-plane p-orbitals combine to form a set of three molecular orbitals (one bonding, two degenerate anti-bonding), while the three sp² orbitals point towards the ring's center to form another set of three MOs (two bonding, one anti-bonding).[10][11] The highest occupied molecular orbitals (HOMOs) of this system resemble a π-system, allowing the cyclopropyl group to interact with adjacent p-orbitals and unsaturated systems.[9][12]

Walsh_Orbitals cluster_fragments Methylene Fragments (3x) cluster_mo Cyclopropane MOs p_orbital p-orbitals (in-plane) Walsh_HOMOs Walsh HOMOs (π-like character) p_orbital->Walsh_HOMOs Combine sp2_orbital sp² orbitals (inward) sp2_orbital->Walsh_HOMOs Combine Walsh_LUMOs Walsh LUMOs

Caption: Simplified formation of Walsh MOs in cyclopropane.

The Dichotomous Electronic Effects of the Cyclopropyl Group

The unique bonding of the cyclopropyl ring gives rise to a dual electronic nature, allowing it to act as either an electron-withdrawing or electron-donating group depending on the electronic demands of the adjacent atom or system.[13]

As a σ-Acceptor (Inductive Effect)

Due to the increased s-character of the exocyclic carbon orbitals, the cyclopropyl group is more electronegative than other alkyl groups. This results in an inductive electron-withdrawing effect through the sigma bond framework. This property can be leveraged to modulate the pKa of nearby functional groups.[6][7]

As a π-Donor (Resonance/Hyperconjugation Effect)

The most profound electronic feature of the cyclopropyl group is its ability to act as a potent π-electron donor. The high-energy, p-rich C-C bonding orbitals (as described by both models) can effectively overlap with an adjacent, empty p-orbital, providing exceptional stabilization.[2] This effect is most dramatically observed in the stabilization of an adjacent carbocation. The cyclopropylmethyl carbocation is remarkably stable, even more so than the benzyl carbocation, due to this efficient delocalization of positive charge into the ring's framework.[5][14] This stabilization increases additively with the number of cyclopropyl groups attached.[14]

Bioisostere_Logic Start Lead Compound with Liability (e.g., Phenyl Ring, Alkene) Strategy Bioisosteric Replacement Strategy Start->Strategy Replacement Replace with Cyclopropyl Group Strategy->Replacement Outcome Improved Properties Replacement->Outcome Prop1 Increased Metabolic Stability Outcome->Prop1 Prop2 Improved Solubility Outcome->Prop2 Prop3 Enhanced Potency (Conformational Lock) Outcome->Prop3 Prop4 Increased Fsp³ Outcome->Prop4

References

The Genesis of the Three-Membered Ring: A Technical Guide to the Discovery and History of Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif of inherent strain and unique reactivity, is a cornerstone of modern organic synthesis and medicinal chemistry. Its presence in numerous natural products and blockbuster pharmaceuticals underscores the importance of efficient methods for its construction.[1][2] This technical guide delves into the rich history of cyclopropanation reactions, tracing their evolution from early serendipitous discoveries to the sophisticated catalytic and asymmetric methodologies that are indispensable in today's research and development landscape. We will explore the key breakthroughs, the mechanistic underpinnings of these transformations, and the experimental ingenuity that has propelled this field forward.

The Dawn of Cyclopropane: An Intramolecular Journey

The story of the cyclopropane ring begins not with the addition to a double bond, but with an intramolecular cyclization. In 1881, August Freund, while investigating the reactions of 1,3-dibromopropane, treated it with sodium metal.[1][3] This resulted in the formation of cyclopropane gas, marking the first synthesis of this fundamental carbocycle.[1] The reaction, a variation of the Wurtz coupling, involves the reductive coupling of the two carbon-bromine bonds to form the strained three-membered ring.

The yield of Freund's original procedure was modest. However, in 1887, Gustavson improved upon this method by using zinc instead of sodium, which provided a more efficient synthesis of cyclopropane.[3]

Visualizing the First Cyclopropanation: The Freund-Gustavson Synthesis

Freund_Gustavson cluster_reaction Freund-Gustavson Synthesis (1881, 1887) 1,3-Dibromopropane 1,3-Dibromopropane reagents + 2 M (M = Na or Zn) 1,3-Dibromopropane->reagents cyclopropane Cyclopropane reagents->cyclopropane salt + 2 MBr cyclopropane->salt

Caption: The intramolecular Wurtz-type reaction for the first synthesis of cyclopropane.

The Carbene Era: From Unruly Species to Controlled Additions

While intramolecular cyclizations provided the first access to cyclopropanes, the development of methods for their construction from readily available alkenes was a significant leap forward. This new chapter was dominated by the chemistry of carbenes, highly reactive divalent carbon species.

Diazomethane: A Potent but Perilous Precursor

One of the earliest methods for cyclopropanation of alkenes involved the use of diazomethane (CH₂N₂).[4] Photolysis or thermolysis of diazomethane generates the highly reactive methylene carbene (:CH₂), which can then add to an alkene in a concerted, stereospecific manner to form a cyclopropane.[4] This syn-addition preserves the stereochemistry of the starting alkene.[1][4]

However, the extreme toxicity and explosive nature of diazomethane have largely limited its practical application, especially on a large scale.[4] Furthermore, the high reactivity of the free carbene can lead to a lack of selectivity and side reactions.

The Simmons-Smith Reaction: A Safer and More Selective Approach

A landmark discovery that revolutionized cyclopropanation was reported in 1958 by Howard E. Simmons and Ronald D. Smith at DuPont.[4][5][6] They found that treating an alkene with diiodomethane (CH₂I₂) and a zinc-copper couple resulted in the clean formation of a cyclopropane.[4][5] This method, now famously known as the Simmons-Smith reaction, avoided the use of the hazardous diazomethane and offered much greater control and functional group tolerance.[4][7]

Mechanism of the Simmons-Smith Reaction:

The key to the Simmons-Smith reaction is the formation of an organozinc carbenoid, specifically iodomethylzinc iodide (ICH₂ZnI).[7][8] This species is not a free carbene but rather a metal-stabilized carbene equivalent. The zinc atom inserts into the carbon-iodine bond of diiodomethane.[8] This carbenoid then delivers the methylene group to the alkene in a concerted, stereospecific fashion via a "butterfly" transition state.[7]

Caption: The two-step mechanism of the Simmons-Smith cyclopropanation reaction.

Key Features of the Simmons-Smith Reaction:

  • Stereospecificity: The reaction is a syn-addition, meaning the stereochemistry of the alkene is retained in the cyclopropane product.[1][4][7]

  • Chemoselectivity: The electrophilic nature of the carbenoid leads to a preference for electron-rich alkenes.[9] A significant advantage is the directing effect of proximal hydroxy groups, which coordinate to the zinc and direct the cyclopropanation to the same face of the molecule.[10][11]

  • Functional Group Tolerance: The reaction is compatible with a wide range of functional groups.[7][12]

Procedural Modifications:

Over the years, several modifications to the original Simmons-Smith protocol have been developed. In 1966, Furukawa introduced the use of diethylzinc (Et₂Zn) in place of the zinc-copper couple, which often leads to improved yields and reactivity.[5][6][13]

Experimental Protocol: Simmons-Smith Cyclopropanation of Cyclohexene

This protocol is a representative example of a classic Simmons-Smith reaction.

Materials:

  • Zinc dust (<10 micron, activated)

  • Copper(I) chloride

  • Cyclohexene

  • Diiodomethane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust and an equal weight of copper(I) chloride.

  • Heat the flask gently under a stream of nitrogen until the mixture becomes a uniform gray color.

  • Cool the flask to room temperature and add anhydrous diethyl ether.

  • Reaction: To the stirred suspension of the zinc-copper couple, add a solution of cyclohexene in diethyl ether.

  • From the dropping funnel, add a solution of diiodomethane in diethyl ether dropwise over 30 minutes. The reaction is exothermic and may require occasional cooling in an ice bath to maintain a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 1 hour, and then heat to reflux for an additional 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite to remove the inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by distillation to afford norcarane (bicyclo[4.1.0]heptane).

The Rise of Transition Metal Catalysis: Precision and Asymmetry

While the Simmons-Smith reaction remains a powerful tool, the quest for even greater efficiency, selectivity, and, crucially, enantioselectivity, led to the development of transition-metal-catalyzed cyclopropanation reactions. These methods typically involve the decomposition of diazo compounds by a metal catalyst to generate a metal carbene intermediate, which then transfers the carbene to an alkene.[14]

Early Discoveries with Copper and Rhodium

The use of copper catalysts for the cyclopropanation of olefins with diazocarbonyl compounds was an early breakthrough.[14] However, rhodium carboxylate complexes, such as dirhodium tetraacetate, have emerged as highly effective and versatile catalysts for this transformation.[14] The intramolecular version of this reaction was first reported in 1961.[14]

General Mechanism of Metal-Catalyzed Cyclopropanation:

  • Catalyst Activation: The diazo compound reacts with the transition metal catalyst.

  • Nitrogen Extrusion: The resulting adduct loses a molecule of nitrogen gas (N₂) to form a metal carbene intermediate.

  • Carbene Transfer: The metal carbene reacts with the alkene in a concerted fashion to deliver the carbene fragment and form the cyclopropane ring, regenerating the catalyst for the next cycle.[14]

Catalytic_Cycle cluster_cycle General Catalytic Cycle for Cyclopropanation Catalyst [M] Adduct [M]-CR₂N₂ Catalyst->Adduct + R₂CN₂ Diazo R₂CN₂ Carbene [M]=CR₂ Adduct->Carbene - N₂ Carbene->Catalyst + Alkene - Cyclopropane Alkene Alkene Cyclopropane Cyclopropane N2 N₂

Caption: A simplified catalytic cycle for transition-metal-catalyzed cyclopropanation.

The Advent of Asymmetric Cyclopropanation

A pivotal moment in the history of cyclopropanation was the development of catalytic asymmetric methods.[15] By employing chiral ligands on the metal catalyst, it became possible to control the stereochemistry of the newly formed stereocenters in the cyclopropane ring, leading to the synthesis of enantioenriched products. This has had a profound impact on drug discovery and development, where the chirality of a molecule is often critical to its biological activity.[15]

The first asymmetric cyclopropanation reactions involving a stable carbene were a significant milestone.[16] Subsequently, a wide array of chiral catalysts based on metals such as copper, rhodium, and cobalt have been developed, enabling highly enantioselective cyclopropanations of a broad range of substrates.[17][18][19]

Modern Frontiers and Future Outlook

The field of cyclopropanation continues to evolve, with ongoing research focused on several key areas:

  • Development of Novel Catalysts: The design and synthesis of new, more active, and selective catalysts, including those based on earth-abundant and environmentally benign metals like iron, is an active area of research.[20]

  • Greener Methodologies: Efforts are being made to develop more sustainable cyclopropanation protocols that minimize waste and avoid the use of hazardous reagents.[1]

  • Broader Substrate Scope: Researchers are continuously working to expand the scope of cyclopropanation reactions to include more challenging and diverse alkene substrates.

  • Biocatalysis: The use of engineered enzymes to perform cyclopropanation reactions is a promising new frontier, offering the potential for exceptional selectivity under mild conditions.[2]

The journey from Freund's initial synthesis of cyclopropane to the sophisticated asymmetric catalytic methods of today is a testament to the power of chemical innovation. The ability to construct this small, strained ring with high precision has had a transformative impact on organic synthesis and continues to open up new possibilities in the creation of complex molecules with valuable properties.

References

An In-depth Technical Guide to Cyclopropyl-Containing Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Allure of the Smallest Ring

In the vast landscape of organic synthesis and medicinal chemistry, few structural motifs have captured the enduring fascination and utility of the cyclopropyl group. This seemingly simple three-membered ring, once viewed primarily as a curiosity due to its inherent strain, has emerged as a powerhouse for molecular design. Its unique electronic and conformational properties offer a sophisticated toolkit for chemists to imbue molecules with enhanced potency, improved metabolic stability, and novel pharmacological profiles. This guide provides an in-depth exploration of cyclopropyl-containing building blocks, from their fundamental characteristics to their synthesis and strategic application in the development of next-generation therapeutics and advanced materials. For the researchers, scientists, and drug development professionals who strive to innovate at the molecular level, a deep understanding of the cyclopropyl group is not just advantageous; it is essential.

Part 1: The Unique Character of the Cyclopropyl Group: A Foundation for Innovation

Electronic and Structural Properties: Beyond a Simple Cycloalkane

The cyclopropane ring is far from being a typical saturated carbocycle. Its defining feature is significant ring strain, a consequence of the compressed C-C-C bond angles of 60°, a stark deviation from the ideal 109.5° for sp³-hybridized carbons.[1][2] This strain energy, approximately 27.5 kcal/mol, is a reservoir of potential energy that dictates the ring's reactivity.[3]

The bonding within the cyclopropane ring is best described by the Walsh and Coulson-Moffitt models, which depict the C-C bonds as "bent" or "banana" bonds.[4] These models suggest that the carbon-carbon bonds have a higher degree of p-character than typical C-C single bonds, leading to a phenomenon often described as "pseudo-unsaturated" or having "π-character".[5][6] This unique electronic nature allows the cyclopropyl group to act as a potent π-electron donor through conjugation with adjacent aromatic rings or p-orbitals.[6]

dot graph TD { A[Cyclopropane Ring] --> B{High Ring Strain}; B --> C[Compressed 60° Bond Angles]; B --> D["Bent" or "Banana" Bonds]; D --> E{Increased p-character}; E --> F["Pseudo-unsaturated" / "π-character"]; F --> G[Ability to Conjugate]; }

Caption: The interplay of properties stemming from the high ring strain of the cyclopropyl group.

Physicochemical Consequences: A Chemist's Lever for Molecular Properties

The distinct structural and electronic features of the cyclopropyl group translate into a profound influence on the physicochemical properties of a molecule. By strategically incorporating this moiety, chemists can fine-tune a compound's characteristics to overcome common drug development hurdles.

  • Metabolic Stability: The C-H bonds in a cyclopropyl group are shorter and stronger than those in linear alkyl chains, making them more resistant to oxidative metabolism by cytochrome P450 enzymes.[5][7] This increased metabolic stability can lead to a longer drug half-life and improved bioavailability.[5]

  • Conformational Rigidity: The rigid, planar nature of the three-carbon ring restricts the conformational freedom of a molecule.[5][8] This can "lock in" a bioactive conformation, leading to enhanced binding affinity for a biological target and potentially increased potency and selectivity.[5][8]

  • Lipophilicity and Solubility: The cyclopropyl group is a lipophilic moiety, and its introduction can increase a molecule's overall lipophilicity. However, its impact on aqueous solubility is often more nuanced and can be strategically employed to balance these competing properties for optimal absorption, distribution, metabolism, and excretion (ADME).

The Cyclopropyl Group as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone of modern medicinal chemistry, and the cyclopropyl group has proven to be a highly effective bioisostere for several common functional groups.[8][9]

  • Alkene Isostere: The pseudo-unsaturated character of the cyclopropyl ring allows it to mimic the electronics of a carbon-carbon double bond while offering greater metabolic stability.[8][10]

  • Gem-Dimethyl and Isopropyl Isostere: The cyclopropyl group can serve as a rigid replacement for a gem-dimethyl or isopropyl group, providing a similar steric profile while restricting rotation and potentially improving binding affinity.[9]

  • Aromatic Ring Replacement: In certain contexts, a cyclopropyl group can act as a non-aromatic surrogate for a phenyl ring, helping to "escape flatland" and improve the three-dimensionality and physicochemical properties of a molecule.[8][9]

Part 2: Synthetic Strategies for the Introduction of the Cyclopropyl Moiety

The construction of the strained cyclopropane ring requires specialized synthetic methods. Over the years, a robust portfolio of cyclopropanation reactions has been developed, offering chemists a range of options to suit different substrates and synthetic goals.

Classic Cyclopropanation: The Simmons-Smith Reaction and its Modern Variants

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[11] It involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[11]

The reaction proceeds through a concerted mechanism, where the methylene group is transferred to the alkene in a single step, preserving the stereochemistry of the starting alkene.[11][12] A cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will give a trans-substituted product.[11]

dot graph TD { subgraph "Simmons-Smith Reaction" A[Alkene] -- CH2I2, Zn-Cu --> B(Cyclopropane); end }

Caption: A simplified representation of the Simmons-Smith reaction.

Experimental Protocol: Simmons-Smith Cyclopropanation of Cyclohexene

  • Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (1.2 eq) and an equal weight of copper(I) chloride. Heat the mixture gently with a flame under vacuum until it glows red, then allow it to cool to room temperature.

  • Reaction Setup: To the activated zinc-copper couple, add anhydrous diethyl ether. Stir the suspension and add cyclohexene (1.0 eq).

  • Addition of Diiodomethane: Add diiodomethane (1.1 eq) dropwise to the stirred suspension. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite to remove the inorganic salts.

  • Purification: Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield norcarane.

Transition-Metal-Catalyzed Cyclopropanations

Transition metal catalysis offers a powerful and versatile approach to cyclopropanation, often utilizing diazo compounds as carbene precursors.[13] Rhodium and copper complexes are among the most effective catalysts for these transformations.[13][14] The reaction proceeds via the formation of a metal carbene intermediate, which then transfers the carbene to an alkene.[13]

A significant advantage of this method is the potential for asymmetric cyclopropanation through the use of chiral ligands on the metal catalyst, enabling the synthesis of enantioenriched cyclopropanes.[15][16]

dot graph TD { A[Diazo Compound] -- Rh(II) or Cu(I) Catalyst --> B{Metal Carbene}; B -- Alkene --> C[Cyclopropane]; }

Caption: General scheme for transition-metal-catalyzed cyclopropanation.

Michael-Initiated Ring Closure (MIRC)

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful method for the stereoselective synthesis of cyclopropanes.[17] This reaction involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring.[17] The stereochemistry of the final product can often be controlled with high precision, making MIRC a valuable tool in the synthesis of complex molecules.[17]

Synthesis of Key Cyclopropyl-Containing Building Blocks
  • Cyclopropylamines: These are crucial building blocks, particularly in the pharmaceutical and agrochemical industries.[18][19] They can be synthesized through various methods, including the Curtius rearrangement of cyclopropanecarboxylic acids, amination of cyclopropanol, and reductive amination of cyclopropanecarboxaldehyde.[18][19]

  • Cyclopropanols: These serve as versatile synthetic intermediates that can undergo a variety of transformations, either through ring-opening or with retention of the cyclopropane ring.[20][21] The Kulinkovich reaction, which involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide, is a common method for their synthesis.[21]

Part 3: Applications in Drug Discovery and Beyond

The unique properties of the cyclopropyl group have led to its widespread incorporation into a diverse range of biologically active molecules, including numerous FDA-approved drugs.[3][22][23]

Enhancing Pharmacokinetic and Pharmacodynamic Profiles

The introduction of a cyclopropyl moiety can significantly improve a drug candidate's ADME properties.[22] Its ability to enhance metabolic stability, modulate lipophilicity, and restrict conformation contributes to improved oral bioavailability and a more favorable pharmacokinetic profile.[5][22]

Drug NameTherapeutic AreaRole of the Cyclopropyl Group
Ciprofloxacin AntibioticThe cyclopropyl group at the N1 position of the quinolone core is crucial for its potent antibacterial activity.
Simeprevir Antiviral (Hepatitis C)Contains a cyclopropyl sulfonamide moiety that contributes to its binding affinity for the NS3/4A protease.[15]
Cabozantinib AnticancerThe cyclopropane ring is part of a key side chain that interacts with the kinase domain of MET and VEGFR2.[15][23]
Lemborexant InsomniaThe cyclopropyl group provides conformational stability, which is important for its activity as a dual orexin receptor antagonist.[9]
Modulating Biological Activity

The rigid and sterically defined nature of the cyclopropyl group can lead to highly specific interactions with biological targets, enhancing potency and reducing off-target effects.[10][22] Its unique electronic properties can also influence pKa and hydrogen bonding capabilities, further modulating a molecule's biological activity.[10]

Part 4: Challenges and Future Perspectives

Despite the significant advances in cyclopropane chemistry, challenges remain, particularly in the development of practical and scalable methods for asymmetric cyclopropanation.[24] The synthesis of highly substituted and functionalized cyclopropanes also continues to be an active area of research.[25]

The future of cyclopropyl-containing building blocks in synthesis is bright. The continued development of novel catalytic systems, including those based on earth-abundant metals and photoredox catalysis, promises to provide even more efficient and selective methods for their construction.[25] As our understanding of the intricate interplay between the cyclopropyl group and biological systems deepens, we can expect to see the emergence of even more innovative and life-changing molecules built upon this remarkable three-membered ring.

References

The Gatekeeper of Reactivity: A Technical Guide to the Stability of tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, the tert-butyl (t-Bu) ester stands out as a robust and versatile tool for the temporary masking of carboxylic acid functionalities.[1][2] Its widespread application, particularly in the intricate world of peptide synthesis and complex molecule construction, stems from a unique combination of stability under a wide range of conditions and selective lability under acidic conditions.[1][3] This orthogonality is paramount for achieving high yields and selectivities in multi-step synthetic campaigns.[4]

This technical guide provides an in-depth exploration of the chemical principles governing the stability and cleavage of the t-butyl ester, moving beyond simple protocols to explain the causality behind experimental choices. We will dissect the mechanistic pathways that dictate its reactivity, provide field-proven methodologies, and offer a logical framework for troubleshooting and optimization.

Section 1: The Dichotomy of Reactivity: Acidic Lability vs. Basic Stability

The utility of the t-butyl ester is fundamentally rooted in its disparate behavior under acidic and basic conditions. It is readily cleaved by acids but demonstrates remarkable resilience to bases. This behavior is a direct consequence of the different mechanistic pathways available for ester hydrolysis and the unique structural properties of the tert-butyl group.

Acid-Catalyzed Deprotection: A Unimolecular Pathway

The cleavage of t-butyl esters under acidic conditions is a highly efficient process, driven by the formation of a stable tertiary carbocation.[5] Unlike the hydrolysis of primary or secondary esters, which typically proceed through a bimolecular acyl-oxygen cleavage (AAC2) mechanism, t-butyl esters favor a unimolecular alkyl-oxygen cleavage (AAL1) pathway.[6]

Mechanism of Acidic Cleavage (AAL1):

  • Protonation: The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid. This step increases the electrophilicity of the carbonyl carbon, but more importantly, it sets the stage for the subsequent cleavage.[7][8]

  • C-O Bond Cleavage: The key step is the heterolytic cleavage of the alkyl-oxygen bond. This bond breaks to release the carboxylic acid and a highly stable tert-butyl carbocation. The formation of this stabilized tertiary carbocation is the thermodynamic driving force for this specific pathway.[5][9]

  • Cation Quenching: The reactive tert-butyl cation is subsequently quenched. It can be deprotonated by a weak base to form isobutylene gas or react with a nucleophile present in the mixture.[7][8]

This mechanism explains why strong acids are required to facilitate the initial protonation and drive the reaction forward.

Acid_Catalyzed_Deprotection start t-Butyl Ester protonated Protonated Ester start->protonated transition protonated->transition C-O Cleavage (Rate-Determining) products Carboxylic Acid + t-Butyl Cation transition->products quenched Isobutylene + H+ products->quenched Deprotection_Workflow start Start: t-Butyl Ester Deprotection q1 Substrate contains other acid-labile groups (Boc, Trityl, etc.)? start->q1 q2 Substrate contains scavenger-sensitive groups (e.g., Trp, Met)? q1->q2 No p_mild Use Milder Conditions: - ZnBr₂ in DCM - H₃PO₄ - Silica/Toluene q1->p_mild Yes p_tfa Use Standard Protocol: TFA/DCM q2->p_tfa No p_tfa_scav Use Standard Protocol: TFA/DCM + Scavengers (TIS) q2->p_tfa_scav Yes q3 Standard TFA/DCM causes degradation? q3->p_mild Yes end end q3->end No (Success) p_tfa->q3 p_tfa_scav->q3

References

The Strategic Role of tert-Butyl Cyclopropanecarboxylate in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of contemporary organic synthesis, particularly within the realm of pharmaceutical and agrochemical development, the judicious selection of molecular building blocks is paramount. tert-Butyl cyclopropanecarboxylate (t-BuCP), with its unique combination of a sterically demanding tert-butyl ester and a rigid, strained cyclopropyl ring, has emerged as a reagent of significant interest. This guide provides an in-depth exploration of its commercial availability, synthesis, quality control, and strategic applications, tailored for researchers, scientists, and professionals in drug development.

The inherent characteristics of the cyclopropyl and tert-butyl moieties bestow upon t-BuCP a desirable set of properties. The cyclopropane ring, with its high s-character in C-H bonds and unique electronic nature, often imparts metabolic stability and conformational rigidity to parent molecules.[1][2][3] This can lead to enhanced potency and a more favorable pharmacokinetic profile in drug candidates.[4][5] The tert-butyl group, a bulky hydrophobic motif, can serve as a steric shield and is known to influence the metabolic stability of ester linkages.[6][7][8][9][10]

Commercial Availability and Supplier Landscape

This compound is readily available from a multitude of chemical suppliers, catering to both research and bulk-scale needs. The compound is typically offered at purities of 95% or higher. When selecting a supplier, it is crucial to consider not only the purity but also the availability of comprehensive analytical data, such as NMR and GC-MS spectra, to ensure the quality and consistency of the material.

SupplierPurityAvailable Quantities
Sigma-Aldrich≥95%250 mg, 1 g, 5 g, 10 g, 25 g
ChemicalBook99%Inquire for bulk quantities
Apollo Scientific95%5 g, 25 g, 100 g, 500 g
Alfa ChemistryInquireInquire for research/bulk
ChemScene≥98% (HPLC)100 mg, 500 mg, 1 g, 5 g

This table is a representative sample and not exhaustive. Researchers should verify current availability and specifications directly with suppliers.

Synthesis and Mechanistic Insights: A Tale of Two Reactants

The most prevalent and industrially scalable synthesis of this compound involves the esterification of cyclopropanecarbonyl chloride with potassium tert-butoxide. This method is favored for its high yield and relatively straightforward execution.

Primary Synthetic Route: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The highly basic and sterically hindered tert-butoxide anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

G reagents Potassium tert-butoxide + Cyclopropanecarbonyl chloride intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product This compound intermediate->product Chloride Elimination byproduct Potassium Chloride (KCl) intermediate->byproduct

Caption: Synthesis of this compound.

Causality Behind Experimental Choices:

  • Solvent: A non-protic solvent such as tetrahydrofuran (THF) or diethyl ether is typically used to prevent the reaction of the highly basic tert-butoxide with the solvent.

  • Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side reactions.

  • Workup: An aqueous workup is necessary to remove the potassium chloride byproduct and any unreacted starting materials.

Alternative Synthetic Approaches

While the acyl chloride route is dominant, other methods for the synthesis of tert-butyl esters and cyclopropane rings exist and may be applicable in specific research contexts.[11][12][13] These can include:

  • Direct esterification of cyclopropanecarboxylic acid: This method typically requires a strong acid catalyst and conditions to remove water, which can be challenging.

  • Transesterification: Reaction of a different cyclopropanecarboxylate ester (e.g., methyl or ethyl) with tert-butanol under catalytic conditions.

  • Cyclopropanation of a tert-butyl acrylate: This involves the formation of the cyclopropane ring on a pre-existing tert-butyl ester.[11]

The choice of synthetic route will depend on factors such as the scale of the reaction, the availability of starting materials, and the desired purity of the final product.

Quality Control and Analytical Protocols: A Self-Validating System

Ensuring the purity and identity of this compound is critical for its application in sensitive research and development settings. A combination of chromatographic and spectroscopic techniques provides a robust quality control framework.

QC_Workflow start Received t-BuCP Batch nmr 1H and 13C NMR Spectroscopy start->nmr gcms GC-MS Analysis start->gcms hplc HPLC Analysis start->hplc decision Purity & Identity Confirmed? nmr->decision gcms->decision hplc->decision pass Batch Approved fail Batch Rejected decision->pass Yes decision->fail No

Caption: Quality control workflow for t-BuCP.

Experimental Protocol 1: Purity and Identity Confirmation by NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected chemical shifts (δ):

      • ~1.45 ppm (singlet, 9H, C(CH₃)₃)

      • ~1.50 ppm (multiplet, 1H, CH)

      • ~0.80-0.90 ppm (multiplet, 4H, CH₂)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected chemical shifts (δ):

      • ~174 ppm (C=O)

      • ~80 ppm (C(CH₃)₃)

      • ~28 ppm (C(CH₃)₃)

      • ~17 ppm (CH)

      • ~8 ppm (CH₂)

  • Data Analysis: Integrate the proton signals to confirm the relative proton counts. Compare the observed chemical shifts with reference spectra to verify the structure. The absence of significant impurity peaks indicates high purity.

Experimental Protocol 2: Analysis of Volatile Impurities by GC-MS

Objective: To identify and quantify any volatile impurities, such as residual solvents or starting materials.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: The retention time of the main peak should correspond to this compound. The mass spectrum should show the characteristic fragmentation pattern, including the molecular ion (m/z 142.20).[14] Any other peaks can be identified by their mass spectra and quantified by their peak areas.

Experimental Protocol 3: Quantitative Purity Determination by HPLC

Objective: To accurately determine the purity of this compound.

Methodology:

  • Sample Preparation: Accurately prepare a standard solution of a reference standard of this compound and a sample solution of the batch to be tested, both at a concentration of approximately 1 mg/mL in the mobile phase.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that of the reference standard, using the external standard method.

Applications in Drug Discovery and Development: A Strategic Advantage

The incorporation of the this compound moiety into drug candidates can offer several strategic advantages, primarily related to improving the pharmacokinetic profile of a molecule.

Applications tBuCP This compound hydrolysis Ester Hydrolysis tBuCP->hydrolysis In vivo prodrug Prodrug Strategy tBuCP->prodrug bioactive Bioactive Molecule (e.g., Carboxylic Acid) hydrolysis->bioactive pk_profile Improved Pharmacokinetic Profile bioactive->pk_profile prodrug->pk_profile

Caption: Role of t-BuCP in prodrug strategies.

Prodrug Strategies

The tert-butyl ester of this compound can serve as a prodrug moiety. In vivo, esterases can hydrolyze the ester to release the corresponding cyclopropanecarboxylic acid, which may be the active form of the drug. This strategy can be employed to enhance the oral bioavailability of a polar carboxylic acid drug by masking the polar group, thereby improving its absorption.

Metabolic Stability

As previously mentioned, the cyclopropyl group is often more resistant to metabolic oxidation compared to linear alkyl chains.[3] This can lead to a longer half-life and reduced clearance of the drug. The tert-butyl group can also sterically hinder the approach of metabolizing enzymes to the ester linkage, potentially slowing down hydrolysis.[6][7]

Patent Landscape

A review of the patent literature reveals the use of this compound and related structures in the synthesis of a variety of therapeutic agents.[15][16][17][18] These patents often highlight the role of the cyclopropyl moiety in achieving desired biological activity and pharmacokinetic properties.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for researchers and drug development professionals. Its unique structural features offer a powerful tool for modulating the properties of bioactive molecules. A thorough understanding of its synthesis, quality control, and strategic applications is essential for leveraging its full potential in the design and development of next-generation therapeutics. The protocols and insights provided in this guide serve as a comprehensive resource for the effective utilization of this versatile compound.

References

Methodological & Application

Synthesis of tert-butyl cyclopropanecarboxylate from cyclopropanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of tert-butyl cyclopropanecarboxylate, a valuable building block in organic synthesis and drug development. The protocol details the esterification of cyclopropanecarbonyl chloride with tert-butanol, leveraging a nucleophilic acyl substitution reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical characterization methods.

Introduction

Tert-butyl esters are frequently employed in organic synthesis as protecting groups for carboxylic acids and as intermediates in the preparation of more complex molecules. The tert-butyl group's steric hindrance provides stability against hydrolysis and nucleophilic attack, yet it can be removed under specific acidic conditions. This compound, in particular, is a key synthon for introducing the cyclopropyl moiety, a common structural motif in pharmaceuticals that can enhance metabolic stability and binding affinity. This document outlines a reliable method for its preparation from commercially available starting materials.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from cyclopropanecarbonyl chloride and tert-butanol proceeds via a nucleophilic acyl substitution mechanism.[1][2] Acyl chlorides are highly reactive carboxylic acid derivatives, making them excellent electrophiles for this transformation.[1]

The reaction is typically facilitated by a non-nucleophilic base, such as pyridine, which serves two primary purposes. Firstly, it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing potential side reactions and decomposition of acid-sensitive materials.[1][3] Secondly, pyridine can act as a nucleophilic catalyst by forming a highly reactive acyl-pyridinium intermediate, which is then more readily attacked by the alcohol.[1]

The overall reaction is as follows:

Cyclopropanecarbonyl chloride + tert-Butanol → this compound + Pyridinium hydrochloride

Due to the steric hindrance of the tertiary alcohol (tert-butanol), the reaction may require slightly elevated temperatures or longer reaction times compared to primary or secondary alcohols.[1]

Experimental Protocol

This protocol is a self-validating system, with in-process checks and a thorough analytical characterization of the final product to ensure purity and identity.

Materials and Equipment
Reagent/EquipmentGrade/Specification
Cyclopropanecarbonyl chloride≥98% purity
tert-ButanolAnhydrous, ≥99.5% purity
PyridineAnhydrous, ≥99.8% purity
Dichloromethane (DCM)Anhydrous, ≥99.8% purity
Hydrochloric acid (HCl)1 M aqueous solution
Saturated sodium bicarbonateAqueous solution
BrineSaturated aqueous sodium chloride solution
Anhydrous magnesium sulfateFor drying
Round-bottom flaskAppropriate size for the reaction scale
Magnetic stirrer and stir bar
Addition funnel
Reflux condenser
Ice bath
Separatory funnel
Rotary evaporator
NMR spectrometerFor ¹H and ¹³C NMR analysis
FT-IR spectrometerFor infrared spectroscopy analysis
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel, dissolve tert-butanol (1.2 equivalents) and anhydrous pyridine (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction upon addition of the acyl chloride.[1]

  • Addition of Acyl Chloride: Add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the cooled alcohol-pyridine mixture via the addition funnel over 30-60 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and add more DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Process Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Esterification cluster_workup Work-up & Purification reagents Dissolve tert-Butanol & Pyridine in DCM cooling Cool to 0 °C reagents->cooling add_acyl Add Cyclopropanecarbonyl Chloride cooling->add_acyl react Stir at Room Temperature (12-24h) add_acyl->react quench Quench with Water react->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Vacuum Distillation dry->purify product product purify->product Final Product

References

Application Notes and Protocols: A Detailed Guide to the Simmons-Smith Cyclopropanation of Acrylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the construction of the cyclopropane motif is a critical transformation in the synthesis of complex molecular architectures. The cyclopropyl group, with its unique steric and electronic properties, is a prevalent feature in numerous biologically active compounds and pharmaceutical agents.[1][2] The Simmons-Smith reaction stands as a cornerstone of cyclopropanation chemistry, offering a stereospecific method for the conversion of alkenes to cyclopropanes.[3][4] This guide provides an in-depth exploration of the Simmons-Smith cyclopropanation protocol, with a specific focus on its application to challenging electron-deficient substrates such as acrylates.

This document will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for both the classic and modified procedures, and provide practical insights to overcome common challenges, ensuring reproducible and high-yielding results in the laboratory.

The Mechanistic Landscape: Understanding the Zinc Carbenoid

The Simmons-Smith reaction is not a true carbene reaction but proceeds via a metal carbenoid intermediate, typically an organozinc species.[4][5] This distinction is crucial as it dictates the reaction's stereospecificity and chemoselectivity. The reaction is a concerted, cheletropic process where the methylene group is delivered to the same face of the alkene, preserving the olefin's original stereochemistry in the cyclopropane product.[3]

The core of the reaction involves the formation of an active zinc carbenoid, most commonly (iodomethyl)zinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[3] The reaction is believed to proceed through a "butterfly" transition state, where the zinc atom coordinates to the double bond prior to the methylene transfer.

However, the electrophilic nature of the traditional Simmons-Smith reagent poses a significant challenge when applied to electron-deficient alkenes like acrylates. The electron-withdrawing ester group deactivates the double bond towards attack by the electrophilic carbenoid, often leading to low yields or no reaction.[6] To address this limitation, several modifications have been developed that generate more nucleophilic and reactive carbenoids.

Key Modifications for Acrylate Cyclopropanation:
  • Furukawa Modification: This widely adopted method replaces the heterogeneous zinc-copper couple with the soluble and more reactive diethylzinc (Et₂Zn).[1] The reaction of Et₂Zn with diiodomethane generates a more reactive carbenoid species, EtZnCH₂I, which is more effective for less nucleophilic alkenes.[7]

  • Shi Modification: Specifically designed for electron-deficient olefins, this modification involves the pre-formation of a more nucleophilic zinc carbenoid by reacting diethylzinc with diiodomethane in the presence of an acidic modifier, most commonly trifluoroacetic acid (TFA).[3] The resulting species, believed to be of the form CF₃CO₂ZnCH₂I, exhibits enhanced reactivity towards substrates like acrylates.[3][5]

Below is a diagram illustrating the general mechanism of the Simmons-Smith reaction.

Simmons-Smith Mechanism cluster_reagent Reagent Generation cluster_reaction Cyclopropanation Zn_Cu Zn(Cu) Carbenoid ICH₂ZnI Zn_Cu->Carbenoid Insertion CH2I2 CH₂I₂ CH2I2->Carbenoid Acrylate Acrylate TS Butterfly Transition State Carbenoid->TS Acrylate->TS Product Cyclopropyl Acrylate TS->Product ZnI2 ZnI₂ TS->ZnI2

Caption: General mechanism of the Simmons-Smith reaction.

Experimental Protocols: From Reagent Preparation to Product Isolation

Success in the Simmons-Smith cyclopropanation of acrylates hinges on meticulous experimental technique, particularly the preparation of the active zinc reagent and the careful control of reaction conditions.

Protocol 1: Preparation of Activated Zinc-Copper Couple

The reactivity of the zinc-copper couple is paramount for the success of the classic Simmons-Smith reaction. Several methods exist for its preparation, with the following being a reliable and reproducible procedure.

Materials:

  • Zinc dust (<10 µm, ≥98%)

  • Copper(II) acetate monohydrate

  • Glacial acetic acid

  • Diethyl ether (anhydrous)

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend zinc dust (10.0 g, 153 mmol) in glacial acetic acid (50 mL).

  • Heat the suspension to 80°C with vigorous stirring.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 g, 5.0 mmol) in glacial acetic acid (20 mL) with gentle warming.

  • Add the warm copper acetate solution dropwise to the zinc suspension over 10 minutes. The solution will decolorize as the copper(II) is reduced and deposited on the zinc surface.

  • After the addition is complete, continue stirring at 80°C for an additional 30 minutes.

  • Allow the black zinc-copper couple to settle, then decant the supernatant acetic acid.

  • Wash the couple by slurrying with fresh glacial acetic acid (3 x 30 mL), followed by anhydrous diethyl ether (5 x 30 mL) to remove all traces of acid and water.

  • After the final ether wash, carefully remove the ether under a stream of dry nitrogen or argon, and dry the resulting free-flowing black powder under high vacuum for at least 2 hours. The activated couple should be used immediately or stored under an inert atmosphere.

Protocol 2: Classic Simmons-Smith Cyclopropanation of an Acrylate

This protocol is suitable for more reactive acrylate substrates or for initial screening purposes.

Materials:

  • Acrylate substrate

  • Activated Zinc-Copper Couple (from Protocol 2.1)

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether or 1,2-dichloroethane (DCE)

Step-by-Step Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon/nitrogen inlet, add the activated zinc-copper couple (3.0 eq).

  • Add anhydrous diethyl ether or DCE (to make a ~0.2 M solution with respect to the acrylate).

  • Add the acrylate substrate (1.0 eq).

  • To this stirred suspension, add diiodomethane (2.0 eq) dropwise via a syringe over 15 minutes. A gentle exotherm may be observed.

  • Heat the reaction mixture to reflux (for ether) or 60°C (for DCE) and monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Filter the mixture through a pad of Celite® to remove the zinc salts, washing the filter cake with diethyl ether.

  • Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Furukawa-Shi Modification for Electron-Deficient Acrylates

This modified protocol is highly recommended for achieving good to excellent yields with a broader range of acrylate substrates.

Materials:

  • Acrylate substrate

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

Step-by-Step Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and an argon/nitrogen inlet, add anhydrous DCM (to make a final concentration of ~0.1 M with respect to the acrylate).

  • Cool the flask to 0°C in an ice bath.

  • Add diethylzinc solution (2.0 eq) dropwise via syringe. Caution: Diethylzinc is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • In a separate flask, prepare a solution of trifluoroacetic acid (2.0 eq) in anhydrous DCM.

  • Add the TFA solution dropwise to the stirred diethylzinc solution at 0°C. A white precipitate will form.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back down to 0°C and add a solution of diiodomethane (2.0 eq) in anhydrous DCM dropwise.

  • Stir the resulting mixture at 0°C for 15 minutes.

  • Add a solution of the acrylate substrate (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quench the reaction at 0°C by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Below is a workflow diagram for the Furukawa-Shi modification.

Furukawa-Shi Workflow start Start reagent_prep Prepare Reagents: - Diethylzinc in DCM - TFA in DCM - Diiodomethane in DCM - Acrylate in DCM start->reagent_prep carbenoid_formation Carbenoid Formation: 1. Add Et₂Zn to DCM at 0°C 2. Add TFA solution dropwise at 0°C 3. Warm to RT, stir 30 min 4. Cool to 0°C, add CH₂I₂ solution reagent_prep->carbenoid_formation reaction Cyclopropanation: 1. Add Acrylate solution at 0°C 2. Warm to RT, stir 4-12h carbenoid_formation->reaction workup Workup: 1. Quench with sat. NaHCO₃ 2. Extract with DCM 3. Wash with brine, dry, concentrate reaction->workup purification Purification: Flash Column Chromatography workup->purification end End purification->end

Caption: Experimental workflow for the Furukawa-Shi modification.

Data Presentation and Performance Comparison

The choice of protocol significantly impacts the efficiency of the cyclopropanation of acrylates. The following table summarizes typical results obtained for the cyclopropanation of various acrylate substrates using the different methods described.

SubstrateMethodReagentsSolventTemp (°C)Time (h)Yield (%)
Methyl Acrylate ClassicZn(Cu), CH₂I₂EtherReflux24< 10
FurukawaEt₂Zn, CH₂I₂DCE601830-40
Furukawa-ShiEt₂Zn, CH₂I₂, TFADCM0 → RT675-85
Ethyl Acrylate ClassicZn(Cu), CH₂I₂EtherReflux24< 15
FurukawaEt₂Zn, CH₂I₂DCE601835-45
Furukawa-ShiEt₂Zn, CH₂I₂, TFADCM0 → RT680-90
Butyl Acrylate ClassicZn(Cu), CH₂I₂EtherReflux24< 15
FurukawaEt₂Zn, CH₂I₂DCE601840-50
Furukawa-ShiEt₂Zn, CH₂I₂, TFADCM0 → RT885-95
(-)-8-Phenylmenthyl Acrylate CharetteEt₂Zn, CH₂I₂, Chiral LigandDCM0 → RT1280 (90% de)

Yields are representative and may vary based on specific reaction conditions and scale.

Troubleshooting and Expert Insights

  • Low Reactivity: If the reaction is sluggish or fails to proceed, ensure the zinc-copper couple is highly active or, preferably, switch to the Furukawa-Shi modification. The purity of diiodomethane is also critical; it should be freshly distilled or passed through a plug of alumina.

  • Side Reactions: The Lewis acidic nature of the zinc iodide byproduct can sometimes lead to side reactions.[3] In the Furukawa modification, using a slight excess of diethylzinc can help scavenge the zinc iodide.

  • Stereocontrol: For diastereoselective cyclopropanation of chiral acrylates, the Charette modification, which employs a chiral dioxaborolane ligand, is the method of choice.[8] This approach can achieve high levels of diastereoselectivity, often directed by a nearby hydroxyl group.[9]

  • Solvent Choice: Non-coordinating solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are generally preferred as basic solvents can decrease the reaction rate by coordinating to the zinc carbenoid.[10]

Conclusion

The Simmons-Smith cyclopropanation is a powerful and versatile tool for the synthesis of cyclopropyl-containing molecules. While the cyclopropanation of electron-deficient acrylates presents a challenge for the classic protocol, the development of the Furukawa and, particularly, the Furukawa-Shi modifications has significantly expanded the scope of this reaction. By understanding the underlying mechanistic principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and successfully incorporate the Simmons-Smith reaction into their synthetic strategies for the efficient construction of cyclopropyl acrylates, paving the way for the discovery and development of novel chemical entities.

References

The Cyclopropyl Moiety in Modern Drug Discovery: Application Notes and Protocols for tert-Butyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Appeal of the Cyclopropyl Ring in Medicinal Chemistry

In the landscape of contemporary drug discovery, the cyclopropyl group has emerged as a powerful and versatile structural motif.[1] This small, three-membered carbocycle, while seemingly simple, imparts a unique combination of steric and electronic properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate.[2][3] Its inherent rigidity and three-dimensional nature offer a stark contrast to the planarity of alkenes and aromatic rings, allowing for a more precise conformational locking of a molecule into its bioactive conformation.[4] This can lead to enhanced potency and a reduction in off-target effects.[1][3]

The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical aliphatic systems, and the C-C bonds possess enhanced p-character.[3][5] These features contribute to increased metabolic stability by making the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] For instance, the strategic incorporation of a cyclopropyl group in the drug Pitavastatin was instrumental in diverting its metabolism away from the often-problematic CYP3A4 enzyme.[6]

This guide focuses on the practical application of tert-butyl cyclopropanecarboxylate, a key building block for introducing the valuable cyclopropyl moiety into drug candidates. We will explore its use as a bioisosteric replacement for other common chemical groups and provide detailed protocols for its chemical manipulation.

Part 1: The Cyclopropyl Group as a Bioisosteric Tool

Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a cornerstone of lead optimization in drug discovery.[4] The cyclopropyl group is an effective bioisostere for several common functionalities, offering distinct advantages.

Bioisostere for Alkenes and Alkynes

The replacement of a flexible alkene or alkyne with a rigid cyclopropane ring can lock a molecule into its desired bioactive conformation, potentially increasing its binding affinity to the target protein.[4] This "cis-locked" conformation can mimic the active shape of the parent compound while improving metabolic stability.[2][4]

digraph "bioisostere_alkene" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];
Bioisostere for the gem-Dimethyl Group

A gem-dimethyl group is often incorporated to introduce steric bulk and improve metabolic stability. However, it can sometimes be a liability. The cyclopropyl group can serve as a conformationally restricted and metabolically more robust bioisostere for the gem-dimethyl moiety.

Enhancing Metabolic Stability

The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by CYP enzymes.[6] This can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.[3][6]

PropertyAlkene MoietyCyclopropyl MoietyRationale for Improvement
Conformational Flexibility High (rotation around single bonds)Low (rigid ring)Locks in bioactive conformation, potentially increasing potency.[4]
Metabolic Stability Susceptible to epoxidation and other oxidative pathwaysGenerally more resistant to CYP-mediated oxidationStronger C-H bonds and unique electronic structure.[6]
Solubility Can be lipophilicOften improves aqueous solubilityIntroduction of a more polarizable and less lipophilic group.

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of an Alkene Moiety Versus a Cyclopropyl Moiety.

Part 2: Experimental Protocols Using this compound

This compound is a versatile and commercially available starting material for incorporating the cyclopropyl group.[7][8] The tert-butyl ester serves as a convenient protecting group for the carboxylic acid, which can be deprotected under specific conditions or the ester can be directly converted to other functional groups.

digraph "workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];
Protocol 1: Hydrolysis of this compound to Cyclopropanecarboxylic Acid

This protocol describes a mild method for the cleavage of the tert-butyl ester to yield the free carboxylic acid, which can then be used in subsequent coupling reactions.

Materials:

  • This compound

  • Silica gel (chromatography grade)

  • Toluene

  • Methanol

  • Dichloromethane (DCM)

  • Celite®

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1 equivalent) in toluene, add chromatography grade silica gel (a sufficient amount to form a slurry).

  • Equip the round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with vigorous agitation and maintain for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.[9]

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with a 10% solution of methanol in DCM.

  • Filter the mixture through a pad of Celite®, washing the filter cake with additional 10% methanol in DCM.

  • Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude cyclopropanecarboxylic acid.

  • The crude product can be purified by column chromatography if necessary.[9]

Note: This method is advantageous as it avoids strongly acidic or basic conditions that might be incompatible with other functional groups in a more complex molecule.

Protocol 2: Direct Catalytic Amidation of this compound

This protocol outlines a direct amidation procedure to form a cyclopropyl amide, a common structural motif in drug candidates. This method is efficient as it bypasses the need for prior hydrolysis of the ester.

Materials:

  • This compound

  • Amine (1 equivalent)

  • Tris(2,2,2-trifluoroethoxy)boron [B(OCH₂CF₃)₃] (10 mol%)

  • tert-Butyl acetate (tBuOAc)

  • Dean-Stark trap

  • Air condenser

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Water

  • Dimethyl carbonate

  • Amberlite IRA-743 resin

  • Amberlyst A15 resin

  • Amberlyst A-26(OH) resin

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap (with the side arm filled with tBuOAc) and a magnetic stir bar, suspend this compound (1 equivalent) and the desired amine (1 equivalent) in tBuOAc (to a concentration of 1 M).[10][11]

  • Add B(OCH₂CF₃)₃ (10 mol%) to the suspension.

  • Fit an air condenser to the top of the Dean-Stark trap.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., LC-MS or TLC).[10]

  • Cool the reaction to room temperature.

  • Add water (0.1 mL per mmol of starting ester), dimethyl carbonate (1 mL per mmol of starting ester), Amberlite IRA-743 (50 mg per mmol), Amberlyst A15 (100 mg per mmol), and Amberlyst A-26(OH) (100 mg per mmol) resins to the reaction mixture.[10]

  • Stir the resulting suspension vigorously for 30 minutes.

  • Filter the mixture and wash the resins with additional dimethyl carbonate.

  • Concentrate the filtrate under reduced pressure to yield the desired cyclopropyl amide.

Note: The use of tert-butyl acetate as a solvent is advantageous due to its improved safety and sustainability profile compared to non-polar solvents like toluene.[11] This protocol is particularly effective for challenging or pharmaceutically relevant substrates.[10][12]

Conclusion

The cyclopropyl group is a valuable asset in the medicinal chemist's toolbox, offering a means to enhance potency, improve metabolic stability, and fine-tune the pharmacokinetic properties of drug candidates.[3][5] this compound serves as a readily accessible and versatile building block for the introduction of this important moiety. The protocols provided herein offer practical and efficient methods for the manipulation of this reagent, enabling researchers to explore the benefits of cyclopropyl incorporation in their drug discovery programs.

References

Application of tert-Butyl Cyclopropanecarboxylate as a tert-Butyl Isostere: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the tert-Butyl Group and the Promise of Bioisosterism

In the landscape of medicinal chemistry, the tert-butyl group is a frequently employed motif, valued for its ability to provide steric bulk, fill hydrophobic pockets in target proteins, and block metabolic sites.[1][2] However, its lipophilic nature can contribute to poor solubility and absorption, and it is often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to high clearance and reduced bioavailability.[3][4] This metabolic vulnerability typically involves the oxidation of one of the methyl groups to a primary alcohol, which can then be further oxidized.[3]

To mitigate these liabilities while retaining the desirable steric properties, medicinal chemists often turn to bioisosteric replacement. A bioisostere is a chemical substituent that can be interchanged with another, producing a molecule with similar biological properties. The strategic replacement of a problematic group like tert-butyl can lead to significant improvements in a drug candidate's pharmacokinetic profile.[2][4]

This application note presents tert-butyl cyclopropanecarboxylate as a promising, metabolically robust isostere for the tert-butyl group. The incorporation of a cyclopropyl ring, a motif increasingly found in approved drugs, offers several advantages, including enhanced metabolic stability, increased potency, and conformational rigidity.[5][6][7] The cyclopropyl group's C-H bonds are stronger and less susceptible to enzymatic oxidation compared to those in a typical alkyl group due to their increased s-character.[6] This guide will provide the scientific rationale, comparative data from a closely related isostere, and detailed protocols for the synthesis and evaluation of compounds containing the this compound moiety.

Scientific Rationale: Why this compound?

The rationale for using this compound as a tert-butyl isostere is rooted in the unique physicochemical properties of the cyclopropyl group.

  • Metabolic Stability: The primary driver for this isosteric replacement is the enhanced metabolic stability of the cyclopropyl ring compared to the methyl groups of a tert-butyl moiety.[6] The increased s-character of the C-H bonds on the cyclopropane ring raises their bond dissociation energy, making them less susceptible to hydrogen atom abstraction by cytochrome P450 enzymes.[6] By replacing a metabolically labile tert-butyl group, the resulting compound is expected to exhibit a longer half-life and lower intrinsic clearance.

  • Conformational Rigidity: The rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into a more bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[5] This can lead to enhanced potency and a reduction in off-target effects.

  • Lipophilicity and Solubility: While the tert-butyl group is highly lipophilic, the introduction of the ester functionality in this compound can modulate the overall lipophilicity of the molecule. Depending on the parent scaffold, this can lead to an improved balance of lipophilicity and aqueous solubility, which is crucial for oral absorption and distribution.

  • Vectorial Exit Point: The ester group provides a potential vector for further chemical modification, allowing for the introduction of additional functionalities to fine-tune the molecule's properties or to attach it to a larger scaffold.

Comparative Analysis: A Case Study of a Related Isostere

In a study by Barnes-Seeman et al. (2013), a compound containing a tert-butyl group exhibited high clearance due to oxidative metabolism of the tert-butyl moiety.[3] Replacement of the tert-butyl group with a trifluoromethylcyclopropyl group, which also lacks easily abstractable sp³ C-H bonds, resulted in a significant increase in metabolic stability both in vitro and in vivo.[3]

Table 1: Comparative Metabolic Stability of a tert-Butyl Containing Compound and its Trifluoromethylcyclopropyl Isostere

CompoundIsostereHalf-life in Human Liver Microsomes (t½, min)In Vivo Clearance (Rat, mL/min/kg)
1 tert-Butyl1050
2 Trifluoromethylcyclopropyl>1205

Data is illustrative and based on the findings reported by Barnes-Seeman et al. (2013) to demonstrate the principle.[3]

This case study strongly supports the hypothesis that replacing a metabolically labile tert-butyl group with a cyclopropyl-containing isostere can dramatically improve metabolic stability and pharmacokinetic properties.

Experimental Protocols

This section provides detailed protocols for the incorporation of the this compound moiety into a lead molecule and for the subsequent evaluation of its key drug-like properties.

Protocol 1: Synthesis of a tert-Butyl Cyclopropanecarboxamide Derivative via HATU-Mediated Amide Coupling

This protocol describes the coupling of cyclopropanecarboxylic acid with a primary amine on a parent molecule (Parent-NH₂) to form the corresponding amide, followed by esterification to yield the final this compound isostere.

Workflow Diagram:

G cluster_synthesis Synthesis of tert-Butyl Cyclopropanecarboxamide Derivative start Start: Parent-NH2 and Cyclopropanecarboxylic Acid coupling HATU-Mediated Amide Coupling start->coupling workup1 Aqueous Workup and Purification coupling->workup1 amide_product Intermediate: N-Parent-Cyclopropanecarboxamide workup1->amide_product esterification Esterification with tert-Butanol amide_product->esterification workup2 Aqueous Workup and Purification esterification->workup2 final_product Final Product: tert-Butyl N-Parent-Cyclopropanecarboxamide workup2->final_product

Caption: Synthetic workflow for the incorporation of the tert-butyl cyclopropanecarboxamide moiety.

Materials:

  • Parent molecule with a primary or secondary amine (Parent-NH₂)

  • Cyclopropanecarboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[8][9]

  • N,N-Diisopropylethylamine (DIPEA)[9]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • tert-Butanol

  • DCC (N,N'-Dicyclohexylcarbodiimide) or other suitable esterification catalyst

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Amide Coupling:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing parent molecule (1.0 eq) and cyclopropanecarboxylic acid (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.[9]

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the N-Parent-cyclopropanecarboxamide intermediate.

  • Esterification:

    • Dissolve the N-Parent-cyclopropanecarboxamide intermediate (1.0 eq) and tert-butanol (3.0 eq) in anhydrous DCM.

    • Add DCC (1.2 eq) and a catalytic amount of DMAP (4-Dimethylaminopyridine, 0.1 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final tert-butyl N-Parent-cyclopropanecarboxamide.

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of the newly synthesized compound compared to its tert-butyl-containing predecessor.

Workflow Diagram:

G cluster_metabolic_stability Microsomal Stability Assay Workflow start Start: Test Compound and Liver Microsomes preincubation Pre-incubation at 37°C start->preincubation initiation Initiate Reaction with NADPH preincubation->initiation sampling Time-point Sampling (0, 5, 15, 30, 60 min) initiation->sampling quenching Quench Reaction (Acetonitrile with Internal Standard) sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data Data Analysis (t½, Intrinsic Clearance) analysis->data

Caption: Workflow for the in vitro metabolic stability assay.

Materials:

  • Test compound and tert-butyl analog (10 mM stock solutions in DMSO)

  • Pooled human liver microsomes (HLM) or other species as required

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile with an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation:

    • Prepare a microsomal incubation mixture containing liver microsomes (final concentration 0.5 mg/mL), MgCl₂ (final concentration 3 mM) in phosphate buffer.

    • Prepare the test compound and its analog by diluting the DMSO stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

  • Incubation:

    • In a 96-well plate, add the microsomal incubation mixture and the diluted compound.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Protocol 3: Assessment of Passive Permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is used to evaluate the passive permeability of the compounds, providing an indication of their potential for oral absorption.

Workflow Diagram:

References

Tert-butyl Cyclopropanecarboxylate: A Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group is a highly valued structural motif in modern medicinal chemistry, renowned for its ability to impart favorable physicochemical and pharmacological properties to drug candidates.[1][2] This application note provides a comprehensive guide to the use of tert-butyl cyclopropanecarboxylate, a versatile and readily accessible building block for introducing the cyclopropyl moiety into pharmaceutical intermediates. We will explore the strategic advantages of the cyclopropyl group, detail the synthesis of the title compound, and provide robust, step-by-step protocols for its conversion into key intermediates via amide bond formation and palladium-catalyzed cross-coupling reactions. This guide is intended for researchers and drug development professionals seeking to leverage the unique benefits of this building block in their synthetic programs.

The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The incorporation of a cyclopropane ring into a drug candidate is a strategic decision aimed at overcoming common roadblocks in drug discovery.[2] Its unique steric and electronic properties distinguish it from simple alkyl groups.[3]

  • Metabolic Stability: The C-H bonds of a cyclopropyl group are shorter and stronger than those in linear alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][4] This can significantly increase a drug's in vivo half-life, potentially leading to improved patient compliance through less frequent dosing.[5]

  • Conformational Rigidity: As the smallest cycloalkane, the cyclopropane ring introduces a high degree of rigidity into a molecule.[5] This conformational constraint can lock a molecule into its bioactive conformation, enhancing binding potency and selectivity for its biological target, thereby minimizing off-target effects.[2][5]

  • Potency and Lipophilicity: The cyclopropyl group can serve as a rigid alkyl linker or an isosteric replacement for an alkene.[1] Its introduction can modulate a molecule's lipophilicity and electronic properties, often leading to increased potency.[2][3]

  • Proven Track Record: The value of this moiety is evidenced by the large number of FDA-approved drugs containing a cyclopropyl group, a number that has steadily increased over the past decade.[1] It is a key component in various therapeutic areas, including antiviral agents.[6][7][8]

This compound serves as an excellent starting material because the tert-butyl ester provides stability and is readily removed under acidic conditions to unmask the carboxylic acid for subsequent transformations.

Physicochemical Properties and Safety Data

Proper handling of all chemical reagents is paramount for ensuring laboratory safety. This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, eye protection) should be worn.[9]

PropertyValueReference
CAS Number 87661-20-9[10][11]
Molecular Formula C₈H₁₄O₂[10]
Molecular Weight 142.20 g/mol [10]
Appearance Liquid[11]
Storage Sealed in dry, 2-8°C[11][12]
Hazards Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[10][13]

Synthesis of this compound

The title compound can be efficiently synthesized from commercially available cyclopropanecarbonyl chloride and potassium tert-butoxide. The reaction proceeds via a nucleophilic acyl substitution mechanism.

G cluster_reagents Starting Materials cluster_process Reaction Process CP_Chloride Cyclopropanecarbonyl Chloride Add Slow, dropwise addition of Cyclopropanecarbonyl Chloride CP_Chloride->Add KTB Potassium tert-butoxide Cool Cool reaction vessel to 0-5 °C KTB->Cool Solvent tert-Butyl methyl ether (Solvent) Solvent->Cool Cool->Add Maintain Temp Stir Stir at 0-5 °C for 30 min Add->Stir Quench Neutralize with aq. NaHCO₃ solution Stir->Quench Extract Extract with tert-Butyl methyl ether Quench->Extract Concentrate Concentrate organic phase under reduced pressure Extract->Concentrate Product tert-Butyl Cyclopropanecarboxylate Concentrate->Product

Caption: Workflow for the synthesis of this compound.

Protocol 3.1: Synthesis [14]

  • Setup: Suspend potassium tert-butoxide (1.0 eq.) in tert-butyl methyl ether (approx. 10 mL per g of starting material) in a reaction vessel equipped with a stirrer and cooling bath.

  • Cooling: Cool the suspension to 0-5 °C.

  • Addition: Slowly add cyclopropanecarbonyl chloride (1.0 eq.) dropwise to the cooled suspension over 60 minutes, ensuring the internal temperature remains between 0-5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Work-up: Quench the reaction by adding a 5% aqueous sodium bicarbonate solution. Separate the organic phase.

  • Extraction: Extract the aqueous phase with tert-butyl methyl ether.

  • Purification: Combine the organic phases, wash with brine, and concentrate under reduced pressure to yield the final product, this compound. A typical yield is >90%.[14]

Core Applications & Synthetic Protocols

The tert-butyl ester serves as a robust protecting group that can be selectively removed to reveal the carboxylic acid, which is a versatile handle for a wide range of synthetic transformations.

Hydrolysis to Cyclopropanecarboxylic Acid

The first step in utilizing this compound is often the deprotection of the ester to yield cyclopropanecarboxylic acid. This is typically achieved under acidic conditions.[15]

Protocol 4.1.1: Tert-butyl Ester Deprotection

  • Dissolution: Dissolve this compound (1.0 eq.) in dichloromethane (DCM, approx. 10 mL per g).

  • Acidification: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) to the reaction mixture.[16][17]

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can be used to remove residual TFA, yielding the desired cyclopropanecarboxylic acid.

Amide Bond Formation for Novel Scaffolds

Cyclopropyl amides are prevalent in many pharmaceutical compounds.[18] The synthesis of these amides is reliably achieved by coupling cyclopropanecarboxylic acid with a primary or secondary amine using standard peptide coupling reagents.

G Acid Cyclopropanecarboxylic Acid Active_Ester Activated Intermediate (e.g., O-acylisourea or Active Ester) Acid->Active_Ester Activation Amine R-NH₂ Product Cyclopropyl Amide Amine->Product Coupling Coupling Reagent (e.g., HATU, EDC) Coupling->Active_Ester Base Non-nucleophilic Base (e.g., DIPEA) Base->Active_Ester Solvent Anhydrous Solvent (e.g., DMF) Solvent->Active_Ester Active_Ester->Product Nucleophilic Attack

Caption: General mechanism for amide bond formation.

Protocol 4.2.1: Amide Coupling using HATU This protocol utilizes HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly efficient coupling reagent known for fast reaction times and low rates of racemization.[19]

  • Setup: Under an inert atmosphere, dissolve cyclopropanecarboxylic acid (1.0 eq.), HATU (1.1 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.) in anhydrous DMF.[20]

  • Pre-activation: Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer, concentrate, and purify the crude product by flash chromatography to obtain the desired amide.

Coupling ReagentAdditive (if required)BaseKey Features
EDC HOBt or NHSDIPEA, TEAWater-soluble byproducts, common in aqueous and organic media.[16][19]
HATU NoneDIPEAVery fast, efficient, low racemization.[19]
DIC/DCC HOBtDIPEADIC is used in solid-phase; DCC byproduct precipitates in solution-phase.[19]
Palladium-Catalyzed Cross-Coupling Reactions

To generate more complex and diverse intermediates, functionalized cyclopropane derivatives can be used in palladium-catalyzed cross-coupling reactions.[21] For example, a halogenated cyclopropane can be coupled with a boronic acid (Suzuki-Miyaura coupling) to form a C-C bond, creating a rigid bi-aryl or hetero-aryl scaffold.

G Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Product R¹-R² PdII_B->Product Reductive Elimination R1X R¹-X (Aryl/Vinyl Halide) R1X->PdII_A R2B R²-B(OR)₂ (Boronic Acid) R2B->PdII_B Base Base Base->PdII_B

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 4.3.1: Suzuki-Miyaura Coupling (Illustrative) This protocol describes a general procedure for coupling a (bromo-cyclopropyl) derivative with a boronic acid.

  • Setup: To a reaction vessel, add the bromo-cyclopropyl intermediate (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 80-100 °C for 4-16 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash, dry, and concentrate the combined organic layers. Purify the residue by column chromatography to yield the coupled product.

Case Study: Intermediate for Hepatitis C Virus (HCV) NS5B Inhibitor

Many potent allosteric inhibitors of the HCV NS5B polymerase feature a cyclopropyl-fused indolobenzazepine core.[22] this compound is a key starting material for constructing the cyclopropylamine moiety, which is often crucial for the activity of these antiviral agents. The synthesis involves converting the carboxylate into a cyclopropyl carboxamide, followed by a Hofmann or Curtius rearrangement to yield the cyclopropylamine.

G A tert-Butyl Cyclopropanecarboxylate B Cyclopropanecarboxylic Acid A->B 1. TFA/DCM C Cyclopropane Carboxamide B->C 2. SOCl₂ 3. NH₄OH D Cyclopropylamine (Key Intermediate) C->D 4. Hofmann Rearrangement (e.g., NaOBr) E HCV NS5B Inhibitor Scaffold D->E 5. Coupling to Indolobenzazepine Core

Caption: Synthetic pathway to a key cyclopropylamine intermediate.

The cyclopropylamine intermediate can then be coupled to the core scaffold of the drug molecule. The rigid cyclopropyl group helps to orient key pharmacophoric elements, enhancing their interaction with the allosteric binding site on the NS5B polymerase.[22]

Conclusion

This compound is a high-value, versatile, and synthetically accessible building block for pharmaceutical research and development. Its stability, coupled with the straightforward deprotection to reveal a reactive carboxylic acid, makes it an ideal starting point for introducing the medicinally important cyclopropyl group. The protocols detailed in this note for amide formation and as a precursor for cross-coupling reactions provide reliable methods for constructing complex molecular architectures. By leveraging the unique properties of the cyclopropyl moiety, drug discovery programs can effectively address challenges related to metabolic stability, binding affinity, and selectivity.

References

Application Notes and Protocols: A Comprehensive Guide to the Deprotection of tert-Butyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the tert-Butyl Group in Cyclopropane Chemistry

In the landscape of pharmaceutical and agrochemical research, the cyclopropane ring is a prized structural motif, imparting unique conformational rigidity, metabolic stability, and biological activity to molecules.[1] Cyclopropanecarboxylic acid, a key building block, often requires protection of its carboxylic acid moiety during multi-step syntheses. The tert-butyl ester is a favored protecting group due to its steric bulk, which confers stability across a wide range of reaction conditions, including basic hydrolysis, hydrogenolysis, and many organometallic reactions. However, the selective and efficient cleavage of this robust protecting group to unveil the parent carboxylic acid is a critical final step in many synthetic routes.

This guide provides an in-depth exploration of the deprotection of tert-butyl cyclopropanecarboxylate, offering detailed protocols, mechanistic insights, and a comparative analysis of various methodologies. A noteworthy feature of cyclopropanecarboxylic acid esters is their enhanced stability to both acid- and base-catalyzed hydrolysis compared to their non-cyclic counterparts.[2] This heightened stability, attributed to hyperconjugative stabilization from the cyclopropyl group, necessitates carefully optimized deprotection protocols.[2]

Mechanistic Overview: The Acid-Catalyzed Deprotection Pathway

The removal of the tert-butyl group is most commonly achieved under acidic conditions via an A-1 type elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, such as trifluoroacetic acid (TFA). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the carbon-oxygen bond to generate a stable tertiary carbocation (the tert-butyl cation) and the desired cyclopropanecarboxylic acid.

The fate of the tert-butyl cation is multifaceted; it can be deprotonated by the conjugate base of the acid to form the volatile isobutylene gas, react with the conjugate base to form a tert-butyl adduct, or in the presence of nucleophilic scavengers, be trapped to prevent side reactions with sensitive substrates.[3][4]

Deprotection Mechanism cluster_0 Acid-Catalyzed Deprotection of this compound Start tert-Butyl Cyclopropanecarboxylate Protonation Protonated Ester Intermediate Start->Protonation + H⁺ (e.g., TFA) Cleavage C-O Bond Cleavage Protonation->Cleavage Products Cyclopropanecarboxylic Acid + tert-Butyl Cation Cleavage->Products Byproducts Isobutylene (gas) + Regenerated Acid Products->Byproducts Deprotonation

Figure 1: Mechanism of TFA-mediated t-butyl ester deprotection.

Experimental Protocols

Due to the enhanced stability of the cyclopropyl ester, more forcing conditions compared to other tert-butyl esters may be required.

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally effective method for tert-butyl ester cleavage.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution. For a 10 mL DCM solution, add 10 mL of TFA. Caution: TFA is highly corrosive; handle with appropriate personal protective equipment in a fume hood.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Due to the increased stability of the substrate, the reaction may require several hours to overnight for complete conversion.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate again. Repeat this co-evaporation step 2-3 times.

  • The resulting crude cyclopropanecarboxylic acid can be purified by crystallization, distillation, or chromatography as needed.

Protocol 2: Milder Deprotection using Aqueous Phosphoric Acid

For substrates containing other acid-sensitive functional groups, aqueous phosphoric acid offers a milder and more selective alternative.[5]

Materials:

  • This compound

  • 85 wt% Aqueous phosphoric acid (H₃PO₄)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Heating mantle or oil bath

Procedure:

  • To the this compound, add 5-10 equivalents of 85 wt% aqueous phosphoric acid.

  • Heat the reaction mixture to 50-70 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times may be longer compared to the TFA method.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as necessary.

Protocol 3: Thermal Deprotection in a High-Boiling Solvent

For thermally stable molecules, a reagent-free thermal approach can be employed.

Materials:

  • This compound

  • High-boiling solvent (e.g., diphenyl ether, or a fluorinated alcohol like 2,2,2-trifluoroethanol for lower temperatures)

  • Reaction vessel suitable for high temperatures with a condenser

Procedure:

  • Dissolve the this compound in a high-boiling solvent.

  • Heat the solution to a temperature sufficient to induce thermolysis and elimination of isobutylene (typically >150 °C).

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and purify the cyclopropanecarboxylic acid, often by distillation.

Comparative Analysis of Deprotection Methods

MethodReagentsConditionsProsCons
Protocol 1 TFA/DCM0 °C to RTFast, effective, volatile byproductsHarsh, may cleave other acid-labile groups
Protocol 2 85% H₃PO₄ (aq)50-70 °CMilder, selective, environmentally benignSlower, requires heating, aqueous workup
Protocol 3 None (thermal)High Temp (>150 °C)Reagent-free, cleanRequires high temperatures, substrate must be thermally stable
Lewis Acids e.g., ZnBr₂, Yb(OTf)₃VariableCan be mild and selectivePotential for cyclopropane ring-opening

Workflow for Method Selection

The choice of deprotection protocol is contingent on the overall structure of the molecule and the presence of other functional groups.

Method Selection Workflow Start Substrate: This compound Acid_Sensitive Other Acid-Sensitive Groups Present? Start->Acid_Sensitive TFA_Protocol Use Protocol 1: TFA/DCM Acid_Sensitive->TFA_Protocol No Milder_Acid Use Protocol 2: Aqueous H₃PO₄ Acid_Sensitive->Milder_Acid Yes Thermal_Stable Substrate Thermally Stable? Thermal_Protocol Consider Protocol 3: Thermal Deprotection Thermal_Stable->Thermal_Protocol Yes Caution Caution with Lewis Acids: Potential Ring-Opening Thermal_Stable->Caution No Milder_Acid->Thermal_Stable

References

Scale-up synthesis of cyclopropane-containing active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Practical Guide to the Scale-Up Synthesis of Cyclopropane-Containing Active Pharmaceutical Ingredients (APIs)

Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry.

Introduction:

The cyclopropyl group is a highly prized structural motif in medicinal chemistry, known for imparting beneficial properties such as conformational rigidity, metabolic stability, and enhanced binding affinity to drug candidates.[1][2] Its three-dimensional nature allows for precise adjustments to a molecule's physicochemical characteristics, often resulting in improved potency and pharmacokinetic profiles.[1][3] However, the inherent ring strain of the cyclopropane ring, approximately 27.5 kcal/mol, poses considerable challenges for its safe and efficient synthesis on an industrial scale.

This application note offers a detailed overview of established and innovative methods for the large-scale synthesis of cyclopropane-containing APIs. We will explore the mechanistic details of key cyclopropanation reactions, provide validated protocols, and discuss crucial aspects of process safety, optimization, and scale-up.

Strategic Approaches to Industrial Cyclopropanation

Choosing a cyclopropanation strategy for scale-up involves considering multiple factors, including substrate scope, reagent cost and availability, operational safety, and atom economy. The following sections discuss the most industrially relevant methods.

The Simmons-Smith Reaction and its Variants

The Simmons-Smith reaction, which involves an alkene reacting with a carbenoid species typically generated from diiodomethane and a zinc-copper couple, is a fundamental method for cyclopropane synthesis.[4][5][6]

Mechanism & Rationale: The active species, an organozinc carbenoid (IZnCH₂I), delivers a methylene group to the alkene's double bond in a concerted and stereospecific manner.[5][6] This preserves the stereochemistry of the starting alkene in the cyclopropane product, a vital feature for chiral APIs.

Scale-Up Considerations:

  • Reagent Preparation: The traditional Zn-Cu couple can be pyrophoric and its activity may be inconsistent. For large-scale production, in-situ generation or the use of more stable, pre-formed reagents is often preferred.

  • Solvent Selection: While ethereal solvents like diethyl ether or tetrahydrofuran (THF) are common, their volatility and potential for peroxide formation require careful handling and engineering controls. Safer alternatives such as 2-methyltetrahydrofuran (2-MeTHF) are becoming more prevalent.

  • Exothermicity: The reaction is often highly exothermic, necessitating robust temperature control and reactor cooling capacity to prevent thermal runaway.

Protocol 1: Modified Furukawa-Simmons-Smith Cyclopropanation of a Key Intermediate

This protocol describes a safer and more reproducible modification using diethylzinc (Et₂Zn), known as the Furukawa modification.[4][5]

Materials:

  • Alkene Substrate (1.0 eq)

  • Diethylzinc (1.1 M solution in toluene, 2.2 eq)

  • Diiodomethane (CH₂I₂, 2.2 eq)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere: Equip a reactor with a mechanical stirrer, thermocouple, and nitrogen inlet. Thoroughly purge the reactor with nitrogen.

  • Charge Reactor: Charge the reactor with the alkene substrate and anhydrous toluene. Cool the mixture to 0 °C.

  • Slow Addition: Slowly add the diethylzinc solution to the cooled mixture, maintaining the internal temperature below 5 °C.

  • Carbenoid Formation: Add diiodomethane dropwise to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by HPLC or GC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Separate the organic layer. Sequentially wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude cyclopropane product.

  • Purification: Purify the crude product by column chromatography or crystallization.

Transition Metal-Catalyzed Cyclopropanation

Catalytic methods, particularly those using copper, rhodium, or palladium, provide a more atom-economical and often more versatile approach to cyclopropanation, typically using diazo compounds as carbene precursors.[7][8]

Mechanism & Rationale: A transition metal catalyst reacts with a diazo compound to form a metal-carbene intermediate. This highly reactive species then transfers the carbene to an alkene to form the cyclopropane ring. The choice of metal and ligand can influence the reaction's stereoselectivity and enantioselectivity.[7]

Scale-Up Considerations:

  • Diazo Compound Handling: Diazo compounds, like ethyl diazoacetate, are potentially explosive and toxic. Standard industrial practice involves their on-site generation and immediate consumption to minimize risk.

  • Catalyst Loading and Cost: While catalytic, the cost of precious metal catalysts (e.g., rhodium) can be a significant factor. High turnover numbers and efficient catalyst recycling are crucial for economic viability.

  • Ligand Selection: Chiral ligands are often used to induce enantioselectivity. The synthesis and cost of these ligands must be factored into the overall process economics.

Protocol 2: Copper-Catalyzed Intramolecular Cyclopropanation

This protocol outlines a common strategy for constructing a bicyclic system containing a cyclopropane ring.[9]

Materials:

  • Allylic diazoacetate substrate (1.0 eq)

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆, 0.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

Procedure:

  • Inert Atmosphere: Set up a reactor under a nitrogen atmosphere.

  • Charge Catalyst: Charge the reactor with the copper catalyst and anhydrous DCM.

  • Substrate Addition: Prepare a solution of the allylic diazoacetate substrate in anhydrous DCM. Add this solution to the catalyst suspension using a syringe pump over 4-6 hours.

  • Reaction Monitoring: Monitor the disappearance of the diazo compound by TLC (a characteristic pink/orange spot with certain stains).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the cyclopropane product.

The Kulinkovich and Related Reactions

The Kulinkovich reaction offers an alternative route to cyclopropanols from esters using Grignard reagents and a titanium(IV) isopropoxide catalyst.[10][11] The resulting cyclopropanols are versatile intermediates for further functionalization.

Mechanism & Rationale: The reaction proceeds through a titanacyclopropane intermediate, formed from the ester, Grignard reagent, and titanium catalyst.[10][11][12] This intermediate then rearranges to form the cyclopropanol product.

Scale-Up Considerations:

  • Grignard Reagent Handling: Grignard reagents are highly reactive and sensitive to moisture, requiring strict anhydrous conditions and careful handling on a large scale.

  • Stoichiometric Reagents: The original Kulinkovich reaction is stoichiometric in the Grignard reagent, which can generate significant amounts of magnesium and titanium waste. Catalytic versions have been developed to address this.[13]

  • Substrate Compatibility: The reaction is generally tolerant of a wide range of functional groups, but acidic protons will be quenched by the Grignard reagent.

Process Safety and Optimization

Hazard Analysis: A thorough hazard and operability (HAZOP) study should be conducted before any scale-up campaign. Key considerations include:

  • Thermal Stability: The thermal stability of all reactants, intermediates, and products should be determined using techniques like Differential Scanning Calorimetry (DSC).

  • Off-gassing: Reactions involving diazo compounds or Grignard reagents can generate significant off-gassing. Adequate venting and scrubbing systems are essential.

  • Reagent Handling: Standard operating procedures (SOPs) for the safe handling of pyrophoric, explosive, and toxic reagents must be in place.

Process Analytical Technology (PAT): The implementation of PAT tools, such as in-situ IR or Raman spectroscopy, can provide real-time monitoring of reaction kinetics, conversion, and the formation of impurities.[14][15][16][17][18] This enables tighter process control and improved batch-to-batch consistency.

Data Summary

Method Key Reagents Stereospecificity Key Advantages Scale-Up Challenges
Simmons-Smith CH₂I₂/Zn-Cu or Et₂ZnHighReliable, well-establishedExothermicity, reagent handling, waste
Catalytic (e.g., Cu, Rh) Diazo compoundsVariable (ligand-dependent)High efficiency, atom economyDiazo compound safety, catalyst cost
Kulinkovich Grignard reagent, Ti(OⁱPr)₄N/AAccess to cyclopropanolsStoichiometric waste, anhydrous conditions

Visualization of Key Processes

Simmons_Smith_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Alkene Alkene TS Concerted Methylene Transfer Alkene->TS Carbenoid IZnCH₂I Carbenoid->TS Cyclopropane Cyclopropane TS->Cyclopropane Stereospecific

Caption: The concerted mechanism of the Simmons-Smith reaction.

Catalytic_Cycle Catalyst M(L)n Catalyst Intermediate Metal-Carbene LnM=CHR Catalyst->Intermediate + Diazo Diazo N₂CHR N2 N₂ Diazo->N2 Extrusion Alkene R'CH=CHR' Product Cyclopropane Product Intermediate->Catalyst + Alkene - Product

Caption: A simplified catalytic cycle for transition metal-catalyzed cyclopropanation.

Conclusion

The large-scale synthesis of cyclopropane-containing APIs presents unique and significant challenges. However, a thorough understanding of the reaction mechanisms, combined with careful process development, hazard analysis, and the implementation of modern process analytical technologies, can lead to safe, efficient, and economically viable manufacturing processes. The choice of synthetic route will ultimately depend on a comprehensive assessment of the specific target molecule, available resources, and regulatory requirements.

References

Application Notes and Protocols for the Stereoselective Synthesis of Substituted Cyclopropanes from Tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Cyclopropanes in Modern Drug Discovery

The cyclopropane ring, a seemingly simple three-membered carbocycle, is a privileged motif in medicinal chemistry and drug development.[1][2][3] Its unique conformational rigidity and electronic properties impart favorable characteristics to bioactive molecules, including enhanced metabolic stability, improved binding affinity to biological targets, and novel pharmacological activities.[3] The strategic incorporation of stereochemically defined cyclopropane units can lock a molecule into a bioactive conformation, leading to increased potency and selectivity.[3] Consequently, the development of robust and stereoselective methods for the synthesis of substituted cyclopropanes is of paramount importance to the pharmaceutical industry.[1][4]

This guide provides a comprehensive overview of the stereoselective synthesis of substituted cyclopropanes, with a particular focus on the use of tert-butyl esters as versatile substrates. We will delve into the core principles of catalytic asymmetric cyclopropanation, offer practical application notes for researchers, and provide detailed, validated protocols to facilitate the successful implementation of these powerful synthetic transformations.

Core Principles: Mechanistic Insights into Catalytic Asymmetric Cyclopropanation

The most prevalent and versatile method for constructing cyclopropanes is the transition-metal-catalyzed reaction of an alkene with a diazo compound, which serves as a carbene precursor.[5][6] The stereoselectivity of this transformation is dictated by the chiral catalyst, which orchestrates the facial selectivity of the carbene transfer to the olefin.

The Role of Tert-Butyl Esters

Tert-butyl esters are frequently employed in organic synthesis due to their steric bulk and unique reactivity.[7] In the context of cyclopropanation, tert-butyl diazoacetate and related derivatives are valuable carbene precursors. The tert-butyl group offers several advantages:

  • Steric Hindrance: The bulky tert-butyl group can influence the stereochemical outcome of the cyclopropanation reaction by favoring specific transition states that minimize steric interactions.[7]

  • Stability: Tert-butyl esters exhibit excellent stability under a wide range of reaction conditions, allowing for flexibility in synthetic design.[7][8]

  • Protecting Group: The tert-butyl ester can serve as a protecting group for a carboxylic acid functionality, which can be readily deprotected under acidic conditions after the cyclopropane ring has been constructed.[8][9][10]

Catalytic Systems for Stereoselective Cyclopropanation

A variety of transition metal catalysts have been developed for asymmetric cyclopropanation, with complexes of rhodium, copper, and cobalt being the most extensively studied.[5][6][11]

  • Rhodium Catalysts: Dirhodium(II) tetracarboxylates are highly effective catalysts for the decomposition of diazo compounds and subsequent carbene transfer.[5][12] The use of chiral carboxylate ligands, such as those derived from amino acids, allows for high levels of enantioselectivity.[12][13] The mechanism is generally believed to proceed through the formation of a rhodium-carbene intermediate, which then reacts with the alkene in a concerted, asynchronous fashion.[5]

  • Copper Catalysts: Copper complexes, particularly those bearing chiral bis(oxazoline) (BOX) or related nitrogen-based ligands, are also powerful catalysts for asymmetric cyclopropanation.[6][14] These systems are often advantageous due to the lower cost of copper compared to rhodium. The mechanism of copper-catalyzed cyclopropanation can vary, with both concerted and stepwise pathways being proposed.[6]

  • Cobalt Catalysts: More recently, cobalt(II) complexes of chiral porphyrins have emerged as highly effective catalysts for asymmetric cyclopropanation, proceeding through a stepwise radical mechanism.[11][15] This distinct mechanistic pathway allows for the cyclopropanation of a broader range of alkenes, including those that are challenging substrates for rhodium and copper catalysts.[15]

Visualizing the Catalytic Cycle

To illustrate the fundamental steps involved in a typical transition-metal-catalyzed cyclopropanation, the following diagram outlines the catalytic cycle for a rhodium-catalyzed reaction.

Catalytic_Cycle cluster_cycle Rhodium-Catalyzed Cyclopropanation Cycle Rh_catalyst [Rh₂(L)₄] Carbene_complex Rh₂(L)₄=CR₂ Rh_catalyst->Carbene_complex + N₂CR₂ - N₂ Alkene_complex Transition State Carbene_complex->Alkene_complex + Alkene Product_release Alkene_complex->Product_release Cyclopropane Formation Product_release->Rh_catalyst Catalyst Regeneration Cyclopropane_product Cyclopropane Product_release->Cyclopropane_product Diazo Diazo Compound (N₂CR₂) Diazo->Rh_catalyst Alkene_substrate Alkene Alkene_substrate->Carbene_complex caption General Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation.

Caption: General Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation.

Application Notes: Practical Considerations for Success

Achieving high yields and stereoselectivities in cyclopropanation reactions requires careful attention to several experimental parameters.

ParameterRecommendationRationale and Key Insights
Solvent Dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene are commonly used.The choice of solvent can significantly impact catalyst solubility, reaction rate, and stereoselectivity. Non-coordinating solvents are generally preferred to avoid inhibition of the catalyst.
Temperature Reactions are typically run at or below room temperature (0 °C to 25 °C).Lower temperatures often lead to higher stereoselectivities by increasing the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate.
Catalyst Loading Typically 0.1 to 5 mol%.Higher catalyst loadings can increase the reaction rate but also the cost. For highly active catalysts, loadings as low as 0.001 mol% have been reported to be effective.[12]
Rate of Diazo Addition Slow addition of the diazo compound via syringe pump is crucial.This maintains a low concentration of the diazo compound in the reaction mixture, which helps to suppress side reactions such as dimerization of the carbene.
Substrate Purity Use of purified reagents and dry solvents is essential.Impurities can poison the catalyst and lead to lower yields and selectivities. Alkenes should be free of peroxides.

Troubleshooting Common Issues:

  • Low Yield: Check for catalyst deactivation, impure reagents, or competing side reactions. Consider increasing catalyst loading or lowering the reaction temperature.

  • Low Stereoselectivity: Optimize the chiral ligand and solvent. Ensure the reaction temperature is sufficiently low.

  • Formation of Carbene Dimers: This indicates that the rate of diazo addition is too high. Use a syringe pump for slow and controlled addition.

Protocols: A Step-by-Step Guide to Asymmetric Cyclopropanation

The following protocol provides a general procedure for the rhodium-catalyzed asymmetric cyclopropanation of an alkene with tert-butyl diazoacetate. This should be considered a starting point and may require optimization for specific substrates.

Materials and Reagents:
  • Dirhodium(II) catalyst with chiral ligands (e.g., Rh₂(S-DOSP)₄)

  • Alkene (purified)

  • Tert-butyl diazoacetate

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, syringe pump)

Experimental Workflow Visualization

Experimental_Workflow cluster_workflow Experimental Workflow for Asymmetric Cyclopropanation Setup 1. Reaction Setup - Dry glassware under vacuum - Inert atmosphere (Ar/N₂) Reagents 2. Addition of Reagents - Add solvent, alkene, and catalyst Setup->Reagents Diazo_Addition 3. Slow Addition of Diazo Compound - Use syringe pump over several hours Reagents->Diazo_Addition Monitoring 4. Reaction Monitoring - TLC or GC-MS Diazo_Addition->Monitoring Workup 5. Reaction Workup - Quench reaction - Aqueous extraction Monitoring->Workup Purification 6. Purification - Column chromatography Workup->Purification Analysis 7. Characterization - NMR, MS, Chiral HPLC/GC Purification->Analysis caption Step-by-step experimental workflow for asymmetric cyclopropanation.

Caption: Step-by-step experimental workflow for asymmetric cyclopropanation.

Detailed Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1-2 mol%).

  • Addition of Reagents: Add anhydrous dichloromethane (to make a ~0.1 M solution with respect to the alkene) and the alkene (1.0 equiv). Stir the solution at the desired temperature (e.g., room temperature or 0 °C).

  • Slow Addition of Diazo Compound: In a separate syringe, prepare a solution of tert-butyl diazoacetate (1.1-1.5 equiv) in anhydrous dichloromethane. Place the syringe on a syringe pump and add the diazoacetate solution to the reaction mixture over a period of 4-8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting alkene is consumed.

  • Reaction Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified cyclopropane product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Conclusion

The stereoselective synthesis of substituted cyclopropanes from tert-butyl esters is a powerful and versatile tool in modern organic synthesis, with significant applications in drug discovery and development. By carefully selecting the appropriate chiral catalyst, optimizing reaction conditions, and following robust experimental protocols, researchers can access a wide array of enantiomerically enriched cyclopropane building blocks. The insights and procedures detailed in this guide are intended to empower scientists to successfully implement these transformative reactions in their own research endeavors.

References

The Cyclopropyl Moiety: Application Notes on Palladium-Catalyzed Cross-Coupling Reactions of tert-Butyl Cyclopropanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Ring in Modern Chemistry

In the landscape of medicinal chemistry and drug development, the cyclopropyl group has emerged as a "privileged" structural motif.[1][2][3] Its inclusion in a drug candidate can confer a multitude of benefits, including enhanced metabolic stability, improved potency, and favorable pharmacokinetic properties, all while minimizing increases in molecular weight.[3][4] The rigid, three-dimensional nature of the cyclopropane ring allows for precise spatial orientation of substituents, making it an invaluable tool for optimizing interactions with biological targets.[4] Palladium-catalyzed cross-coupling reactions stand as the preeminent and most versatile technology for forging the carbon-carbon and carbon-nitrogen bonds necessary to integrate these valuable cyclopropyl units into complex molecular architectures.[1][2][5]

This technical guide provides an in-depth exploration of the use of tert-butyl cyclopropanecarboxylate as a versatile and commercially available starting material. We will detail the conversion of this precursor into key organometallic and amine intermediates, followed by comprehensive, field-proven protocols for their application in cornerstone palladium-catalyzed reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings.

From Starting Material to Reactive Intermediate: A General Workflow

The journey from the stable this compound ester to a molecule ready for cross-coupling involves its transformation into a more reactive intermediate, such as a cyclopropylboronic acid, a cyclopropylzinc halide, or cyclopropylamine. The choice of intermediate dictates the type of cross-coupling reaction that can be performed.

G A tert-Butyl Cyclopropanecarboxylate B Cyclopropanecarboxylic Acid A->B Hydrolysis C Cyclopropylamine (via Curtius/Hofmann Rearrangement) B->C D Cyclopropylboronic Acid / Esters B->D Borylation E Cyclopropyl Halide B->E Halogenation G Buchwald-Hartwig Amination C->G H Suzuki-Miyaura Coupling D->H F Cyclopropylzinc Halide E->F Zn Insertion I Negishi Coupling F->I J N-Aryl Cyclopropylamines G->J K Aryl/Heteroaryl Cyclopropanes H->K I->K

Caption: General workflow from starting material to final products.

The Suzuki-Miyaura Coupling: Forging C(sp²)-Cyclopropyl Bonds

The Suzuki-Miyaura reaction is arguably the most widely implemented method for synthesizing cyclopropyl-substituted arenes and heteroarenes due to its mild conditions and exceptional functional group tolerance.[1][6] The key reactive partner, cyclopropylboronic acid or its derivatives (e.g., potassium cyclopropyltrifluoroborate), can be prepared from cyclopropanecarboxylic acid. The use of air- and moisture-stable potassium cyclopropyltrifluoroborate is often preferred as it circumvents the instability and propensity of cyclopropylboronic acid to undergo protodeboronation.[6][7]

Catalytic Cycle Explained

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are the oxidative addition of an aryl halide to the active Pd(0) catalyst, followed by transmetalation with the cyclopropylboron reagent and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) species.[1]

Suzuki_Miyaura_Cycle cluster_cycle center Pd(II) Intermediate pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add transmetal Transmetalation oxidative_add->transmetal [Ar-Pd(II)-X]L₂ reductive_elim Reductive Elimination transmetal->reductive_elim [Ar-Pd(II)-cPr]L₂ reductive_elim->pd0 product Ar-cPr reductive_elim->product aryl_halide Ar-X aryl_halide->oxidative_add cyclopropyl_boron cPr-B(OR)₂ cyclopropyl_boron->transmetal base Base (e.g., K₃PO₄) base->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Potassium Cyclopropyltrifluoroborate

This protocol is optimized for coupling aryl chlorides and bromides, which are often less reactive than the corresponding iodides.[6][7]

Reactant Preparation: Potassium cyclopropyltrifluoroborate can be synthesized from the corresponding boronic acid or purchased commercially. The aryl/heteroaryl halide should be of high purity.

Experimental Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial, add the aryl bromide (1.0 equiv), potassium cyclopropyltrifluoroborate (1.5 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).

  • Catalyst System: In a glovebox or under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a bulky, electron-rich phosphine ligand such as SPhos (4 mol%) or n-BuPAd₂ (3 mol%).[2][7]

    • Causality Note: Bulky dialkylbiaryl phosphine ligands are crucial. Their steric hindrance promotes the formation of the catalytically active monoligated Pd(0) species, while their electron-donating nature facilitates the oxidative addition of the less reactive aryl chloride/bromide.[8]

  • Solvent Addition: Add anhydrous toluene and water (typically a 10:1 ratio) via syringe.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring for 2-12 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-ChlorobenzonitrilePd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃Toluene/H₂O10095[6]
2-BromothiophenePd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O9093[2]
4-BromoacetophenonePd(OAc)₂ (2)XPhos (3)Cs₂CO₃Toluene/H₂O10088[7]
2-ChloroquinolinePd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃Toluene/H₂O10071[7]

The Negishi Coupling: A Highly Tolerant Approach

The Negishi coupling provides a powerful alternative, utilizing organozinc reagents which are known for their high functional group tolerance, often succeeding where more reactive organometallics like Grignard reagents fail.[9] The required cyclopropylzinc bromide is readily prepared in a straightforward, one-step synthesis from cyclopropyl bromide.[9][10]

Protocol 2: Two-Step Synthesis of Cyclopropylarenes via Negishi Coupling

This protocol is divided into the preparation of the organozinc reagent and the subsequent cross-coupling reaction.[9]

Part A: Preparation of Cyclopropylzinc Bromide

  • Apparatus Setup: Assemble a dry, two-necked round-bottom flask with a magnetic stir bar and condenser under an inert (argon or nitrogen) atmosphere.

  • Zinc Activation: Add activated zinc dust (1.2 equiv) and a crystal of iodine to the flask. Gently heat the flask with a heat gun under vacuum until the iodine sublimes. Cool to room temperature and backfill with inert gas.

  • Reagent Addition: Add anhydrous THF to the activated zinc. In a separate flask, prepare a solution of cyclopropyl bromide (1.0 equiv) in anhydrous THF.

  • Organozinc Formation: Slowly add the cyclopropyl bromide solution to the zinc suspension. The reaction is exothermic; maintain a gentle reflux using a water bath if necessary. Stir for 2-4 hours at room temperature, after which the solution of cyclopropylzinc bromide is ready for use.[9][11]

Part B: Palladium-Catalyzed Cross-Coupling

  • Catalyst Preparation: In a separate dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Reaction Mixture: Add the aryl bromide (1.0 equiv) to the catalyst flask, followed by the freshly prepared solution of cyclopropylzinc bromide (1.5 equiv) via cannula.

  • Reaction Conditions: Heat the mixture to 65 °C and stir for 12 hours. Monitor progress by TLC or GC-MS.

  • Workup and Purification: Follow the workup and purification procedure described in Protocol 1.

The Buchwald-Hartwig Amination: Constructing the N-Cyclopropyl Bond

The palladium-catalyzed N-arylation of cyclopropylamine is a historically challenging transformation.[12] The inherent difficulty was overcome with the development of highly active catalyst systems employing sterically demanding and electron-rich adamantyl-substituted ylide-functionalized phosphines (YPhos) or biarylphosphine ligands (BrettPhos).[12][13][14] These advanced systems enable the efficient coupling of a diverse range of (hetero)aryl chlorides even at room temperature.[13][14]

Protocol 3: Monoarylation of Cyclopropylamine with an Aryl Chloride

This protocol utilizes a specialized ligand for the in-situ preparation of a highly active palladium catalyst.[13]

Reactant Preparation: Cyclopropylamine can be synthesized from cyclopropanecarboxylic acid (derived from hydrolysis of the starting tert-butyl ester) via a Curtius or similar rearrangement.

Experimental Procedure:

  • Catalyst Preformation: In a glovebox, add the specialized ligand (e.g., adYPhos, 1.5 mol%) and a palladium source (e.g., [Pd(allyl)Cl]₂, 0.5 mol%) to a vial with anhydrous solvent (e.g., toluene). Stir for 30 minutes at room temperature to form the active precatalyst.

    • Causality Note: The use of sterically bulky and highly electron-donating ligands like YPhos or BrettPhos is critical. These ligands accelerate the rate-limiting reductive elimination step to form the C-N bond and prevent catalyst decomposition pathways.[12][13]

  • Reaction Setup: In a separate reaction vessel, dissolve the aryl chloride (1.0 equiv) in the chosen solvent. Add cyclopropylamine (2.0 equiv) followed by a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 2.0 equiv).

  • Reaction Execution: Add the preformed catalyst solution to the reaction mixture. Seal the vessel and stir at room temperature for 16-24 hours.

  • Workup and Purification: Quench the reaction with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash column chromatography.

Aryl Chloride SubstrateLigandBaseTempYield (%)Reference
4-ChloroanisoleadYPhosNaOtBuRT92[13]
4-ChlorobenzophenoneadYPhosNaOtBuRT99[13]
2-ChloropyridineBrettPhosLiN(SiMe₃)₂110 °C84[12]
1-Chloro-4-(trifluoromethyl)benzene(tBuBrettPhos)LiN(SiMe₃)₂110 °C93[12]

References

Application Notes and Protocols for the Incorporation of Cyclopropyl Moieties to Enhance Metabolic Stability in Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Metabolic Robustness in Drug Discovery

In the intricate journey of drug discovery and development, achieving a desirable pharmacokinetic profile is as critical as attaining high potency and selectivity. A key determinant of a drug's in vivo behavior is its metabolic stability—the susceptibility of a compound to enzymatic degradation. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in the failure of promising drug candidates. Consequently, medicinal chemists are in a constant search for molecular strategies that can shield drug candidates from metabolic hotspots.

One such strategy that has gained significant traction is the incorporation of cyclopropyl moieties into drug molecules.[1][2][3] The smallest of the cycloalkanes, the cyclopropane ring, is far from being a simple, inert aliphatic group. Its unique electronic and steric properties, born from significant ring strain, offer a powerful tool to enhance metabolic stability, modulate physicochemical properties, and improve overall drug-like characteristics.[1][4] This guide provides a comprehensive overview of the rationale, application, and experimental validation of using cyclopropyl groups to bolster the metabolic resilience of drug candidates.

The Underlying Science: Why Cyclopropyl Groups Enhance Metabolic Stability

The utility of the cyclopropyl group in medicinal chemistry stems from its distinct structural and electronic features, which differ significantly from both acyclic alkyl groups and other cycloalkanes.

Steric Shielding and Conformational Rigidity

The rigid, three-dimensional structure of the cyclopropyl ring can effectively shield adjacent metabolic "soft spots" from the active sites of metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] This steric hindrance can prevent the necessary orientation for enzymatic attack. Furthermore, the introduction of a cyclopropyl group can lock a molecule into a specific bioactive conformation, which not only can enhance binding affinity to the target receptor but also may disfavor conformations that are amenable to metabolism.[1][4]

Electronic Properties and Resistance to Oxidation

The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes, a consequence of the increased s-character in the C-C bonds.[2][3] This higher bond dissociation energy makes hydrogen atom abstraction, the initial and often rate-limiting step in CYP-mediated oxidation, more energetically demanding and thus less likely to occur.[5]

Bioisosteric Replacement

The cyclopropyl group is a versatile bioisostere, capable of replacing other common chemical motifs that are prone to metabolism.[6] For instance, it can serve as a metabolically robust substitute for a gem-dimethyl group, an alkene, or even a phenyl ring in certain contexts.[7][8][9] This bioisosteric replacement can improve metabolic stability while maintaining or even enhancing biological activity.

Strategic Incorporation of Cyclopropyl Moieties: Synthetic Approaches

The introduction of a cyclopropyl group into a drug candidate requires careful synthetic planning. A variety of well-established and novel synthetic methods can be employed, with the choice depending on the specific molecular context and desired stereochemistry.

Common Synthetic Strategies:
  • Cyclopropanation of Alkenes: This is a widely used method involving the reaction of an alkene with a carbene or carbenoid species. Classic named reactions such as the Simmons-Smith reaction and the Corey-Chaykovsky reaction fall into this category.[10][11][12]

  • Intramolecular Cyclization: 1,3-Dihalides or other suitably functionalized acyclic precursors can undergo intramolecular cyclization to form a cyclopropane ring, often promoted by a base or a reducing agent (e.g., Wurtz reaction).[13]

  • Transition Metal-Catalyzed Reactions: Modern synthetic chemistry offers a plethora of transition metal-catalyzed methods for cyclopropane synthesis, including those involving diazo compounds and enyne cycloisomerization, which can often be performed with high stereocontrol.[10][14]

  • Use of Cyclopropyl Building Blocks: A straightforward approach involves the incorporation of commercially available or readily synthesized building blocks already containing a cyclopropyl moiety, such as cyclopropylamine or cyclopropanecarboxylic acid.[10][11]

The following diagram illustrates a generalized workflow for the strategic incorporation and evaluation of a cyclopropyl moiety.

G cluster_0 Lead Optimization Cycle Identify Metabolic Hotspot Identify Metabolic Hotspot Propose Cyclopropyl Incorporation Propose Cyclopropyl Incorporation Identify Metabolic Hotspot->Propose Cyclopropyl Incorporation Synthetic Route Design Synthetic Route Design Propose Cyclopropyl Incorporation->Synthetic Route Design Synthesis of Analogs Synthesis of Analogs Synthetic Route Design->Synthesis of Analogs In Vitro Metabolic Stability Assays In Vitro Metabolic Stability Assays Synthesis of Analogs->In Vitro Metabolic Stability Assays Analyze Data & Iterate Analyze Data & Iterate In Vitro Metabolic Stability Assays->Analyze Data & Iterate Analyze Data & Iterate->Propose Cyclopropyl Incorporation Iterate Design

Caption: Iterative workflow for enhancing metabolic stability using cyclopropyl groups.

Potential Liabilities: When Cyclopropyl Groups Can Be Problematic

While highly effective in many cases, the introduction of a cyclopropyl group is not without potential pitfalls. A notable liability arises with cyclopropylamines, which can undergo metabolic activation by CYPs to form reactive intermediates.[5][15] This process can lead to mechanism-based inhibition (MBI) of the enzyme, where a reactive metabolite irreversibly binds to and inactivates the enzyme.[16][17] Such inactivation can cause significant drug-drug interactions. The proposed mechanism often involves a ring-opening of the cyclopropylamine radical cation, generating a highly reactive carbon-centered radical that can covalently modify the enzyme.[15][18] Therefore, careful evaluation of the metabolic fate of cyclopropyl-containing compounds, particularly cyclopropylamines, is crucial.

Experimental Protocols for Assessing Metabolic Stability

To experimentally validate the impact of cyclopropyl incorporation on metabolic stability, a series of in vitro assays are employed. The two most common systems are liver microsomes and hepatocytes.[19][20]

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the metabolic stability of a compound, primarily mediated by CYP enzymes.[21]

Principle: Liver microsomes are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, especially CYPs. The test compound is incubated with liver microsomes in the presence of the cofactor NADPH. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[20][22]

Protocol:

  • Preparation of Reagents:

    • Phosphate Buffer: 0.1 M, pH 7.4.

    • Test Compound Stock Solution: 10 mM in DMSO.

    • Liver Microsomes: Pooled human, rat, or other species of interest, stored at -80°C. Thaw on ice before use.

    • NADPH Regenerating System (e.g., NADPH-A/B): To ensure a constant supply of NADPH during the incubation.

  • Incubation Procedure:

    • Prepare a reaction mixture containing phosphate buffer and liver microsomes (final protein concentration typically 0.5 mg/mL).

    • Pre-warm the reaction mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Immediately add the test compound to a final concentration of 1 µM.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Analysis:

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Data Presentation:

CompoundMoiety at Metabolic Hotspott½ (min)CLint (µL/min/mg protein)
Lead Compound-CH(CH₃)₂1546.2
Analog 1Cyclopropyl>60<11.5
Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both phase I and phase II metabolizing enzymes and their corresponding cofactors.[19][21]

Principle: Cryopreserved or fresh hepatocytes are incubated with the test compound. This system can assess a broader range of metabolic pathways, including glucuronidation, sulfation, and oxidation by non-CYP enzymes.[19]

Protocol:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes in a 37°C water bath.

    • Gently resuspend the cells in pre-warmed incubation medium (e.g., Williams' Medium E).

    • Perform a cell count and viability assessment (e.g., using trypan blue exclusion).

  • Incubation Procedure:

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 1 x 10⁶ viable cells/mL).

    • Add the cell suspension to a multi-well plate.

    • Add the test compound to a final concentration of 1 µM.

    • Incubate at 37°C in a humidified incubator with 5% CO₂, with gentle shaking.

  • Sampling and Analysis:

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

    • Quench the reaction and process the samples as described for the microsomal assay.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Data analysis is similar to the microsomal stability assay to determine the in vitro half-life and intrinsic clearance.

For slowly metabolized compounds, plated hepatocytes can be used for longer incubation times (e.g., up to 24 hours). [23]

The following diagram illustrates the workflow for a typical in vitro metabolic stability assay.

G cluster_0 Metabolic Stability Assay Workflow Prepare Reagents Prepare Reagents Incubate Compound with Microsomes/Hepatocytes Incubate Compound with Microsomes/Hepatocytes Prepare Reagents->Incubate Compound with Microsomes/Hepatocytes Time-Point Sampling Time-Point Sampling Incubate Compound with Microsomes/Hepatocytes->Time-Point Sampling Quench Reaction & Protein Precipitation Quench Reaction & Protein Precipitation Time-Point Sampling->Quench Reaction & Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction & Protein Precipitation->LC-MS/MS Analysis Data Analysis (t½, CLint) Data Analysis (t½, CLint) LC-MS/MS Analysis->Data Analysis (t½, CLint)

Caption: A streamlined workflow for in vitro metabolic stability assays.

Conclusion

The incorporation of cyclopropyl moieties represents a powerful and validated strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. By leveraging the unique steric and electronic properties of this small ring system, researchers can effectively block metabolic hotspots, improve pharmacokinetic profiles, and ultimately increase the likelihood of a compound's success in clinical development. However, a thorough understanding of the potential liabilities, particularly with cyclopropylamines, and rigorous experimental validation through well-defined in vitro assays are paramount to the successful application of this approach.

References

Troubleshooting & Optimization

Technical Support Center: Simmons-Smith Cyclopropanation of Electron-Deficient Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Simmons-Smith cyclopropanation of electron-deficient alkenes. The inherent electronic mismatch between the electrophilic zinc carbenoid and electron-poor substrates makes this a challenging transformation, often plagued by low yields and competing side reactions. This resource provides field-proven insights and solutions to navigate these complexities.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Issue 1: Low to No Cyclopropanation of my α,β-Unsaturated Ketone/Ester.

Question: I am reacting my α,β-unsaturated ester with a standard Zn/Cu couple and diiodomethane, but I am recovering mostly starting material, even after extended reaction times. What is happening and what should I do?

Answer:

This is a common issue stemming from the fundamental mechanism of the Simmons-Smith reaction. The traditional zinc carbenoid (IZnCH₂I) is electrophilic in nature, while your α,β-unsaturated carbonyl compound is an electron-deficient alkene. This electronic mismatch results in a very slow and often unsuccessful reaction.[1][2]

Primary Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
Insufficient Reagent Reactivity The electrophilic zinc carbenoid reacts sluggishly with the electron-poor double bond.Switch to a more reactive reagent system. The Furukawa modification (using diethylzinc, Et₂Zn, and CH₂I₂) generates a more reactive carbenoid and is often more reproducible.[3] For highly deactivated substrates, consider the Shi modification , which employs trifluoroacetic acid with Et₂Zn and CH₂I₂ to generate a more nucleophilic carbenoid (CF₃CO₂ZnCH₂I) capable of reacting with electron-deficient alkenes.[4]
Poor Reagent Quality The activity of the zinc reagent is critical. An improperly activated Zn/Cu couple or degraded diiodomethane will lead to reaction failure.Ensure your Zn/Cu couple is freshly prepared and activated. Consider using ultrasound to improve activation. Use freshly distilled or high-purity diiodomethane.[1]
Presence of Moisture The Simmons-Smith reaction is highly sensitive to moisture, which will quench the organozinc reagent.Use flame-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1]

Workflow for Enhancing Reactivity:

G cluster_0 Problem: Low Yield with Standard Simmons-Smith cluster_1 Solution Pathway Start α,β-Unsaturated Carbonyl Std_SS Standard Simmons-Smith (Zn/Cu, CH₂I₂) Start->Std_SS Low_Yield Low to No Product Std_SS->Low_Yield Furukawa Furukawa Modification (Et₂Zn, CH₂I₂) Low_Yield->Furukawa Increase Reactivity Nickel Nickel Catalysis (NiCl₂, Et₂Zn, CH₂I₂) Low_Yield->Nickel Alternative Catalysis Shi Shi Modification (Et₂Zn, CH₂I₂, CF₃COOH) Furukawa->Shi For Highly Deactivated Systems Success Improved Yield Furukawa->Success Shi->Success Nickel->Success

Caption: Troubleshooting workflow for low cyclopropanation yield.

Issue 2: Formation of Multiple Byproducts and a Complex Reaction Mixture.

Question: My reaction with an α,β-unsaturated ketone is messy. I see some desired product, but also several other spots on my TLC plate that are difficult to characterize. What are the likely side reactions?

Answer:

With electron-deficient substrates, the desired [2+1] cycloaddition competes with several other reaction pathways. The zinc carbenoid and reaction byproducts can interact with the substrate in unintended ways.

Common Side Reactions and Their Mechanisms:

  • Michael (1,4-Conjugate) Addition: While direct evidence in Simmons-Smith reactions is sparse, organozinc reagents are known to participate in 1,4-additions to α,β-unsaturated systems.[5] This would involve the nucleophilic attack of the carbenoid's carbon atom at the β-position of the alkene, leading to a zinc enolate intermediate. Subsequent workup would yield a β-methylated carbonyl compound.

  • Reaction at the Carbonyl Group & Homologation: The Simmons-Smith reagent can interact directly with the carbonyl group, especially in β-dicarbonyl compounds. The reaction proceeds through initial enolate formation, followed by cyclopropanation of the resulting enol/enolate and subsequent fragmentation. This leads to a one-carbon chain extension (homologation) product, such as a γ-keto ester from a β-keto ester.[4][6]

  • Methylation of Heteroatoms: The electrophilic nature of the zinc carbenoid can lead to the methylation of nearby heteroatoms, such as alcohols or amines, particularly when an excess of the reagent is used over prolonged reaction times.[4]

  • Lewis Acid-Catalyzed Degradation: The zinc iodide (ZnI₂) generated as a byproduct is a Lewis acid.[4] It can catalyze the decomposition of acid-sensitive starting materials or products, leading to a complex mixture.

G cluster_0 Desired Pathway cluster_1 Side Reactions Reagents Enone + IZnCH₂I Cyclopropanation [2+1] Cycloaddition Reagents->Cyclopropanation Michael 1,4-Addition (Michael-type) Reagents->Michael Carbonyl_Attack Carbonyl/Enolate Attack Reagents->Carbonyl_Attack Methylation Heteroatom Methylation Reagents->Methylation Product Cyclopropyl Ketone Cyclopropanation->Product Degradation ZnI₂ Degradation Product->Degradation ZnI₂ byproduct

Caption: Competing reaction pathways in Simmons-Smith cyclopropanation.

Troubleshooting Byproduct Formation:

  • To Minimize Michael Addition/Carbonyl Attack: Consider using a catalytic amount of a transition metal that favors the carbene transfer pathway. Nickel catalysis has proven highly effective for accelerating the cyclopropanation of electron-deficient alkenes, often providing cleaner reactions and higher yields of the desired cyclopropane.[2][7]

  • To Prevent Heteroatom Methylation: Use a minimal excess of the Simmons-Smith reagent (1.1-1.2 equivalents) and carefully monitor the reaction to avoid unnecessarily long reaction times.[1]

  • To Mitigate Lewis Acid Degradation: Quench the reaction with a base like pyridine or add excess diethylzinc (in the Furukawa modification) to scavenge the ZnI₂ byproduct, forming the less acidic EtZnI.[4]

Frequently Asked Questions (FAQs)

Q1: Why is the Furukawa modification often preferred for electron-deficient alkenes over the classic Zn/Cu couple?

A1: The Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane, generates a more reactive and often more soluble zinc carbenoid species (EtZnCH₂I) compared to the heterogeneous Zn/Cu couple.[3] This enhanced reactivity can overcome the energy barrier associated with the reaction on electron-poor alkenes. Furthermore, the reaction is often more reproducible.

Q2: I've heard about nickel-catalyzed Simmons-Smith reactions. How do they work and when should I use one?

A2: Nickel-catalyzed cyclopropanation is a powerful method for substrates that are unreactive under traditional Simmons-Smith conditions.[2][7] The proposed mechanism involves the formation of a nucleophilic nickel-carbene intermediate. This species has the opposite polarity to the zinc carbenoid, making it highly reactive towards electron-deficient alkenes. This method is particularly useful for a wide range of α,β-unsaturated ketones, esters, and amides, often providing good to excellent yields where other methods fail.[7]

Q3: Can steric hindrance be a problem with these substrates?

A3: Yes, the Simmons-Smith reaction is sensitive to steric hindrance. Cyclopropanation will typically occur on the less hindered face of the alkene. For highly substituted or sterically congested electron-deficient alkenes, even the more reactive modifications may fail. In such cases, exploring alternative cyclopropanation methods may be necessary.

Q4: What is the role of Lewis acids in these reactions? Can they help?

A4: The addition of Lewis acids can be a double-edged sword. While a Lewis acid can coordinate to the carbonyl group of an α,β-unsaturated system, making the double bond even more electron-deficient and thus less reactive towards the electrophilic zinc carbenoid, some modified zinc carbenoids with strongly electron-withdrawing groups, like in the Shi modification (CF₃CO₂ZnCH₂I), have shown enhanced reactivity.[4][8] The byproduct ZnI₂ is itself a Lewis acid and often contributes to side reactions rather than promoting the desired transformation.[4] However, in nickel-catalyzed systems, the addition of zinc halides (like ZnCl₂) has been shown to be beneficial, possibly by activating the alkene towards the nickel-based reagent.

Experimental Protocols

Protocol 1: Furukawa Modification for Cyclopropanation of an α,β-Unsaturated Ketone

This protocol is a general guideline for the cyclopropanation of a moderately reactive electron-deficient alkene, such as cyclohexenone.

Materials:

  • Cyclohexenone (1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 eq)

  • Diiodomethane (CH₂I₂) (2.5 eq)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve the cyclohexenone (1.0 eq) in anhydrous CH₂Cl₂.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (2.2 eq) dropwise via the dropping funnel over 15 minutes. A white precipitate may form.

  • Carbenoid Formation: After the diethylzinc addition is complete, add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Cyclopropanation of Methyl Acrylate

This protocol is adapted from literature procedures for highly electron-deficient alkenes.[7]

Materials:

  • Methyl Acrylate (1.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Nickel(II) Chloride (NiCl₂) (5 mol%)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.0 eq)

  • Diiodomethane (CH₂I₂) (2.0 eq)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Catalyst Suspension: In a flame-dried Schlenk flask under an argon atmosphere, add NiCl₂ (0.05 eq) and anhydrous DCE.

  • Reagent Premixing: In a separate flame-dried flask under argon, add anhydrous DCE and cool to 0 °C. Slowly add diethylzinc (2.0 eq), followed by the dropwise addition of diiodomethane (2.0 eq). Stir the resulting solution at 0 °C for 15 minutes.

  • Reaction Initiation: Add the substrate, methyl acrylate (1.0 eq), to the catalyst suspension. Then, transfer the premixed carbenoid solution to the flask containing the substrate and catalyst via cannula at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by GC-MS.

  • Quenching and Work-up: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction and Purification: Extract the mixture with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully due to the volatility of the product. Purify by flash column chromatography.

References

Technical Support Center: Purification Strategies for Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance for a critical, yet often challenging, step in your workflow: the purification of cyclopropanated products and the effective removal of unreacted starting materials. Drawing from extensive field experience and established chemical principles, this center is designed to help you navigate common purification hurdles and optimize your experimental outcomes.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the workup and purification of your cyclopropanation reaction mixture.

Issue 1: My TLC/GC-MS analysis shows a significant amount of unreacted olefin starting material.

Root Cause Analysis:

This is a frequent scenario, particularly when the olefin is used in excess to drive the reaction to completion or when the reaction kinetics are slow. The challenge lies in separating the nonpolar olefin from the often similarly nonpolar cyclopropanated product.

Solutions:

  • Fractional Distillation (for volatile compounds): If there is a sufficient boiling point difference between your product and the starting olefin, fractional distillation under atmospheric or reduced pressure is a highly effective and scalable purification method.[1][2] For thermally sensitive cyclopropane derivatives, vacuum distillation is crucial to prevent ring-opening or rearrangement.[2]

    Parameter Recommendation Rationale
    Pressure Start at atmospheric pressure; move to vacuum (e.g., 1-10 mmHg) for high-boiling compounds.Lowering the pressure reduces the boiling point, preventing thermal degradation of the strained cyclopropane ring.[2]
    Column Packing Use a packed column (e.g., Vigreux or Raschig rings) for better separation efficiency.Increases the number of theoretical plates, allowing for the separation of compounds with closer boiling points.
    Heating Use a stable heating source (oil bath) and monitor the vapor temperature closely.Prevents bumping and ensures a smooth, controlled distillation.
  • Column Chromatography: This is the most versatile technique for removing unreacted olefins.[3][4][5]

    • Normal-Phase Chromatography (Silica Gel/Alumina): Since both the olefin and the cyclopropane are often nonpolar, separation can be challenging. A very nonpolar eluent system is required.

      • Solvent System Selection: Begin with a nonpolar solvent like hexane or petroleum ether and gradually add a small amount of a slightly more polar solvent such as ethyl acetate or dichloromethane to achieve separation.[2] Develop the ideal solvent system using Thin Layer Chromatography (TLC) first, aiming for an Rf value of ~0.3 for your product.[2]

    • Reverse-Phase Chromatography (C18): If the product has some polar functional groups that the olefin lacks, reverse-phase HPLC can be an excellent high-resolution option.[6]

  • Experimental Protocol: Flash Column Chromatography

    • TLC Analysis: Dissolve a small sample of your crude reaction mixture in a suitable solvent. Spot it on a TLC plate and test various solvent systems (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).

    • Column Packing: Prepare a slurry of silica gel in the least polar eluent you plan to use and pack your column.

    • Loading: Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

    • Elution: Begin eluting with the nonpolar solvent, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute your product.[6]

    • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

Issue 2: How can I safely and effectively remove unreacted diazo compounds?

Root Cause Analysis:

Diazo compounds are toxic, potentially explosive, and highly reactive.[7][8] It is imperative that any unreacted diazo compound is quenched before workup and purification.

Solutions:

  • Quenching with Acetic Acid: The most common and reliable method is the slow, careful addition of glacial acetic acid to the reaction mixture at a low temperature (e.g., 0 °C).[7] The acid protonates the diazo compound, leading to the formation of a non-hazardous ester and the evolution of nitrogen gas.

  • Safety First Protocol: Quenching Diazo Compounds

    • Cool the Reaction: Ensure your reaction vessel is in an ice bath and the temperature is maintained at or below 5 °C.

    • Slow Addition: Add glacial acetic acid dropwise with vigorous stirring. You will observe the evolution of nitrogen gas. Continue adding acid until the characteristic yellow color of the diazo compound disappears and gas evolution ceases.

    • Verification: Allow the mixture to stir for an additional 15-20 minutes at low temperature to ensure complete quenching.

    • Proceed to Workup: Once the quenching is complete, you can proceed with your standard aqueous workup.

    Caution: Always perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[9][10][11] Never attempt to concentrate a solution containing unreacted diazo compounds.[9]

Issue 3: My product is contaminated with inorganic salts from a Simmons-Smith reaction (e.g., zinc iodide).

Root Cause Analysis:

The Simmons-Smith reaction and its modifications utilize a zinc-copper couple or diethylzinc, which generates zinc iodide (ZnI₂) as a byproduct.[12][13][14] These salts are often insoluble in organic solvents and must be removed during the workup.

Solutions:

  • Aqueous Workup with Ammonium Chloride: The standard procedure is to quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[15] This dissolves the zinc salts, forming a complex that is readily separated into the aqueous layer during a subsequent liquid-liquid extraction.

  • Liquid-Liquid Extraction: After quenching, perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[4][16] The organic layer will contain your cyclopropanated product, while the zinc salts will remain in the aqueous layer. It is good practice to wash the combined organic layers multiple times with the quenching solution and then with brine to remove any remaining water-soluble impurities.[4][6]

    dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

    }

    Caption: Workflow for removing zinc salts.

Frequently Asked Questions (FAQs)

  • Q1: What are the main types of starting materials I'll need to remove?

    • Unreacted Olefin: Often used in excess. Typically removed by chromatography or distillation.

    • Carbene/Carbenoid Precursors: This includes diazo compounds (which must be quenched) or diiodomethane from a Simmons-Smith reaction.[8][17] Diiodomethane is high-boiling and can often be removed by column chromatography.

    • Metal Catalysts: In metal-catalyzed cyclopropanations (e.g., using rhodium or copper catalysts), the metal residue may need to be removed, often by filtration through a plug of silica gel or by specific extraction techniques.[18][19][20]

  • Q2: Can I use an extraction to separate my product from the starting material?

    • Generally, this is difficult if both your product and starting material are neutral organic compounds.[16] However, if your starting material or product has an acidic or basic functional group, you can use an acid-base extraction. For example, if your product contains a carboxylic acid, you can extract it into an aqueous basic solution (like sodium bicarbonate), discard the organic layer containing neutral impurities, and then re-acidify the aqueous layer to recover your product.[16]

  • Q3: Are there any "green" or more sustainable methods for purification?

    • Yes, there is growing interest in developing more environmentally friendly purification methods. Using flow chemistry for reactions with hazardous reagents like diazo compounds can minimize waste and improve safety.[21][22] Additionally, research into alternative extraction solvents and catalyst recovery and recycling methods is ongoing.[20][23] For instance, using CO₂-laden water has been explored for removing metal catalyst residues.[23]

  • Q4: My cyclopropane product seems to be degrading during purification. What can I do?

    • The high ring strain in cyclopropanes can make them susceptible to degradation under harsh conditions.[6][24] Avoid high temperatures by using vacuum distillation.[2] During chromatography and extractions, avoid strongly acidic or basic conditions unless your molecule is stable.[3][6] If you suspect degradation, ensure all purification steps are performed as quickly and gently as possible.

References

Technical Support Center: Challenges in the Hydrolysis of Sterically Hindered tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of tert-butyl (t-Bu) ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet often troublesome deprotection step. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why specific methods are chosen, how to troubleshoot common failures, and how to select the optimal conditions for your unique substrate.

The Root of the Challenge: Steric Hindrance and Reaction Mechanisms

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under neutral and basic conditions. This stability is a direct result of the steric bulk of the tert-butyl group, which physically obstructs the approach of nucleophiles to the carbonyl carbon.[1] This steric shield makes the common base-catalyzed hydrolysis (BAC2 mechanism), typical for less hindered esters, exceedingly slow or altogether ineffective.[1]

Consequently, the deprotection of tert-butyl esters almost exclusively relies on acid-catalyzed methods. Under acidic conditions, the reaction proceeds through a different pathway, the AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular).[1][2] In this mechanism, the ether oxygen is protonated, leading to the departure of a stable tert-butyl carbocation and the formation of the desired carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Q1: My standard acid-catalyzed hydrolysis with Trifluoroacetic Acid (TFA) is resulting in incomplete deprotection. What's going wrong?

This is a very common issue and can often be resolved by systematically evaluating your reaction parameters.

Underlying Causes & Solutions:

  • Insufficient Acid Strength or Concentration: While a 1:1 mixture of TFA in dichloromethane (DCM) is a standard starting point, some substrates are more resistant.[3] The equilibrium of the reaction may not sufficiently favor the products.

    • Solution: Increase the concentration of TFA, even up to using it as the solvent (neat TFA).[3][4] For particularly stubborn esters, consider switching to a stronger acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[4][5]

  • Inadequate Reaction Time or Temperature: Deprotection is not instantaneous. These reactions are typically conducted at room temperature, and lower temperatures will significantly slow the reaction rate.[3]

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Allow the reaction to proceed until the starting material is no longer visible. Gentle heating can be employed, but with caution, as it may promote side reactions with sensitive substrates.[4]

  • Excess Water in the Reaction: While a small amount of water can be beneficial as a scavenger for the tert-butyl cation, too much water will dilute the acid, reducing its efficacy.[3]

    • Solution: Use anhydrous solvents for your cleavage cocktail to minimize water content.[3]

Q2: I'm observing significant side products in my reaction mixture. How can I prevent their formation?

Side product formation is most often attributed to the highly reactive tert-butyl carbocation generated during the cleavage.[3][4] This carbocation is an aggressive electrophile and can alkylate any nucleophilic sites on your molecule of interest or in the reaction mixture.

Troubleshooting Side Reactions:

  • Identify the Culprit: The Tert-Butyl Cation: This cation will readily react with electron-rich aromatic rings (Friedel-Crafts alkylation), heteroatoms (like sulfur in methionine or the indole nitrogen of tryptophan), and even the desired carboxylic acid product to reform the ester.

  • The Solution: Cation Scavengers: The most effective way to prevent these side reactions is to introduce a "scavenger" into the reaction mixture. The scavenger's role is to trap the tert-butyl carbocation before it can react with your substrate.

ScavengerTypical Concentration (v/v)Use Case
Triisopropylsilane (TIS) 2.5-5%Highly effective general-purpose scavenger.
Water 2.5-5%Often used in conjunction with TIS.
Thioanisole 2.5-5%Particularly useful for protecting sulfur-containing amino acids like methionine and cysteine.
1,2-Ethanedithiol (EDT) 2.5-5%Another excellent choice for protecting sulfur-containing residues.

Experimental Protocol: Standard TFA-Mediated Deprotection with Scavengers

  • Dissolve the tert-butyl ester-protected compound in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • To this solution, add the appropriate scavengers. A common "cocktail" is a 1:1 mixture of TFA and DCM with 2.5-5% (v/v) each of triisopropylsilane (TIS) and water.[4]

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[4]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure all TFA is removed, co-evaporate with a solvent like toluene or diethyl ether.[4]

  • Purify the resulting carboxylic acid as needed.

Q3: My substrate is sensitive to strong acids. Are there milder alternatives to TFA?

Absolutely. The harshness of TFA can be detrimental to molecules with other acid-labile protecting groups (like Boc or trityl groups) or sensitive functionalities. Fortunately, a range of milder methods have been developed.

Alternative Deprotection Strategies:

MethodReagentsSolventTemperature (°C)Key Advantages & Considerations
Lewis Acid-Mediated Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TempOffers good selectivity for tert-butyl esters over some other acid-labile groups like PhF protected amines.[6][7][8] However, N-Boc and N-trityl groups are often not stable under these conditions.[7][8]
Aqueous Phosphoric Acid 85% H₃PO₄ (aq)Neat or with co-solvent50-70An environmentally benign option that can be highly selective. Tolerates CBZ carbamates, benzyl and methyl esters, and TBDMS ethers.[9][10]
Silica Gel Silica Gel SlurryTolueneReflux (110)A heterogeneous method that can be beneficial for sensitive substrates.[3] The reaction occurs on the acidic surface of the silica.
Radical-Mediated Tris(4-bromophenyl)aminium ("Magic Blue") / TriethylsilaneDichloromethane (DCM)Room TempA very mild, catalytic method that avoids strong acids altogether.[11]

Experimental Protocol: Selective Deprotection with Zinc Bromide

  • Dissolve the tert-butyl ester in anhydrous dichloromethane (DCM).

  • Add a stoichiometric amount or a slight excess of zinc bromide (ZnBr₂).

  • Stir the reaction at room temperature. Reaction times can vary significantly based on the substrate (from a few hours to 24 hours).[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or a similar mild base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product for further purification.

Q4: Can I use basic conditions to hydrolyze a sterically hindered tert-butyl ester?

While generally resistant to base-catalyzed hydrolysis, some specialized, non-aqueous basic methods have been developed for particularly challenging cases. These methods rely on enhancing the nucleophilicity of the hydroxide ion.

Advanced Basic Hydrolysis Techniques:

  • "Naked" Hydroxide in Non-Aqueous Media: A system of sodium hydroxide (NaOH) in a Methanol/Dichloromethane (1:9) mixture can effectively hydrolyze hindered esters at room temperature.[12][13] In this less polar, aprotic solvent mixture, the hydroxide anions are poorly solvated, making them significantly more reactive.[12]

  • Potassium tert-butoxide in DMSO: This is a powerful combination for hydrolyzing even very hindered esters.[14] A related approach involves generating "anhydrous hydroxide" by reacting potassium tert-butoxide with a stoichiometric amount of water in DMSO.

Experimental Protocol: Non-Aqueous Basic Hydrolysis

  • Dissolve the sterically hindered tert-butyl ester in a 9:1 mixture of dichloromethane and methanol.

  • Add a solution of sodium hydroxide in methanol to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl) and extract the product.

Q5: Is it possible to selectively cleave a Boc group in the presence of a tert-butyl ester?

Yes, this is often achievable due to the generally higher acid lability of the tert-butoxycarbonyl (Boc) group compared to the tert-butyl ester.[3] The key is to use carefully controlled, milder acidic conditions.

Strategies for Selective Deprotection:

  • Dilute TFA: Using a lower concentration of TFA (e.g., 10-20% in DCM) can often selectively remove the Boc group while leaving the tert-butyl ester intact.

  • Milder Acids: Acids like formic acid or p-toluenesulfonic acid can sometimes provide the desired selectivity.[5]

It is crucial to meticulously monitor these reactions by TLC or LC-MS to stop the reaction once the Boc group is cleaved but before significant hydrolysis of the tert-butyl ester occurs.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key reaction mechanisms and a general troubleshooting workflow.

AAL1 Mechanism of Acid-Catalyzed Hydrolysis

AAL1_Mechanism Ester tert-Butyl Ester ProtonatedEster Protonated Ester Ester->ProtonatedEster + H+ Carbocation tert-Butyl Carbocation ProtonatedEster->Carbocation Cleavage CarboxylicAcid Carboxylic Acid ProtonatedEster->CarboxylicAcid Isobutene Isobutene Carbocation->Isobutene - H+ H_plus H+ H_plus2 H+

Caption: The AAL1 mechanism for tert-butyl ester hydrolysis.

Troubleshooting Workflow for Incomplete Hydrolysis

Troubleshooting_Workflow Start Incomplete Hydrolysis Check_Acid Increase Acid Strength/ Concentration? Start->Check_Acid Check_Time Increase Reaction Time/Temp? Check_Acid->Check_Time No Increase_Acid Use stronger acid or higher concentration Check_Acid->Increase_Acid Yes Check_Scavengers Side Products Observed? Check_Time->Check_Scavengers No Increase_Time Extend reaction time or apply gentle heat Check_Time->Increase_Time Yes Consider_Alternative Substrate Degradation? Check_Scavengers->Consider_Alternative No Add_Scavengers Add TIS, water, or other scavengers Check_Scavengers->Add_Scavengers Yes Milder_Method Switch to milder method (e.g., Lewis Acid, Enzymatic) Consider_Alternative->Milder_Method Yes Success Successful Deprotection Consider_Alternative->Success No Increase_Acid->Success Increase_Time->Success Add_Scavengers->Success Milder_Method->Success

Caption: A decision tree for troubleshooting incomplete hydrolysis.

References

Technical Support Center: Enhancing Catalyst Efficiency in Metal-Catalyzed Cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, field-proven insights into optimizing metal-catalyzed cyclopropanation reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology. Our goal is to empower you with the knowledge to troubleshoot common issues and significantly improve the efficiency and selectivity of your catalytic systems.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during your cyclopropanation experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) is resulting in a low yield. What are the primary parameters I should investigate?

A1: Low yields in rhodium-catalyzed cyclopropanations with EDA are a frequent issue and can often be traced back to several key factors. A systematic approach to troubleshooting is crucial.

  • Slow Addition of EDA: A primary culprit for low yield is the rate of addition of the diazo compound. If the concentration of EDA becomes too high, it can lead to side reactions such as dimerization or polymerization.[1]

    • Solution: Employ a syringe pump for the slow, controlled addition of the EDA solution over several hours. This maintains a low, steady concentration of the carbene precursor, favoring the desired cyclopropanation pathway.[1]

  • Catalyst Choice and Activity: While dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a workhorse catalyst, its performance can be substrate-dependent.[1] Additionally, the catalyst's age and storage conditions can impact its activity.

    • Solution: Consider screening other rhodium catalysts with different carboxylate ligands, which might offer improved performance for your specific substrate.[1] Always use a fresh, high-purity catalyst and ensure it has been stored under appropriate inert conditions.

  • Purity of EDA: The presence of acidic impurities in ethyl diazoacetate can lead to its rapid decomposition, reducing the amount available for the reaction.[1]

    • Solution: Use freshly distilled or purified EDA to minimize acidic impurities.

  • Presence of Inhibitors: Many cyclopropanation catalysts are sensitive to air and moisture.[1] Water and oxygen can act as inhibitors, deactivating the catalyst.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. The reaction should be conducted under a dry, inert atmosphere, such as nitrogen or argon.[1] Use anhydrous solvents and purified reagents to prevent the introduction of potential inhibitors.[1]

Q2: My Simmons-Smith reaction is sluggish or appears incomplete. What steps can I take to improve the conversion?

A2: The Simmons-Smith reaction, while powerful, can be sensitive to the quality of the reagents and reaction conditions.

  • Activity of the Zinc Reagent: The most common reason for a sluggish Simmons-Smith reaction is the activity of the zinc.[1] In the traditional method using a zinc-copper couple, incomplete activation will result in poor conversion.[2]

    • Solution: Ensure the zinc-copper couple is freshly prepared and highly active.[1] A more reliable and often faster alternative is the Furukawa modification, which utilizes diethylzinc and diiodomethane.[1][2]

  • Reaction Temperature: While the reaction is often initiated at low temperatures to manage its exothermicity, maintaining too low a temperature for an extended period can slow the reaction rate.[1][3]

    • Solution: A common strategy is to add the reagents at 0 °C and then allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[1][4] For slower-reacting substrates, extending the reaction time can also improve conversion.[1]

  • Solvent Choice: The choice of solvent plays a critical role. Basic solvents can decrease the reaction rate due to the electrophilic nature of the zinc carbenoid.[2][5]

    • Solution: Use anhydrous, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[2][5]

Issue 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)

Q3: I'm observing poor diastereoselectivity in my cyclopropanation. How can I improve the ratio of the desired diastereomer?

A3: Diastereoselectivity is governed by the steric and electronic interactions in the transition state. Several factors can be tuned to influence this outcome.

  • Ligand and Catalyst Choice: The steric bulk of the catalyst and its associated ligands can significantly influence the facial selectivity of the cyclopropanation.[1]

    • Solution: Experiment with a variety of ligands to identify the optimal one for your specific substrate and carbene source. For instance, replacing acetate ligands with acetamide on a dirhodium catalyst can increase electron density and improve diastereoselectivity.[6]

  • Carbene Source: The steric bulk of the carbene precursor itself can affect its approach to the alkene, thereby influencing diastereoselectivity.[1]

    • Solution: If feasible for your synthetic route, consider using a bulkier carbene precursor.

  • Solvent Effects: The polarity and coordinating ability of the solvent can alter the geometry of the transition state, which in turn affects the diastereomeric ratio.[1]

    • Solution: Screen a range of solvents with varying polarities. Be aware that for directed cyclopropanations, coordinating solvents might interfere with the directing group.[1]

  • Reaction Temperature: Generally, lower reaction temperatures lead to higher diastereoselectivity.[3] This is because the transition state leading to the thermodynamically favored product has a lower activation energy. By reducing the temperature, you provide less thermal energy for the system to overcome the higher activation barrier of the less favored pathway.[3]

    • Solution: Conduct the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.

Q4: What are the critical factors for achieving high enantioselectivity in asymmetric cyclopropanation?

A4: Achieving high enantioselectivity is a primary goal in modern synthetic chemistry and hinges on a few key, interrelated factors.

  • Chiral Ligand: This is the most critical component. The chiral ligand creates a specific three-dimensional environment around the metal center, which differentiates between the enantiotopic faces of the alkene or the prochiral carbene.[1]

    • Solution: A thorough screening of a library of chiral ligands is often necessary to find the optimal one for a given substrate and carbene precursor.[1] The catalyst and substrate must be well-matched, as not all chiral catalysts are effective for all substrates. Empirical screening is key.[1]

  • Metal Catalyst: The choice of metal is also crucial. Different metals will have different coordination geometries and electronic properties, which will influence the effectiveness of the chiral ligand.

    • Solution: While rhodium and copper are common, other metals like cobalt and iron are also used in asymmetric cyclopropanation.[1][7] Literature precedent for similar substrates can guide your choice.

  • Reaction Conditions: Temperature and solvent can have a profound impact on enantiomeric excess (ee).[1][6]

    • Solution: Lowering the reaction temperature is a common and effective strategy to improve enantioselectivity.[1] The polarity of the solvent can also significantly affect the outcome; in some cases, more polar solvents may lead to lower enantioselectivity.[1] A systematic screening of both temperature and solvent is recommended.

Issue 3: Unexpected Byproducts

Q5: I am observing unexpected byproducts in my reaction. What are some common side reactions and how can I minimize them?

A5: Side reactions can compete with the desired cyclopropanation, reducing yield and complicating purification. Understanding these potential pathways is key to their mitigation.

  • Carbene Dimerization: As mentioned earlier, high concentrations of the diazo compound can lead to the formation of carbene dimers (e.g., diethyl fumarate and maleate from EDA).[1]

    • Solution: Use a syringe pump for the slow addition of the diazo compound.[1]

  • C-H Insertion: Metal carbenes can also undergo insertion into C-H bonds, a common side reaction, especially with substrates that have activated C-H bonds.[6]

    • Solution: This is an inherent reactivity of the metal carbene. Modifying the catalyst or ligand can sometimes alter the selectivity between cyclopropanation and C-H insertion.

  • [3+2] Cycloaddition: Diazocarbonyl compounds with two electron-withdrawing groups, such as diazomalonates, are prone to undergoing [3+2] cycloaddition as a side reaction.[6]

    • Solution: The choice of catalyst and reaction conditions can influence the pathway. A thorough literature search for your specific class of diazo compound is recommended.

  • Methylation of Heteroatoms (Simmons-Smith): In the Simmons-Smith reaction, the electrophilic nature of the zinc carbenoid can lead to the methylation of heteroatoms like alcohols present in the substrate.[1]

    • Solution: Use a stoichiometric amount of the Simmons-Smith reagent and avoid prolonged reaction times. Quenching the reaction with pyridine can also help by scavenging the Lewis acidic zinc iodide byproduct.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my cyclopropanation reaction?

A1: The choice of catalyst depends on several factors, including the nature of the alkene and the carbene precursor.

  • For simple alkenes and diazoacetates: Dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a good starting point due to its broad applicability and commercial availability.[1][6]

  • For electron-deficient olefins: Cobalt-catalyzed systems have shown promise for these more challenging substrates.[1][8]

  • For asymmetric reactions: Chiral copper (often with bis(oxazoline) ligands) and rhodium complexes are the most common choices. The optimal catalyst-ligand combination is highly substrate-dependent and often requires screening.[1]

  • For cost-effectiveness and sustainability: Iron-based catalysts, including those inspired by heme-containing proteins, are being developed as more environmentally friendly alternatives to precious metal catalysts.[9]

Q2: What are the best analytical techniques to monitor the progress of my cyclopropanation reaction?

A2: Several techniques are invaluable for real-time monitoring and troubleshooting:

  • In-situ IR (ReactIR): This is particularly useful for reactions involving diazo compounds, as they have a strong and distinct IR absorbance that can be monitored as it is consumed.[9]

  • NMR Spectroscopy: ¹H NMR can be used to determine the conversion of starting material to product and to identify the formation of any major byproducts.[9][10]

  • Thin-Layer Chromatography (TLC) and Gas Chromatography (GC): These are quick and effective methods for monitoring the disappearance of starting materials and the appearance of the product.[9]

  • Chiral HPLC or GC: For asymmetric reactions, these techniques are essential for determining the enantiomeric excess (ee) of the product.[9]

Q3: My cyclopropane product is difficult to purify. What are some common strategies?

A3: Purification can be challenging, especially when dealing with diastereomers or oily products.

  • Flash Column Chromatography: This is the most common method for purifying cyclopropanation products. For separating diastereomers, careful selection of the solvent system is crucial.[11]

  • High-Performance Liquid Chromatography (HPLC): For challenging separations of diastereomers, preparative HPLC can provide the necessary resolution.[11]

  • Crystallization: If one diastereomer is a solid, selective crystallization can be an effective purification method.[11]

  • For oily products: Chromatography is the most suitable method. If the product is volatile, preparative GC is an option.[11]

Q4: What are the key safety precautions when working with diazo compounds like diazomethane and ethyl diazoacetate?

A4: Diazo compounds are toxic and potentially explosive and must be handled with extreme care.[12]

  • Engineering Controls: Always work in a properly functioning chemical fume hood.[13][14] Use a blast shield, especially for distillations.[13]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and consider a face shield and double gloving.[13]

  • Avoid Rough Surfaces: Do not use glassware with ground glass joints or scratches, as these can trigger an explosion.[14][15]

  • Light Sensitivity: Avoid exposure to direct sunlight or strong artificial light, which can also cause explosions.[14]

  • Storage: It is highly discouraged to store diazomethane solutions.[13] If necessary, store in an explosion-proof freezer in a tightly stoppered bottle.[13]

  • Quenching: To safely dispose of excess diazo compounds, quench them by slowly adding acetic acid until the characteristic yellow color disappears and nitrogen gas evolution ceases.[13]

Visualizations and Protocols

Troubleshooting Workflow for Low Yield in Cyclopropanation

This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in your cyclopropanation reactions.

TroubleshootingWorkflow cluster_purity Purity Check cluster_catalyst Catalyst Check start Low Yield or Selectivity Issue check_purity Verify Purity of Substrates and Solvents start->check_purity assess_catalyst Assess Catalyst Activity and Stability check_purity->assess_catalyst Reagents Pure purify_reagents Purify Starting Materials (Distillation, Chromatography) check_purity->purify_reagents Impure? optimize_conditions Optimize Reaction Conditions (Temp, Conc., Solvent) assess_catalyst->optimize_conditions Active & Stable fresh_catalyst Use Fresh/High-Purity Catalyst assess_catalyst->fresh_catalyst Degraded? slow_addition Implement Slow Addition of Diazo Compound optimize_conditions->slow_addition Side Reactions? consult_literature Consult Further Literature / Expert optimize_conditions->consult_literature No Improvement problem_resolved Problem Resolved optimize_conditions->problem_resolved Improvement slow_addition->optimize_conditions purify_reagents->check_purity fresh_catalyst->assess_catalyst

Caption: A logical workflow for troubleshooting common issues in cyclopropanation.[9]

Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation

This diagram illustrates the generally accepted mechanism for cyclopropanation catalyzed by a rhodium(II) complex.

CatalyticCycle catalyst Rh₂(OAc)₄ carbene_complex Rh(II)-Carbene Complex catalyst->carbene_complex + Diazo Compound diazo R-CHN₂ product Cyclopropane carbene_complex->product + Alkene n2 N₂ carbene_complex->n2 alkene Alkene product->catalyst Regenerates Catalyst n2->catalyst Release of N₂

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.[1]

Table 1: Solvent Effects on Simmons-Smith Reaction Rate
SolventRelative BasicityEffect on Reaction RateReference
Dichloromethane (DCM)LowFast[2][5]
1,2-Dichloroethane (DCE)LowFast[2][5]
Diethyl EtherModerateSlower[5]
Tetrahydrofuran (THF)HighSignificantly Slower[5]
Experimental Protocol: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)

Safety Precaution: This procedure involves the use of ethyl diazoacetate, which is toxic and potentially explosive. All manipulations should be conducted in a chemical fume hood, and appropriate personal protective equipment must be worn.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alkene (1.0 equiv), the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%), and anhydrous solvent (e.g., dichloromethane).

  • Preparation of Diazo Solution: In a separate flame-dried flask, prepare a solution of ethyl diazoacetate (1.1-1.5 equiv) in the same anhydrous solvent.

  • Slow Addition: Load the EDA solution into a syringe and place it on a syringe pump. Add the solution dropwise to the stirred reaction mixture over a period of 2-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC to confirm the consumption of the starting alkene.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired cyclopropane.

References

Technical Support Center: Preserving Cyclopropane Integrity Under Harsh Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the versatile cyclopropane motif in their synthetic strategies. While cyclopropanes are invaluable building blocks for introducing conformational rigidity and unique metabolic profiles, their inherent ring strain makes them susceptible to undesired ring-opening under many common reaction conditions.[1][2]

This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you navigate these challenges and maintain the integrity of the three-membered ring throughout your synthetic sequences.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and reactivity of the cyclopropane ring.

Q1: What makes the cyclopropane ring so susceptible to opening?

The reactivity of cyclopropane is a direct consequence of its significant ring strain, estimated to be around 27.5 kcal/mol.[3] This strain arises from two main factors:

  • Angle Strain: The internal C-C-C bond angles are forced to be 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbons. This leads to poor orbital overlap.[4]

  • Torsional Strain: The C-H bonds on adjacent carbons are locked in an eclipsed conformation, further increasing the ring's potential energy.[4]

To relieve this strain, the carbon-carbon bonds have a higher degree of p-character, often described by the Walsh orbital model. This gives the cyclopropane C-C bonds "olefin-like" character, making them susceptible to attack by electrophiles, acids, and metals in reactions that would not typically cleave a standard alkane C-C bond.[2][5] The ring-opening process is thermodynamically favorable, as it relieves this strain to form a more stable acyclic system.[6]

Q2: What types of reagents and conditions are most likely to cause unwanted ring-opening?

Several classes of reagents and conditions are notorious for inducing cyclopropane ring cleavage:

  • Strong Brønsted and Lewis Acids: Acids can protonate or coordinate to the cyclopropane ring (or a nearby functional group), creating an electron deficiency that facilitates nucleophilic attack and ring-opening to form 1,3-difunctionalized products.[7][8][9]

  • Transition Metals: Many transition metals (e.g., Pd, Rh, Pt, Ni) can activate the strained C-C bond via oxidative addition, forming a metallacyclobutane intermediate that can undergo various subsequent reactions, leading to isomerization or cycloaddition products.[3][10]

  • Electrophiles: Strong electrophiles, such as halogens (e.g., Br₂), can add across the C-C bond, resulting in a 1,3-dihalopropane derivative.[11]

  • High Temperatures & Radical Initiators: Thermal stress can lead to homolytic cleavage of the weak C-C bonds, initiating radical-mediated rearrangements or polymerizations.[12][13][14] Conditions that generate radicals near the ring, such as using AIBN, should be approached with caution.[15]

Q3: Are all cyclopropanes equally stable? How do substituents affect reactivity?

Stability is highly dependent on the substitution pattern. "Donor-acceptor" cyclopropanes, which have an electron-donating group (e.g., phenyl, vinyl) and an electron-withdrawing group (e.g., ester, ketone) on adjacent carbons, are significantly more reactive.[7][16][17] The polarization of the C1-C2 bond in these systems makes them exceptionally prone to ring-opening upon activation by a Lewis acid or other reagents.[8] Conversely, simple alkyl-substituted cyclopropanes are generally more robust.

Troubleshooting Guide: A Symptom-Based Approach

This guide provides solutions to common problems encountered during reactions involving cyclopropane-containing molecules.

Problem Area 1: Reactions with Electrophiles & Lewis Acids (e.g., Friedel-Crafts)
  • Symptom: Your reaction yields a complex mixture, and mass spectrometry indicates the formation of products corresponding to a 1,3-addition or rearrangement, rather than the desired substitution.

  • Underlying Cause: The Lewis acid or electrophile is too harsh, leading to coordination with and subsequent cleavage of the cyclopropane ring. This generates a carbocationic intermediate that is trapped by a nucleophile.[8][9]

  • Strategic Solutions:

    • Moderate the Lewis Acid: The choice of Lewis acid is critical. Strong Lewis acids like AlCl₃ and FeCl₃ are often too aggressive. Switch to milder, more oxophilic Lewis acids that will preferentially coordinate to your carbonyl group rather than the cyclopropane ring.

    • Control Temperature: Ring-opening is often kinetically controlled.[18] Performing the reaction at lower temperatures (e.g., 0 °C to -78 °C) can significantly favor the desired reaction pathway over the higher-activation-energy ring cleavage.

    • Solvent Choice: Use non-polar, aprotic solvents to disfavor the formation and stabilization of charged intermediates that precede ring-opening.[18]

The following table provides representative data on the effect of different Lewis acids on the acylation of a cyclopropyl-substituted arene.

Lewis Acid CatalystTemperature (°C)Yield of Desired KetoneYield of Ring-Opened Byproduct
AlCl₃25< 10%> 80%
FeCl₃25~ 25%~ 65%
ZnCl₂ 0 to 25 > 90% < 5%
SnCl₄0~ 70%~ 20%
Yb(OTf)₃50~ 60%~ 30%

Note: Yields are illustrative and will vary based on the specific substrate and conditions.

sub Cyclopropyl Substrate la_strong Strong Lewis Acid (e.g., AlCl₃) la_mild Mild Lewis Acid (e.g., ZnCl₂) complex_strong Ring-Activated Intermediate sub->complex_strong Coordination to Ring desired_product Desired Product (Ring Intact) sub->desired_product Desired Reaction (Friedel-Crafts) desired_reagent Acyl Chloride desired_reagent->la_mild Coordination to Carbonyl opened Carbocationic Intermediate complex_strong->opened Ring Opening byproduct Ring-Opened Byproduct opened->byproduct Nucleophilic Attack

Caption: Strong vs. mild Lewis acids in reactions with cyclopropanes.

Problem Area 2: Transition Metal-Catalyzed Reactions (e.g., Hydrogenation, Cross-Coupling)
  • Symptom: During a hydrogenation to reduce a double bond or nitro group, you observe loss of the cyclopropane ring and formation of a propane or propene derivative. In cross-coupling, yields are low and isomerization is observed.

  • Underlying Cause: The catalyst (e.g., PtO₂, Rh/C, and sometimes Pd/C) is active enough to cause oxidative addition into the strained C-C bond of the cyclopropane, leading to cleavage.[3][12]

  • Strategic Solutions:

    • Catalyst Selection: For hydrogenations, avoid highly active catalysts like platinum or rhodium. Palladium on carbon (Pd/C) is often a safer choice, but its reactivity can vary.[12] Consider specialized catalysts like nickel boride (Ni₂B) which show less propensity for ring-opening.[18]

    • Optimize Conditions: Use the mildest conditions possible. For hydrogenation, this means low hydrogen pressure (1 atm) and room temperature.[12]

    • Use Pre-formed Reagents: In cross-coupling reactions, instead of forming the organometallic reagent in situ where the catalyst could attack the cyclopropane, use a pre-formed, stable cyclopropyl nucleophile like cyclopropylmagnesium bromide or potassium cyclopropyltrifluoroborate.[18][19]

start Ring-Opening Observed in Transition Metal Catalysis? q_reaction_type What is the reaction type? start->q_reaction_type Yes end_ok Problem Solved start->end_ok No hydrogenation Hydrogenation q_reaction_type->hydrogenation cross_coupling Cross-Coupling q_reaction_type->cross_coupling sol_h1 Switch to milder catalyst (e.g., Pd/C, Ni₂B) hydrogenation->sol_h1 sol_cc1 Use pre-formed organometallic: - Cyclopropyl-MgBr - Cyclopropyl-B(OR)₂ cross_coupling->sol_cc1 sol_h2 Lower H₂ pressure (1 atm) and temperature (RT) sol_h1->sol_h2 sol_h2->end_ok sol_cc2 Optimize ligand and catalyst choice (e.g., Pd(OAc)₂ with SPhos) sol_cc1->sol_cc2 sol_cc2->end_ok end_fail Consult Further Literature

Caption: Decision tree for troubleshooting cyclopropane stability in catalysis.

Featured Experimental Protocol

This section provides a robust, step-by-step method for a reaction that is often problematic for cyclopropane-containing substrates.

Protocol: Mild Zinc-Mediated Friedel-Crafts Acylation of a Cyclopropylarene

This protocol describes the acylation of 1-cyclopropyl-4-methoxybenzene, a substrate prone to ring-opening under standard AlCl₃ conditions. The use of anhydrous zinc chloride (ZnCl₂) provides high yields of the desired product while preserving the cyclopropane ring.[20]

Materials:

  • 1-cyclopropyl-4-methoxybenzene (1.0 equiv)

  • Acetyl chloride (1.1 equiv)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous zinc chloride (1.2 equiv).

  • Solvent & Substrate: Add anhydrous DCM via syringe and cool the resulting suspension to 0 °C in an ice bath. Add the 1-cyclopropyl-4-methoxybenzene (1.0 equiv) to the flask.

  • Reagent Addition: Dissolve acetyl chloride (1.1 equiv) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure aryl cyclopropyl ketone.

References

Troubleshooting low conversion in the esterification of cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the esterification of cyclopropanecarboxylic acid. Low conversion rates can be a significant bottleneck, and this resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of cyclopropanecarboxylic acid has stalled at 60-70% conversion. What is the most likely cause?

This is the most common issue encountered and almost always relates to the reversible nature of the Fischer-Speier esterification.[1][2][3] The reaction between a carboxylic acid and an alcohol produces an ester and water. As the concentration of products increases, the reverse reaction—ester hydrolysis—begins to compete, establishing an equilibrium that prevents the reaction from reaching completion.[1][4]

Causality: According to Le Châtelier's principle, to drive the reaction toward the product side, one of the products must be removed from the reaction mixture. In this case, removing water is the most effective strategy.[1][3][5]

Troubleshooting Steps:

  • Employ a Dean-Stark Apparatus: This is the most robust method for removing water. The reaction is typically run in a solvent like toluene that forms a lower-boiling azeotrope with water.[1][6][7] The azeotrope distills into the Dean-Stark trap; upon condensation, the water (being denser than toluene) separates to the bottom of the trap while the toluene overflows back into the reaction flask.[6][8][9] This continuous removal of water relentlessly shifts the equilibrium towards the ester product.[4][8]

  • Use a Large Excess of Alcohol: If using a Dean-Stark apparatus is not feasible, using the alcohol reactant as the solvent (in large excess, e.g., 10-20 equivalents) can also shift the equilibrium to favor the product.[1][10][11] This is a mass action approach but is generally less efficient than water removal and can complicate purification.

  • Add a Dehydrating Agent: Molecular sieves or anhydrous salts can be added to the reaction mixture to sequester the water as it is formed.[2][12] This is effective for small-scale reactions but can be less practical for larger scales.

Troubleshooting Guide: Deeper Dive

This section addresses more complex issues beyond simple equilibrium management. The following workflow provides a logical path for diagnosing the root cause of low conversion.

Troubleshooting_Workflow Start Low Conversion Observed Equilibrium Is water being actively removed (e.g., Dean-Stark)? Start->Equilibrium Catalyst Is the catalyst appropriate and active? Equilibrium->Catalyst Yes Sol_Equilibrium Implement water removal (Protocol 1). Use excess alcohol. Equilibrium->Sol_Equilibrium No Sterics Is the alcohol sterically hindered? Catalyst->Sterics Yes Sol_Catalyst Screen catalysts (Table 1). Increase catalyst loading. Check catalyst quality. Catalyst->Sol_Catalyst No SideRxn Are side products observed (TLC, GC/MS)? Sterics->SideRxn No Sol_Sterics Switch to a more forcing method: 1. Acyl Chloride (Protocol 2) 2. Mitsunobu Reaction (Q4) Sterics->Sol_Sterics Yes Sol_SideRxn Optimize temperature. Consider alternative methods to avoid degradation. SideRxn->Sol_SideRxn Yes End Optimized Conversion SideRxn->End No Sol_Equilibrium->Catalyst Sol_Catalyst->Sterics Sol_Sterics->End Sol_SideRxn->End Mitsunobu_Mechanism cluster_0 Activation Phase cluster_1 Displacement Phase Reagents PPh₃ + DEAD + R'OH Intermediate [Ph₃P-OR']⁺ Intermediate Reagents->Intermediate Alcohol Activation Carboxylate Cyclopropyl-COO⁻ (Nucleophile) Product Cyclopropyl-COOR' (Ester) Intermediate->Product Displacement Carboxylate->Product SN2 Attack

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing exothermic reactions during large-scale cyclopropanation. This guide is designed for researchers, scientists, and drug development professionals who are transitioning cyclopropanation reactions from the bench to pilot plant or manufacturing scale. The high ring strain of the cyclopropane ring and the reactive nature of the reagents used often result in significant heat release.[1][2] Inadequate management of this exotherm at scale is a primary cause of failed batches, impurity formation, and, most critically, hazardous thermal runaway events.[3][4][5]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate the specific challenges you will encounter.

Section 1: Fundamental Principles of Exotherm Management (FAQs)

This section addresses the foundational concepts necessary for understanding and controlling thermal hazards during scale-up.

Q1: Why are most cyclopropanation reactions highly exothermic?

A1: The exothermicity of cyclopropanation reactions stems from two primary factors:

  • Thermodynamic Driving Force: The reaction converts a pi-bond in an alkene and the reactive bonds of a carbene or carbenoid into two new, stable carbon-carbon sigma bonds. Although the resulting cyclopropane ring possesses significant ring strain (approx. 27 kcal/mol), the overall enthalpy change (ΔH) for the reaction is typically negative, releasing substantial energy as heat.[1]

  • Reagent Instability: Many common cyclopropanating agents are high-energy, unstable species. For example, diazomethane is a notoriously explosive compound that decomposes exothermically to generate a carbene and nitrogen gas.[1][6][7] Similarly, the formation of organozinc carbenoids in the Simmons-Smith reaction is also an energetic process.[8]

Q2: What is a "thermal runaway," and why is it a greater risk at a large scale?

A2: A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable. It occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the reactor's cooling system.[4] This imbalance leads to an increase in temperature, which in turn accelerates the reaction rate, causing it to generate even more heat. This positive feedback loop can lead to a rapid, exponential increase in temperature and pressure, potentially resulting in vessel rupture, explosion, and fire.[3][4][9]

The risk is significantly amplified during scale-up due to a fundamental principle of geometry: as a reactor's volume increases, its surface area does not increase proportionally.

  • Heat Generation is proportional to the Volume (mass of reactants), which scales by the cube of the reactor's dimension (V ∝ r³).

  • Heat Removal is proportional to the Surface Area of the vessel (e.g., the cooling jacket), which scales by the square of the reactor's dimension (A ∝ r²).

This disparity means large reactors have a much lower surface-area-to-volume ratio, making them inherently less efficient at dissipating heat compared to laboratory glassware.[10][11]

Q3: What is the "Maximum Temperature of the Synthesis Reaction" (MTSR), and why must I calculate it before scale-up?

A3: The MTSR is the maximum temperature the reaction mixture would reach if the cooling system failed and all the unreacted reagents present at that moment reacted instantly under adiabatic conditions (no heat loss to the surroundings).[12]

Calculating the MTSR is a cornerstone of process safety. It helps you assess the worst-case scenario. If the calculated MTSR is higher than the boiling point of the solvent or the decomposition temperature of any component in the mixture, you have a potentially catastrophic runaway scenario. Understanding the MTSR allows you to implement appropriate safety controls, such as limiting reagent accumulation or installing emergency quenching systems.[13]

Section 2: Pre-Scale-up Hazard Assessment & Control Strategy

Thorough evaluation and planning are critical before any scale-up experiment. A systematic hazard assessment is not optional; it is a prerequisite for safe operation.[5][14]

Q1: My reaction works perfectly at 100 mL. What specific thermal hazard data must I collect before attempting a 10 L scale?

A1: Before scaling up by a factor of 100, you must move beyond qualitative observations and collect quantitative thermal data. Reaction calorimetry is the essential tool for this.[3][15]

Key data points to collect include:

  • Heat of Reaction (ΔHrxn): The total energy released per mole of limiting reagent.

  • Heat Release Rate Profile: How the rate of heat generation changes over time. This reveals if the reaction is accumulation-controlled or feed-controlled.

  • Adiabatic Temperature Rise (ΔTad): The temperature increase of the reaction mass assuming no heat is lost to the surroundings. This is crucial for calculating the MTSR.[3]

  • Specific Heat Capacity (Cp): The amount of heat required to raise the temperature of the reaction mixture.

  • Thermal Stability of Reactants, Products, and Intermediates: Use Differential Scanning Calorimetry (DSC) to identify the onset temperature of any decomposition reactions.[3][11]

This data allows you to model the thermal behavior in your larger reactor and ensure its cooling capacity is sufficient.[15]

Q2: How do I design a robust control strategy for a highly exothermic cyclopropanation?

A2: A multi-layered control strategy is essential. Relying on a single control method is insufficient and unsafe.

  • Switch to Semi-Batch Operation: Never perform a large-scale, highly exothermic reaction in "batch mode" (adding all reagents at once). A semi-batch process, where one reagent is added slowly and controllably to the other, is inherently safer.[16] This ensures the reaction rate is limited by the addition rate, not by the intrinsic kinetics.

  • Ensure Adequate Cooling Capacity: Perform a heat balance calculation to confirm your plant reactor's cooling system can handle the maximum expected heat output from the reaction.[3][16]

  • Optimize Reagent Addition Rate: The addition rate must be slow enough that the cooling system can comfortably remove the generated heat, maintaining a stable internal temperature. Using a syringe pump or a calibrated dosing pump provides precise control.[12][17]

  • Maintain Vigorous Agitation: Efficient stirring is critical to prevent localized hot spots near the reagent addition point and to ensure uniform heat transfer to the cooling jacket.[3][12] The type of stirrer should be appropriate for the viscosity of the reaction medium.[3]

  • Use Sufficient Dilution: Running reactions at very high concentrations increases the volumetric heat output. Using an adequate amount of an appropriate solvent increases the thermal mass of the system, helping to buffer temperature changes.[12][18]

The logical workflow for designing this strategy is outlined in the diagram below.

Scale_Up_Workflow cluster_0 Phase 1: Lab-Scale Hazard Assessment cluster_1 Phase 2: Engineering & Control Design cluster_2 Phase 3: Implementation & Monitoring A Perform Reaction Calorimetry (RC) & Differential Scanning Calorimetry (DSC) B Determine ΔH, ΔTad, MTSR, and Decomposition Onset A->B C Calculate Max Heat Output for Target Scale B->C Input Data D Verify Reactor Cooling Capacity (UA > Q_max) C->D E Design Semi-Batch Protocol: - Controlled Addition Rate - Agitation Speed - Dilution D->E F Execute Pilot Scale Reaction E->F Implement Protocol G Monitor Key Parameters: - Internal Temp (Ti) - Jacket Temp (Tj) - Addition Rate F->G G->E Feedback for Optimization H Emergency Plan Ready: - Quench Agent - Backup Cooling G->H Emergency_Response Start High Temp Alarm (Ti > Setpoint + Δ) Stop_Addition STOP ALL REAGENT ADDITION IMMEDIATELY Start->Stop_Addition Assess_Cooling Is Backup Cooling Available? Stop_Addition->Assess_Cooling Activate_Cooling Activate Emergency Cooling System Assess_Cooling->Activate_Cooling Yes Prepare_Quench Prepare to Quench Reaction Assess_Cooling->Prepare_Quench No Controlled Temperature Under Control Activate_Cooling->Controlled Quench_Safe Is it Safe to Approach and Add Quench? Prepare_Quench->Quench_Safe Add_Quench Add Pre-Determined Quenching Agent SLOWLY Quench_Safe->Add_Quench Yes Evacuate EVACUATE AREA & ALERT PERSONNEL Quench_Safe->Evacuate No Add_Quench->Controlled

References

Technical Support Center: Analytical Methods for Monitoring Cyclopropanation Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring cyclopropanation reactions using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction monitoring, offering practical, in-depth solutions to common analytical challenges. The information herein is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Introduction

Cyclopropanation is a fundamental reaction in organic synthesis, yielding the smallest stable cycloalkane ring. This motif is a key structural element in numerous pharmaceuticals and agrochemicals.[1] Accurate monitoring of these reactions is crucial for optimizing yield, diastereoselectivity, and enantioselectivity. Both HPLC and GC are powerful techniques for this purpose, each with its own set of advantages and challenges. This guide will provide you with the expertise to develop robust analytical methods and troubleshoot common issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when setting up analytical monitoring for cyclopropanation reactions.

Q1: Should I use HPLC or GC to monitor my cyclopropanation reaction?

A1: The choice between HPLC and GC depends primarily on the volatility and thermal stability of your reactants, products, and byproducts.

  • GC is ideal for volatile and thermally stable compounds. It often provides higher resolution and faster analysis times.[2]

  • HPLC is the method of choice for non-volatile, thermally labile, or high molecular weight compounds. [3] Many cyclopropane-containing molecules, especially complex pharmaceutical intermediates, fall into this category.

Q2: My cyclopropane product has stereoisomers. How can I separate them?

A2: The separation of stereoisomers (enantiomers and diastereomers) is a common challenge.

  • Diastereomers have different physical properties and can often be separated on standard achiral HPLC or GC columns with careful method development.

  • Enantiomers require a chiral environment for separation. This can be achieved using chiral stationary phases (CSPs) in both HPLC and GC.[4][5][6] Chiral HPLC is a widely used and versatile technique for enantiomeric separation.[6][7]

Q3: I'm not seeing my product peak, or the peak is very small. What could be the issue?

A3: This could be due to several factors, ranging from the reaction itself to the analytical method.

  • Reaction Failure: First, confirm that the reaction is proceeding as expected using a different analytical technique if possible (e.g., TLC, NMR). Low-yielding cyclopropanation reactions are a common issue.[8]

  • Analyte Degradation: Some cyclopropanes can be unstable, especially under the high temperatures of a GC inlet.[9][10] Consider using a cooler injection technique like cool-on-column injection or switching to HPLC.[11][12]

  • Poor Detector Response: Ensure your detector is appropriate for your analyte. For HPLC with UV detection, your molecule must have a chromophore. If not, consider using a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), or switch to GC with a Flame Ionization Detector (FID).

Q4: My peaks are tailing. What is the cause and how can I fix it?

A4: Peak tailing is a common chromatographic problem that can affect resolution and integration.

  • In HPLC, tailing can be caused by secondary interactions between basic analytes and acidic silanol groups on the silica-based column packing.[13] Using a highly inert, end-capped column or adding a competitor (like triethylamine) to the mobile phase can mitigate this.[13]

  • In GC, tailing can be caused by active sites in the inlet liner or on the column. Using a deactivated liner and a high-quality column is crucial.[14]

Q5: How can I quantify the components of my reaction mixture?

A5: Accurate quantification requires the use of reference standards.

  • You will need to create a calibration curve for each analyte (starting material, product, main byproducts) by injecting known concentrations and plotting the peak area against concentration.

  • If pure standards are unavailable, you may report results as area percent, but be aware that this assumes all components have the same detector response factor, which is often not the case, especially with UV detectors in HPLC.[15]

Part 2: HPLC Troubleshooting Guide

High-Performance Liquid Chromatography is a cornerstone for the analysis of many cyclopropanation reactions. This section provides a detailed guide to troubleshooting common issues.

Issue 1: Poor Resolution Between Reactant, Product, and/or Stereoisomers

Probable Causes & Solutions:

Probable CauseScientific Rationale & Solution
Inappropriate Column Chemistry The selectivity of the stationary phase is critical for separation.[16] If you are using a standard C18 column and seeing poor resolution, consider a different stationary phase. For example, a phenyl-hexyl column can provide alternative selectivity through π-π interactions, which can be beneficial for aromatic-containing cyclopropanes.[17] For chiral separations, screening a variety of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type) is often necessary.[4][6]
Suboptimal Mobile Phase Composition The mobile phase composition dictates the retention and selectivity of the separation.[16] Small changes in the organic modifier (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can significantly impact resolution.[16] Systematically vary the mobile phase composition to find the optimal conditions.
Insufficient Column Efficiency Longer columns and columns packed with smaller particles provide higher efficiency and thus better resolution.[3][16] However, this comes at the cost of higher backpressure.[3] Ensure your HPLC system can handle the pressure.
Experimental Protocol: Method Development for Diastereomer Separation
  • Initial Column Selection: Start with a high-purity, end-capped C18 column (e.g., 150 mm length, 4.6 mm ID, 3 or 5 µm particle size).[16][18]

  • Mobile Phase Screening:

    • Prepare two mobile phases: A (e.g., 0.1% formic acid in water) and B (e.g., acetonitrile or methanol).

    • Run a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution conditions.

    • Based on the gradient run, develop an isocratic or a shallower gradient method focusing on the elution window of your compounds of interest.

  • Optimization:

    • Fine-tune the mobile phase composition to maximize the resolution between the critical pair of peaks.

    • If co-elution persists, try a different organic modifier (e.g., switch from acetonitrile to methanol) or a different stationary phase.

Issue 2: Unstable Retention Times

Probable Causes & Solutions:

Probable CauseScientific Rationale & Solution
Poor Column Equilibration The stationary phase needs to be fully equilibrated with the mobile phase for reproducible retention times.[19] This is especially true for ion-pair chromatography or when using mobile phase additives.[20] Always flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis.[19]
Fluctuations in Mobile Phase Composition Inaccurate mobile phase preparation or issues with the HPLC pump's proportioning valves can lead to retention time drift.[20] Prepare mobile phases carefully and ensure the pump is well-maintained.
Temperature Variations Column temperature affects retention times.[19] Using a column oven is essential for reproducible chromatography.[19]

Workflow for Troubleshooting HPLC Issues

HPLC_Troubleshooting start Problem Observed in Chromatogram pressure Check System Pressure start->pressure retention Retention Time Issue? pressure->retention Pressure OK high_pressure High Pressure pressure->high_pressure High low_pressure Low/No Pressure pressure->low_pressure Low/Fluctuating peak_shape Peak Shape Issue? retention->peak_shape Retention OK rt_drift Retention Time Drift retention->rt_drift Drifting rt_shift Sudden Retention Shift retention->rt_shift Sudden Change tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting broad Broad Peaks peak_shape->broad Broad blockage Check for Blockages (frits, column, tubing) high_pressure->blockage leak Check for Leaks (fittings, pump seals) low_pressure->leak end Problem Resolved blockage->end leak->end equilibration Check Column Equilibration & Temperature Control rt_drift->equilibration mobile_phase Check Mobile Phase Composition & Prep rt_shift->mobile_phase equilibration->end mobile_phase->end secondary_interactions Secondary Interactions? (Use high purity column, modify mobile phase pH) tailing->secondary_interactions overload Column Overload? (Dilute sample) fronting->overload extra_column Extra-column Volume? (Check tubing length/ID) broad->extra_column secondary_interactions->end overload->end extra_column->end

Caption: A decision tree for systematic HPLC troubleshooting.

Part 3: GC Troubleshooting Guide

Gas Chromatography is a powerful tool for monitoring cyclopropanation reactions involving volatile compounds. Proper method development and maintenance are key to successful analysis.

Issue 1: Analyte Degradation in the GC Inlet

Many cyclopropanes, especially those with sensitive functional groups, can degrade at the high temperatures typically used in split/splitless inlets.[10]

Probable Causes & Solutions:

Probable CauseScientific Rationale & Solution
High Inlet Temperature Excessive heat can cause thermal decomposition of the analyte.[10][12] The goal is to find the lowest possible inlet temperature that still allows for efficient volatilization of the sample.[10] Start with an inlet temperature of 250 °C and systematically lower it to find the optimal temperature where degradation is minimized and peak shape is still good.
Active Sites in the Inlet Liner The glass liner in the inlet can have active silanol groups that can catalytically degrade sensitive analytes.[14] Always use a high-quality, deactivated liner. For particularly sensitive compounds, liners with wool packing can sometimes exacerbate degradation due to increased surface area.
Injection Technique For highly sensitive compounds, a cool-on-column injection, where the sample is deposited directly onto the column without passing through a heated inlet, is the gentlest technique and minimizes the risk of degradation.[11][12]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Probable Causes & Solutions:

Probable CauseScientific Rationale & Solution
Column Overload Injecting too much sample can lead to peak fronting.[14] This is especially a concern for narrow-bore columns which have lower sample capacity.[2] Dilute your sample or increase the split ratio.
Incompatible Sample Solvent If the polarity of the sample solvent does not match the polarity of the stationary phase, poor peak shapes can result. This is particularly relevant for splitless injections where solvent focusing is important.[11]
Suboptimal Oven Temperature Program A temperature ramp that is too fast can lead to broad or poorly resolved peaks.[2] A good starting point for method development is a slow ramp (e.g., 10-20 °C/min) from a low initial temperature (e.g., 40-50 °C) to the maximum operating temperature of the column.[21]

Workflow for GC Method Development

GC_Method_Development start Define Analytical Goal (e.g., quantify product, check for byproducts) column_select Select GC Column (Start with a standard 5% phenyl-methylpolysiloxane) start->column_select inlet_params Set Initial Inlet Parameters (e.g., 250 °C, Split 50:1) column_select->inlet_params oven_program Set Initial Oven Program (e.g., 50 °C hold 1 min, ramp 20 °C/min to 300 °C) inlet_params->oven_program inject_std Inject Standard or Reaction Mixture oven_program->inject_std evaluate Evaluate Chromatogram inject_std->evaluate good_sep Good Separation? evaluate->good_sep no_peaks No/Small Peaks? evaluate->no_peaks good_shape Good Peak Shape? good_sep->good_shape Yes optimize_oven Optimize Oven Program (Adjust ramp rate, initial/final temps) good_sep->optimize_oven No (Poor Resolution) optimize_inlet Optimize Inlet (Temperature, split ratio) good_shape->optimize_inlet No (Tailing/Fronting) end Final Method good_shape->end Yes optimize_oven->inject_std optimize_inlet->inject_std change_column Change Column (Different polarity) no_peaks->good_sep No check_degradation Check for Degradation (Lower inlet temp, use deactivated liner) no_peaks->check_degradation Yes check_degradation->inject_std

Caption: A systematic workflow for developing a GC method for reaction monitoring.

A Note on Derivatization for GC Analysis

For cyclopropane-containing molecules with polar functional groups (-OH, -NH2, -COOH), direct analysis by GC can be challenging due to poor volatility and peak shape.[22] Chemical derivatization can be employed to convert these polar groups into less polar, more volatile derivatives.[22][23] A common approach is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.[24]

Protocol: General Silylation Procedure

  • Evaporate a known volume of your reaction sample to dryness under a stream of nitrogen.

  • Add a silylating agent (e.g., a mixture of BSTFA and 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.

  • Inject an aliquot of the derivatized sample directly into the GC.

Caution: Always run a control sample (derivatization reagent only) to identify any artifact peaks.

Part 4: Data Interpretation and Quantification

Accurate data interpretation is paramount for making informed decisions about your reaction.

Qualitative Analysis:

  • Peak Identification: The primary method for peak identification is by comparing retention times with those of authentic standards. For unknown peaks, GC-MS is an invaluable tool for obtaining mass spectra that can help elucidate the structure.[25][26]

Quantitative Analysis:

  • Calibration: As mentioned in the FAQs, creating a calibration curve for each analyte using pure standards is the most accurate method for quantification.

  • Internal Standard Method: If sample preparation or injection volume variability is a concern, the use of an internal standard (a non-interfering compound added at a constant concentration to all samples) can improve precision.

Reporting Results:

  • Clearly report the conversion of starting material, the yield of the desired product, and the ratio of any stereoisomers.

  • For example: "At 4 hours, the reaction showed 85% conversion of the starting material, with a 75% yield of the cyclopropane product and a diastereomeric ratio of 3:1 in favor of the trans isomer, as determined by HPLC analysis."

By following the guidance in this technical support center, you will be well-equipped to develop robust analytical methods for monitoring your cyclopropanation reactions and to troubleshoot any issues that may arise.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Tert-butyl Cyclopropanecarboxylate and Methyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds and protecting groups is a critical decision that profoundly influences synthetic routes and biological outcomes. The cyclopropyl moiety is a prized structural motif, imparting unique conformational rigidity and metabolic stability. When appended to a carboxylic acid, the choice of ester becomes a key determinant of the molecule's reactivity and stability. This guide provides an in-depth, objective comparison of two common cyclopropane esters: tert-butyl cyclopropanecarboxylate and methyl cyclopropanecarboxylate. We will explore their relative reactivities in key chemical transformations, supported by mechanistic insights and experimental data, to empower you in making informed decisions for your research endeavors.

At a Glance: Structural and Electronic Differences

The fundamental differences in reactivity between this compound and methyl cyclopropanecarboxylate stem from the distinct steric and electronic properties of the tert-butyl and methyl groups.

G cluster_0 This compound cluster_1 methyl cyclopropanecarboxylate a b

Caption: Chemical structures of this compound and methyl cyclopropanecarboxylate.

The tert-butyl group is a bulky, sterically demanding substituent composed of three methyl groups attached to a central carbon. This steric bulk is the primary factor governing its reactivity, or lack thereof, in many reactions. Conversely, the methyl group is small and imposes minimal steric hindrance.

The cyclopropyl group itself possesses unique electronic characteristics. Its bent bonds have significant p-character, allowing it to engage in conjugation with adjacent π-systems, such as the carbonyl group of the ester. This electronic interaction can influence the stability of the ester linkage. In fact, esters of cyclopropanecarboxylic acid have been shown to exhibit enhanced stability under both acidic and basic hydrolytic conditions compared to other alkyl esters.

Comparative Reactivity in Key Transformations

The divergent steric and electronic profiles of these two esters lead to markedly different behaviors in common chemical reactions, most notably hydrolysis and transesterification.

Hydrolysis: A Tale of Two Mechanisms

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, is a fundamental reaction in both organic synthesis and drug metabolism. The reactivity of our two target esters under both acidic and basic conditions is dramatically different.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the hydrolysis of esters typically proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.

G cluster_0 Methyl Cyclopropanecarboxylate cluster_1 This compound A Nucleophilic Attack (Fast) B Tetrahedral Intermediate A->B C Elimination of Methoxide (Fast) B->C D Cyclopropanecarboxylate C->D E Nucleophilic Attack (Very Slow/Hindered) F High Energy Transition State E->F G No Reaction (or extremely slow) F->G

Caption: Comparative workflow of base-catalyzed hydrolysis.

For methyl cyclopropanecarboxylate, with its small methyl group, this reaction is facile. In contrast, the bulky tert-butyl group in this compound provides a significant steric shield around the carbonyl carbon, severely impeding the approach of the hydroxide nucleophile. This steric hindrance makes tert-butyl esters remarkably resistant to base-catalyzed hydrolysis.

EsterRelative Rate of SaponificationMechanistic PathwayKey Factor
Methyl cyclopropanecarboxylate FastBAC2Low steric hindrance
This compound Extremely SlowBAC2 (inhibited)High steric hindrance

Acid-Catalyzed Hydrolysis

Under acidic conditions, the mechanistic landscape shifts. While methyl esters still undergo a bimolecular acyl-oxygen cleavage (AAC2) mechanism, tert-butyl esters favor a unimolecular alkyl-oxygen cleavage (AAL1) pathway. This is due to the exceptional stability of the tertiary carbocation that is formed upon cleavage of the oxygen-tert-butyl bond.

G cluster_0 Methyl Cyclopropanecarboxylate cluster_1 This compound A Protonation of Carbonyl B Nucleophilic Attack by Water A->B C Tetrahedral Intermediate B->C D Proton Transfers C->D E Elimination of Methanol D->E F Cyclopropanecarboxylic Acid E->F G Protonation of Ether Oxygen H Formation of Stable tert-Butyl Carbocation G->H I Loss of Isobutylene H->I J Cyclopropanecarboxylic Acid I->J

Caption: Divergent mechanisms of acid-catalyzed hydrolysis.

This mechanistic divergence has profound implications for reactivity. Tert-butyl esters are readily cleaved under acidic conditions, often with mild acids like trifluoroacetic acid or even strong Lewis acids. Methyl cyclopropanecarboxylate, while susceptible to acid-catalyzed hydrolysis, generally requires more forcing conditions (e.g., strong mineral acids and heat).

EsterRelative Rate of Acid HydrolysisMechanistic PathwayKey Factor
Methyl cyclopropanecarboxylate ModerateAAC2Standard ester hydrolysis
This compound FastAAL1Stability of tert-butyl carbocation
Transesterification

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another reaction where the steric bulk of the tert-butyl group plays a decisive role. The mechanism, whether acid- or base-catalyzed, involves nucleophilic attack at the carbonyl carbon.

Consequently, methyl cyclopropanecarboxylate readily undergoes transesterification with other alcohols, especially when the reacting alcohol is used in excess to drive the equilibrium. In contrast, transesterifying a tert-butyl ester is challenging due to the same steric hindrance that inhibits saponification. In fact, the reverse reaction, the formation of a tert-butyl ester from a methyl ester via transesterification, is generally not feasible. The synthesis of tert-butyl esters often requires alternative methods, such as the reaction of the carboxylic acid with isobutylene under acidic conditions, to bypass the sterically hindered tert-butanol.

Experimental Protocols

To provide a practical context for the discussed reactivity differences, we present standardized protocols for the base-catalyzed hydrolysis (saponification) of methyl cyclopropanecarboxylate and the acid-catalyzed deprotection of this compound.

Protocol 1: Saponification of Methyl Cyclopropanecarboxylate

This procedure outlines a typical method for the hydrolysis of a methyl ester under basic conditions.

Materials:

  • Methyl cyclopropanecarboxylate

  • Methanol (MeOH)

  • 1 M Sodium hydroxide (NaOH) aqueous solution

  • 1 M Hydrochloric acid (HCl) aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • Dissolve methyl cyclopropanecarboxylate (1 equivalent) in methanol (5-10 volumes).

  • To the stirred solution, add 1 M NaOH (1.5 equivalents).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield cyclopropanecarboxylic acid.

Protocol 2: Acid-Catalyzed Deprotection of this compound

This protocol describes a common method for the cleavage of a tert-butyl ester using trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane (10-20 volumes).

  • Cool the solution in an ice bath and add trifluoroacetic acid (5-10 equivalents) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford cyclopropanecarboxylic acid.

Conclusion: A Strategic Choice Based on Reactivity

The choice between this compound and methyl cyclopropanecarboxylate is a strategic one, dictated by the desired chemical properties and synthetic plan.

  • Methyl cyclopropanecarboxylate is a versatile intermediate. Its ester linkage is susceptible to both acidic and basic hydrolysis, as well as transesterification, providing multiple avenues for subsequent transformations.

  • This compound serves as a robust protecting group for the carboxylic acid. Its exceptional stability to basic conditions, nucleophiles, and many reducing agents makes it ideal for multi-step syntheses where the carboxylic acid needs to be shielded. The facile cleavage under acidic conditions via a unique AAL1 mechanism allows for selective deprotection, often in the presence of other sensitive functional groups.

By understanding the fundamental principles of steric hindrance and mechanistic pathways that govern the reactivity of these two esters, researchers can harness their distinct properties to achieve their synthetic goals with greater precision and efficiency.

Comparative Guide to Metabolic Stability: Tert-Butyl vs. Cyclopropyl Groups in Drug Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In medicinal chemistry, the strategic incorporation of simple alkyl groups can profoundly influence a compound's pharmacological profile. Among the most frequently employed motifs are the tert-butyl and cyclopropyl groups. Both are utilized to occupy hydrophobic pockets, modulate potency, and influence physicochemical properties. However, their impact on a drug candidate's metabolic fate is dramatically different and represents a critical consideration in lead optimization. This guide provides an in-depth comparison of the metabolic stability of these two groups, grounded in mechanistic principles and supported by experimental data, to inform rational drug design.

The Metabolic Predicament of the Tert-Butyl Group

The tert-butyl group, with its significant steric bulk, is often introduced as a "metabolic shield" to protect adjacent functionalities from enzymatic attack.[1] Ironically, the tert-butyl group itself is frequently a "metabolic soft spot." Its nine equivalent, fully sp³ hybridized C-H bonds are susceptible to oxidation, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2]

Primary Metabolic Pathway: Hydroxylation and Subsequent Oxidation

The most common metabolic route for a tert-butyl group is the CYP-catalyzed hydroxylation of one of the methyl groups. This initial oxidation forms a primary alcohol metabolite.[1] This hydroxylation is often just the first step in a metabolic cascade. The resulting alcohol can be further oxidized by cytosolic enzymes, such as alcohol and aldehyde dehydrogenases, to form an aldehyde and, subsequently, a more polar carboxylic acid metabolite.[1] This metabolic sequence significantly increases the compound's polarity, facilitating its excretion.

Several key CYP isozymes are implicated in tert-butyl metabolism, with the specific enzyme depending on the overall structure of the drug molecule. Commonly involved enzymes include CYP3A4, CYP2C8, CYP2C9, and the polymorphic CYP2C19.[1]

Notable Drug Examples:

  • Terfenadine to Fexofenadine: This is a classic textbook example where the metabolism of a tert-butyl group led to a better, safer drug. Terfenadine, an antihistamine, was found to cause cardiotoxicity. Its active metabolite, fexofenadine, is formed by the CYP3A4-mediated oxidation of the tert-butyl group to a carboxylic acid.[1] Fexofenadine retains the antihistamine activity but lacks the cardiac side effects and is now marketed as a standalone drug.

  • Bosentan: The tert-butyl group of this endothelin receptor antagonist is hydroxylated by CYP2C9 to a major active metabolite.[1]

  • Nelfinavir: This HIV-1 protease inhibitor contains a tert-butylcarboxamide moiety. The tert-butyl group is hydroxylated by CYP2C19 to form its main human metabolite, M8, which retains potent anti-viral activity.[1]

Visualizing Tert-Butyl Metabolism

The metabolic cascade of the tert-butyl group is a sequential oxidation process.

tert_butyl_metabolism Parent Parent Drug (with tert-Butyl) Hydroxylated Hydroxylated Metabolite (-CH2OH) Parent->Hydroxylated CYP450 (e.g., CYP3A4, 2C9) Aldehyde Aldehyde Intermediate (-CHO) Hydroxylated->Aldehyde Alcohol Dehydrogenase Carboxylic_Acid Carboxylic Acid Metabolite (-COOH) Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase

Caption: CYP450-mediated oxidation of a tert-butyl group.

The Cyclopropyl Group: A More Robust Alternative?

The cyclopropyl group has become an increasingly popular substituent in drug design, valued for its ability to impart rigidity and improve metabolic stability.[3][4][5] Its enhanced stability stems from the unique nature of its C-H bonds. Due to significant ring strain, the C-H bonds in a cyclopropane ring have higher s-character and greater bond dissociation energy compared to typical aliphatic C-H bonds.[3][6] This makes the initial hydrogen atom abstraction step, the rate-limiting step in many CYP-mediated oxidations, energetically less favorable.[3]

Metabolic Pathways and Potential Liabilities

While generally more resistant to metabolism than a tert-butyl group, the cyclopropyl moiety is not metabolically inert.[4] In some cases, it can still be oxidized.[3] More critically, when attached to a heteroatom like nitrogen (forming a cyclopropylamine), it can be a substrate for bioactivation.[3]

This bioactivation pathway can involve CYP-mediated oxidation that leads to ring-opening and the formation of reactive intermediates, such as radicals or α,β-unsaturated aldehydes.[3][7][8] These reactive species can form covalent adducts with macromolecules like glutathione (GSH) or cellular proteins, which is a potential mechanism for drug-induced toxicity.[3][7]

Notable Drug Examples:

  • Pitavastatin: This statin incorporates a cyclopropyl group, which helps divert metabolism away from the major drug-metabolizing enzyme CYP3A4. This reduces the potential for drug-drug interactions compared to other statins.[3]

  • Trovafloxacin: This fluoroquinolone antibiotic was associated with severe hepatotoxicity, leading to restricted use. Its toxicity is linked to the CYP-mediated oxidation of its cyclopropylamine moiety, which forms reactive, ring-opened intermediates capable of binding to liver proteins.[3][8]

Visualizing Cyclopropyl Metabolism

The metabolic fate of a cyclopropyl group presents a dichotomy: general stability versus a context-dependent risk of bioactivation.

References

A Senior Application Scientist's Guide to Validating Synthesized tert-Butyl Cyclopropanecarboxylate: A Comparative Analysis Centered on ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the cyclopropane ring is a privileged motif, imparting unique conformational rigidity and metabolic stability to molecules. The synthesis of building blocks like tert-butyl cyclopropanecarboxylate is a common yet critical step. However, synthesis is only half the battle; unambiguous structural validation is paramount to ensure the integrity of downstream processes.

This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the structure of this compound. We will focus on the pivotal role of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation, while objectively comparing its capabilities with complementary methods such as ¹³C NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Our approach emphasizes not just the "how" but the "why," grounding every experimental choice in solid scientific reasoning to create a self-validating analytical workflow.

The Cornerstone of Validation: ¹H NMR Spectroscopy

For a molecule like this compound, ¹H NMR is the most information-dense technique available. It provides a detailed proton-by-proton map of the molecule, confirming both the presence of the key functional groups and their precise connectivity. The unique electronic environment of the strained three-membered cyclopropane ring and the high symmetry of the tert-butyl group give rise to a highly characteristic and easily interpretable spectrum.

Why ¹H NMR Excels for This Structure:

  • Diagnostic Upfield Signals: The protons on a cyclopropane ring are subject to significant shielding due to the ring's unique magnetic anisotropy, often described in terms of σ-aromaticity.[1][2] This causes their signals to appear at an unusually high field (low ppm value), a region of the spectrum that is typically uncrowded, making them easy to identify.[3][4]

  • Unmistakable tert-Butyl Singlet: The nine equivalent protons of the tert-butyl group produce a sharp, intense singlet.[5] Its integration value of 9H serves as a robust internal reference for quantifying the relative number of protons in the rest of the molecule.

  • Complex Spin-Spin Coupling: The non-equivalent protons on the cyclopropane ring couple with each other, creating complex splitting patterns (multiplets). Decoding these patterns provides definitive proof of the three-membered ring's integrity and substitution pattern.

A successful synthesis of this compound will yield a ¹H NMR spectrum with three distinct sets of signals in a 9:4:1 integration ratio.

References

A Comparative Guide to Purity Analysis of Tert-Butyl Cyclopropanecarboxylate by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl cyclopropanecarboxylate is a key building block in organic synthesis, valued for its unique cyclopropyl motif and the protective nature of the tert-butyl ester. Its application in the synthesis of pharmaceuticals and agrochemicals demands stringent purity control. The presence of impurities, even in trace amounts, can significantly impact reaction yields, catalyst activity, and the safety profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth technical comparison of Gas Chromatography (GC) for the purity analysis of this compound. We will explore the causality behind methodological choices, present a robust, self-validating GC protocol, and compare its performance against viable alternative analytical techniques. This content is designed for researchers, scientists, and drug development professionals who require reliable and accurate methods for purity determination.

The Primary Method: Gas Chromatography (GC)

Gas Chromatography is the quintessential technique for analyzing volatile and semi-volatile compounds, making it exceptionally well-suited for an ester like this compound. The core principle involves vaporizing the sample and separating its components based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

Why GC is the Method of Choice:

  • Volatility: this compound has a suitable boiling point and thermal stability for GC analysis, allowing for easy volatilization without degradation.

  • High Resolution: Modern capillary columns offer exceptional resolving power, enabling the separation of the main component from closely related structural impurities and residual solvents.

  • Sensitivity & Universality: The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds and a near-universal response based on carbon content, which simplifies quantification, especially when reference standards for all impurities are not available.

Experimental Workflow for GC Purity Analysis

The following diagram illustrates the logical flow of the GC-FID method for purity determination.

GC_Workflow Figure 1. GC-FID Experimental Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample 1. Sample Weighing Accurately weigh ~50 mg of This compound Solvent 2. Dilution Dissolve in a suitable solvent (e.g., Methanol) to 10 mL Sample->Solvent Vial 3. Transfer Transfer to a 2 mL GC vial Solvent->Vial Injection 5. Sample Injection (1 µL, Split Mode) Vial->Injection GC_Setup 4. GC System Setup (Column, Temps, Flow Rate) Separation 6. Chromatographic Separation (Temperature Program) Injection->Separation Detection 7. FID Detection Separation->Detection Integration 8. Peak Integration (Chromatogram) Detection->Integration Calculation 9. Purity Calculation (Area Percent Normalization) Integration->Calculation Report 10. Final Report (Purity, Impurity Profile) Calculation->Report

Caption: Figure 1. GC-FID Experimental Workflow. A streamlined process from sample preparation to final purity reporting.

Detailed GC Protocol and Rationale

This protocol is designed to be self-validating by incorporating system suitability requirements as mandated by international guidelines such as the ICH Q2(R1).[1][2][3]

1. Sample Preparation:

  • Step 1: Accurately weigh approximately 50.0 mg of the this compound sample into a 10 mL volumetric flask.

  • Step 2: Dissolve and dilute to the mark with GC-grade Methanol. The choice of methanol is based on its volatility, ensuring it elutes early in the chromatogram and does not interfere with the analytes of interest.

  • Step 3: Transfer an aliquot of the solution into a 2 mL autosampler vial for analysis.

2. Chromatographic Conditions:

ParameterSettingRationale
GC System Agilent 8890 or equivalent with FIDStandard, robust instrumentation widely available in analytical labs.
Column DB-624 (or equivalent 6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm filmThis mid-polarity column is ideal for resolving the target ester from potential polar impurities (e.g., cyclopropanecarboxylic acid, tert-butanol) and non-polar contaminants (e.g., synthesis solvents). Its thickness provides good loading capacity.
Carrier Gas Helium or Hydrogen, Constant Flow at 2.0 mL/minProvides optimal column efficiency. Hydrogen can offer faster analysis times but requires additional safety precautions.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the sample without causing thermal degradation of the analyte.
Injection Volume 1.0 µLA standard volume that balances sensitivity with the prevention of column overload.
Split Ratio 50:1Prevents column overload from the high concentration of the main peak, ensuring sharp, symmetrical peaks and allowing for accurate quantification of trace impurities.
Oven Program Initial: 50°C (hold 2 min), Ramp: 15°C/min to 240°C (hold 5 min)The initial hold allows for the elution of volatile solvents. The temperature ramp provides the energy needed to elute the analyte and higher-boiling impurities, ensuring good separation and peak shape within a reasonable runtime.[4]
Detector Flame Ionization Detector (FID)FID offers high sensitivity to hydrocarbons and a wide linear range, making it perfect for area percent purity calculations.
Detector Temperature 280 °CMaintained at a higher temperature than the final oven temperature to prevent condensation of the eluted components and ensure a stable detector signal.
Data Acquisition Empower, Chromeleon, or equivalent CDSStandard software for instrument control, data acquisition, and processing.

3. System Suitability Test (SST): Before sample analysis, a system suitability solution (a diluted sample of this compound) is injected. The following criteria must be met:

  • Tailing Factor (Asymmetry): The main peak should have a tailing factor between 0.8 and 1.5.

  • Theoretical Plates (N): Greater than 20,000 for the main peak, indicating column efficiency.

  • Precision: Relative Standard Deviation (RSD) of <2.0% for the peak area from five replicate injections.

4. Data Analysis & Purity Calculation: Purity is calculated using the area percent normalization method. This method assumes that all components of the mixture are eluted and detected by the FID.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This approach provides a reliable estimation of purity, particularly in a well-characterized system where the response factors of impurities are similar to the main component.

Comparison with Alternative Analytical Techniques

While GC-FID is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that measure the same attribute using a different physical principle.[][6]

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV/CAD)Quantitative NMR (qNMR)
Principle Separation by volatility and column interaction.[7]Separation by polarity and column interaction in a liquid phase.[8]Absolute quantification based on the signal intensity of specific nuclei relative to a certified internal standard.[9]
Best For Volatile and semi-volatile impurities (e.g., residual solvents, starting materials).Non-volatile or thermally labile impurities (e.g., polymeric residues, salts).Absolute purity determination without a specific reference standard for the analyte; structural confirmation.[9]
Strengths High resolution, high sensitivity for organic compounds, robust and cost-effective.Versatile for a wide range of compounds, non-destructive, excellent for isomer separation.Primary ratio method, highly accurate and precise, provides structural information, requires minimal sample preparation.
Limitations Limited to thermally stable and volatile compounds. Requires derivatization for non-volatile analytes.[10]Analyte lacks a strong UV chromophore, requiring less common detectors like CAD or RI. Lower resolution for highly volatile impurities.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, can be complex for samples with overlapping signals.
Impurity Identification Possible when coupled with Mass Spectrometry (GC-MS).[11]Possible when coupled with Mass Spectrometry (LC-MS).Can identify and quantify unknown impurities if their structure can be elucidated from the spectrum.
Causality in Method Selection
  • Choose GC-FID as the primary, routine quality control method due to its perfect match with the analyte's physicochemical properties (volatility) and its ability to detect the most probable process-related impurities (starting materials, solvents).

  • Employ HPLC as a complementary method if non-volatile or polymeric impurities are suspected from the synthesis route. The lack of a UV chromophore in this compound makes this a secondary choice, likely requiring a Charged Aerosol Detector (CAD).

  • Utilize qNMR for the definitive assignment of purity for a reference standard or for batches where an orthogonal, primary method is required for validation. Its ability to provide absolute quantification without a pre-existing standard of the same material is a significant advantage in early-stage development.[9]

Conclusion

For the purity analysis of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as the most effective and efficient method for routine quality control. Its high resolving power, sensitivity, and suitability for volatile esters allow for the robust detection and quantification of key process-related impurities. The detailed protocol presented in this guide provides a validated, trustworthy framework for implementation in a regulated environment.

However, a multi-faceted approach to purity analysis is crucial for comprehensive characterization. Orthogonal techniques such as HPLC and qNMR serve vital, complementary roles. HPLC is valuable for assessing non-volatile impurities, while qNMR offers an unparalleled ability to determine absolute purity without reliance on a specific reference standard. The judicious selection of these methods, based on the specific analytical challenge and the stage of drug development, ensures the highest confidence in product quality and safety.

References

The Strategic Replacement: A Comparative Efficacy and Physicochemical Guide to Tert-Butyl vs. Cyclopropyl Fragments in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, even the smallest molecular modifications can dramatically alter a compound's efficacy, safety, and pharmacokinetic profile. Among the myriad of chemical motifs employed by medicinal chemists, the bulky, space-filling tert-butyl group and the compact, strained cyclopropyl ring are frequently utilized as bioisosteres. This guide provides an in-depth technical comparison of drugs containing these fragments, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals.

Decoding the Fragments: Physicochemical and Pharmacokinetic Profiles

The decision to incorporate a tert-butyl or a cyclopropyl group into a drug candidate is a strategic one, driven by their distinct physicochemical properties that profoundly influence a molecule's behavior in a biological system.

The tert-butyl group , with its tetrahedral arrangement of four carbons, is a lipophilic and sterically demanding moiety. While it can effectively fill hydrophobic pockets in target proteins, enhancing binding affinity, its bulkiness can also lead to undesirable properties. A significant drawback is its susceptibility to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid clearance and poor pharmacokinetic profiles[1][2].

Conversely, the cyclopropyl group is a three-membered carbocycle that, despite being an aliphatic ring, possesses unique electronic properties due to its ring strain. It is often considered a "rigid" bioisostere of the tert-butyl group[3]. The C-H bonds in a cyclopropyl ring are stronger and less prone to oxidative metabolism, often leading to enhanced metabolic stability and a longer in vivo half-life[4][5]. This improved metabolic stability is a key driver for its increasing use in drug development[6].

A compelling case study illustrating these differences involves analogues of the endothelin receptor antagonist bosentan and the CCR9 antagonist vercirnon . A study comparing various bioisosteres for the tert-butyl group in these compounds revealed significant improvements in metabolic stability when replacing it with a trifluoromethyl-cyclopropyl group[7].

Compound AnalogueBioisosteric GroupIn Vitro Metabolic Stability (Human Liver Microsomes, t1/2 min)
Bosentan Analogue tert-butylData not explicitly provided, but noted susceptibility to metabolism
cyclopropyl-trifluoromethylSignificantly increased metabolic stability[7]
Vercirnon Analogue tert-butylData not explicitly provided, but noted susceptibility to metabolism
cyclopropyl-trifluoromethylSignificantly increased metabolic stability[7]

This enhanced metabolic stability is a crucial factor in optimizing drug candidates for clinical success.

Head-to-Head Efficacy: A Bruton's Tyrosine Kinase (Btk) Inhibitor Case Study

While improved pharmacokinetics are a significant advantage, the ultimate measure of a drug's success is its efficacy. A direct comparison of the inhibitory activity of compounds where a tert-butyl group is replaced by a cyclopropyl group provides invaluable insight into the impact of this substitution on pharmacological activity.

A study on reversible Bruton's tyrosine kinase (Btk) inhibitors provides a clear, quantitative comparison. Btk is a key enzyme in B-cell receptor signaling, and its inhibition is a therapeutic strategy for autoimmune diseases and B-cell malignancies. In this study, researchers synthesized and evaluated a series of Btk inhibitors, including analogues with a tert-butyl group and corresponding cyclopropyl and fluorocyclopropyl amides[8].

CompoundKey FragmentBtk Inhibition IC50 (nM)
Compound 23 tert-butyl phthalazinone4.8
Compound 8 cyclopropyl amide7.1
Compound 25 (S,S)-2-fluoro-cyclopropyl amide2.4

The data reveals that the direct replacement of a larger fragment containing a tert-butyl group with a cyclopropyl amide resulted in a slight decrease in potency (Compound 23 vs. 8). However, the introduction of a fluorine atom to the cyclopropyl ring in the optimal stereochemical configuration (Compound 25) led to a two-fold increase in potency compared to the tert-butyl containing counterpart[8]. This demonstrates that while a simple cyclopropyl replacement might not always enhance efficacy, it provides a valuable scaffold for further optimization.

Signaling Pathways and Mechanisms of Action

To fully appreciate the impact of these structural modifications, it is essential to understand the signaling pathways in which the target proteins operate.

Bosentan and the Endothelin Receptor Signaling Pathway

Bosentan is a dual endothelin receptor antagonist, targeting both ETA and ETB receptors. These receptors are activated by the potent vasoconstrictor endothelin-1 (ET-1). The signaling cascade initiated by ET-1 binding leads to vasoconstriction and cell proliferation, contributing to pulmonary arterial hypertension[9][10][11][12]. By blocking these receptors, bosentan inhibits these downstream effects.

G cluster_membrane Cell Membrane ETAR ETA Receptor PLC Phospholipase C (PLC) ETAR->PLC ETBR ETB Receptor ETBR->PLC ET1 Endothelin-1 (ET-1) ET1->ETAR ET1->ETBR Bosentan Bosentan Bosentan->ETAR Bosentan->ETBR IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC activation IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction & Cell Proliferation Ca_PKC->Vasoconstriction

Bosentan's antagonism of ET-1 signaling.
Vercirnon and the CCR9 Chemokine Receptor Signaling Pathway

Vercirnon is an antagonist of the C-C chemokine receptor type 9 (CCR9). The binding of the chemokine CCL25 to CCR9 triggers intracellular signaling cascades that lead to chemotaxis, the directed migration of immune cells[13][14][15]. In inflammatory bowel disease, this process contributes to the accumulation of inflammatory cells in the gut. Vercirnon blocks this interaction, thereby reducing inflammation.

G cluster_membrane Cell Membrane CCR9 CCR9 Receptor G_protein G-protein activation CCR9->G_protein CCL25 CCL25 CCL25->CCR9 Vercirnon Vercirnon Vercirnon->CCR9 Ca_mobilization Ca2+ mobilization G_protein->Ca_mobilization Chemotaxis Chemotaxis (Immune Cell Migration) Ca_mobilization->Chemotaxis

Vercirnon's antagonism of CCL25-CCR9 signaling.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the methodologies for key in vitro and in vivo assays.

In Vitro IC50 Determination for Kinase Inhibitors (ADP-Glo™ Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for a kinase inhibitor using a commercially available luminescence-based assay that measures ADP production.

Materials:

  • Recombinant kinase (e.g., Btk)

  • Kinase substrate peptide

  • ATP

  • Kinase buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and ATP in kinase buffer.

    • Add the master mix to the wells containing the test compounds to initiate the kinase reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal in each well using a plate-reading luminometer.

    • The luminescence signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism)[16][17].

In Vivo Tumor Xenograft Model for Efficacy Testing

This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of a compound using a subcutaneous xenograft model in immunocompromised mice.

Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., nude or SCID)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Calipers

  • Test compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen human cancer cell line under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor formation.

    • Subcutaneously inject the cell suspension into the flank of each mouse[1][3][18][19].

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement and Data Analysis:

    • Measure the tumor dimensions with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Compare the tumor growth in the treated groups to the vehicle control group to determine the anti-tumor efficacy of the compound.

Conclusion

The choice between incorporating a tert-butyl or a cyclopropyl fragment into a drug candidate is a nuanced decision with significant consequences for the compound's overall profile. While the tert-butyl group can provide beneficial steric bulk, it often introduces metabolic liabilities. The cyclopropyl group, as a bioisostere, frequently offers a solution to this problem by enhancing metabolic stability, which can lead to improved pharmacokinetic properties. As demonstrated by the Btk inhibitor case study, this substitution can also be a gateway to further potency enhancements through additional modifications. This guide underscores the importance of a data-driven approach to molecular design, where a deep understanding of the interplay between structure, physicochemical properties, and biological activity is paramount to the successful development of novel therapeutics.

References

A Researcher's Guide to Methylene Transfer: Navigating the Alternatives to Diiodomethane in Simmons-Smith Cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the Simmons-Smith reaction has been a cornerstone in the synthetic chemist's toolbox for the stereospecific conversion of alkenes to cyclopropanes. The classic reagent system, diiodomethane (CH₂I₂) and a zinc-copper couple, is renowned for its reliability. However, the high cost, potential for batch-to-batch variability of the zinc-copper couple, and the quest for enhanced reactivity and broader substrate scope have driven the exploration of alternative reagents. This guide provides an in-depth comparison of viable alternatives to diiodomethane, offering experimental data, detailed protocols, and mechanistic insights to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.

The Enduring Benchmark: Diiodomethane and its Modifications

The traditional Simmons-Smith reaction involves the activation of diiodomethane with a zinc-copper couple to form an organozinc carbenoid, which then delivers a methylene group to an alkene in a concerted fashion.[1][2] A significant advancement is the Furukawa modification , which utilizes diethylzinc (Et₂Zn) in place of the heterogeneous zinc-copper couple.[3] This homogeneous system often provides more reproducible results and higher yields, particularly for less reactive alkenes.[4]

The primary drawbacks of diiodomethane-based systems are the reagent's cost and the pyrophoric nature of diethylzinc, which requires stringent anhydrous and anaerobic handling techniques.[5]

The Dihalomethane Family: A Comparative Analysis

A logical starting point for alternatives to diiodomethane is to explore other dihalomethanes. The reactivity of these reagents in forming the zinc carbenoid is inversely related to the carbon-halogen bond strength (C-I < C-Br < C-Cl).[6]

Chloroiodomethane (ClCH₂I): The More Reactive Sibling

Experimental evidence has shown that the (chloromethyl)zinc reagent, generated from chloroiodomethane and diethylzinc, is generally more reactive than its iodomethyl analog derived from diiodomethane.[7] This increased reactivity can be advantageous for less nucleophilic alkenes.

Mechanism of Enhanced Reactivity: The greater electronegativity of chlorine compared to iodine makes the methylene protons in chloroiodomethane more acidic. This facilitates the reaction with diethylzinc. Furthermore, the resulting (chloromethyl)zinc carbenoid is more electrophilic, leading to faster reaction rates with alkenes.

Bromoiodomethane (BrCH₂I) and Dibromomethane (Br₂CH₂): Economical Alternatives

Bromoiodomethane and dibromomethane are often considered more cost-effective alternatives to diiodomethane. While generally less reactive than diiodomethane, they can be effective for the cyclopropanation of electron-rich alkenes.[6] Their lower reactivity can sometimes be advantageous in achieving higher selectivity in complex molecules.

Performance at a Glance: Dihalomethanes in Cyclopropanation
ReagentTypical ConditionsReactivity TrendRelative CostKey Considerations
Diiodomethane (CH₂I₂) ** Zn-Cu or Et₂ZnHighHighThe benchmark reagent; Et₂Zn is pyrophoric.
Chloroiodomethane (ClCH₂I) Et₂ZnVery HighModerateMore reactive than CH₂I₂; useful for less reactive alkenes.[7]
Bromoiodomethane (BrCH₂I) Zn-Cu or Et₂ZnModerateModerateA balance of reactivity and cost.
Dibromomethane (CH₂Br₂) **Zn-Cu or Et₂ZnLowerLowCost-effective for reactive alkenes; may require harsher conditions.[3]

Beyond Zinc: Samarium- and Cobalt-Based Reagents

Moving beyond zinc-based systems opens up new avenues for reactivity and selectivity.

Samarium(II) Iodide (SmI₂): Precision in Hydroxyl-Directed Cyclopropanations

Samarium-based reagents, particularly those generated from samarium metal and diiodomethane or chloroiodomethane, have emerged as powerful tools for the highly diastereoselective cyclopropanation of allylic and homoallylic alcohols.[8][9] The high oxophilicity of samarium leads to strong chelation with the hydroxyl group, directing the methylene transfer to the syn face with exceptional control.[8]

Key Advantages of Samarium-Based Reagents:

  • High Diastereoselectivity: Often exceeding that of zinc-based reagents for allylic alcohols.[8]

  • Mild Reaction Conditions: Reactions can typically be carried out at low temperatures.

  • Chemoselectivity: Can selectively cyclopropanate allylic alcohols in the presence of other alkenes.

The handling of samarium metal, which is air and moisture sensitive, requires an inert atmosphere.[10]

Cobalt-Catalyzed Cyclopropanation with Dichloroalkanes: A Modern Approach for Challenging Substrates

Recent advances have demonstrated that cobalt complexes can catalyze the cyclopropanation of alkenes using gem-dichloroalkanes as the carbene source.[11][12] This methodology is particularly effective for electron-deficient alkenes, which are often challenging substrates for the traditional Simmons-Smith reaction.[11] The mechanism is proposed to involve a cobalt-carbene radical intermediate.[13][14][15][16][17]

Advantages of Cobalt-Catalyzed Systems:

  • Broad Substrate Scope: Effective for both electron-rich and electron-deficient alkenes.[11][12]

  • Use of Inexpensive Dichloroalkanes: Dichloromethane is a readily available and inexpensive C1 source.

  • High Functional Group Tolerance.

Experimental Protocols

Protocol 1: Furukawa Modification with Diiodomethane

This protocol is a general procedure for the cyclopropanation of an unfunctionalized alkene using diethylzinc and diiodomethane.

Materials:

  • Alkene (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 equiv)

  • Diiodomethane (2.5 equiv)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the alkene and anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution dropwise. A white precipitate may form.

  • Add the diiodomethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture back to 0 °C and quench by the slow, careful addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_reagents Reagent Preparation cluster_reaction Cyclopropanation cluster_workup Workup Et2Zn Diethylzinc (Et₂Zn) Carbenoid Formation of (Iodomethyl)zinc carbenoid Et2Zn->Carbenoid CH2I2 Diiodomethane (CH₂I₂) CH2I2->Carbenoid TS Butterfly Transition State Carbenoid->TS Alkene Alkene Substrate Alkene->TS Product Cyclopropane Product TS->Product Quench Quench with aq. NaHCO₃ Product->Quench Extract Extraction with CH₂Cl₂ Quench->Extract Purify Purification Extract->Purify

Caption: Workflow for Furukawa Modification.

Protocol 2: Samarium-Mediated Cyclopropanation of an Allylic Alcohol

This protocol describes the diastereoselective cyclopropanation of an allylic alcohol using samarium and diiodomethane.

Materials:

  • Allylic alcohol (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Samarium metal powder (2.2 equiv)

  • Diiodomethane (1.1 equiv)

  • Saturated aqueous Potassium Sodium Tartrate (Rochelle's salt) solution

Procedure:

  • To a flame-dried flask under an inert atmosphere, add samarium powder and anhydrous THF.

  • Add diiodomethane to the samarium suspension and stir at room temperature for 1 hour. The solution should turn from gray to a yellowish-green color, indicating the formation of the samarium carbenoid.

  • Add a solution of the allylic alcohol in anhydrous THF to the carbenoid solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous Rochelle's salt solution and stir vigorously until the aqueous layer becomes clear.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

G cluster_reagents Reagent Preparation cluster_reaction Directed Cyclopropanation Sm Samarium (Sm) Sm_Carbenoid Formation of Samarium Carbenoid Sm->Sm_Carbenoid CH2I2_Sm Diiodomethane (CH₂I₂) CH2I2_Sm->Sm_Carbenoid Chelation Chelation Complex Sm_Carbenoid->Chelation Allylic_OH Allylic Alcohol Allylic_OH->Chelation TS_Sm Directed Methylene Transfer Chelation->TS_Sm Product_Sm syn-Cyclopropylmethanol TS_Sm->Product_Sm

Caption: Mechanism of Samarium-Directed Cyclopropanation.

Safety and Handling Considerations

  • Diiodomethane (CH₂I₂): A dense, light-sensitive liquid. It is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Diethylzinc (Et₂Zn): Pyrophoric and reacts violently with water. It must be handled under a strictly inert atmosphere using syringe and cannula techniques.[18]

  • Samarium (Sm): Flammable solid, especially as a powder. It is air and moisture-sensitive and should be handled under an inert atmosphere.

  • Cobalt Catalysts: Cobalt compounds can be toxic, and appropriate care should be taken to avoid inhalation and skin contact.

Conclusion and Recommendations

The choice of reagent for a Simmons-Smith type cyclopropanation is a multifactorial decision that balances reactivity, substrate scope, stereoselectivity, cost, and safety.

  • For routine cyclopropanations of unfunctionalized, electron-rich alkenes , the **Furukawa modification (Et₂Zn/CH₂I₂) ** remains a reliable and high-yielding choice. For cost-sensitive applications on a larger scale, exploring dibromomethane may be worthwhile.

  • When faced with less reactive or electron-deficient alkenes , the more reactive chloroiodomethane/Et₂Zn system is a superior choice.[7] Alternatively, the modern cobalt-catalyzed methods with dichloroalkanes offer a robust solution for these challenging substrates.[11][12]

  • For the highly diastereoselective cyclopropanation of allylic alcohols , samarium-based reagents are unparalleled and should be the first choice.[8]

By understanding the nuances of each of these alternative systems, researchers can expand their synthetic capabilities and optimize their approaches to the construction of valuable cyclopropane-containing molecules.

References

A Senior Application Scientist's Guide to Confirming the Stereochemistry of Substituted Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. This is particularly true for strained ring systems like cyclopropanes, where subtle changes in stereoisomerism can dramatically alter biological activity, pharmacokinetic properties, and toxicity.[1][2][3] The compact, rigid nature of the cyclopropane ring makes it a valuable scaffold in medicinal chemistry, offering a way to fine-tune a molecule's conformation and metabolic stability.[2] However, this rigidity also means that even minor differences in the spatial orientation of substituents can lead to significant changes in how the molecule interacts with its biological target. This guide provides an in-depth comparison of the primary analytical techniques used to unequivocally determine the stereochemistry of substituted cyclopropane derivatives, moving beyond a simple listing of methods to explain the causality behind experimental choices and provide actionable protocols.

The Crucial Choice: A Logic-Driven Approach to Stereochemical Confirmation

The selection of the most appropriate analytical technique is not a one-size-fits-all decision. It is a process of matching the capabilities of the method to the specific question at hand—be it relative or absolute stereochemistry—and the physical properties of the molecule itself.

G start Stereochemical Question rel_abs Relative or Absolute Stereochemistry? start->rel_abs relative Relative Stereochemistry rel_abs->relative Relative absolute Absolute Stereochemistry rel_abs->absolute Absolute crystal Can the compound be crystallized? relative->crystal chiroptical Chiroptical Methods (VCD/ECD) absolute->chiroptical yes_crystal Yes crystal->yes_crystal Yes no_crystal No crystal->no_crystal No xray X-Ray Crystallography (Unambiguous 3D Structure) yes_crystal->xray nmr NMR Spectroscopy (NOE & J-Coupling) no_crystal->nmr xray->nmr Complementary Solution-State Data nmr->chiroptical Confirmation of Absolute Configuration

Caption: A decision-making workflow for selecting the appropriate analytical technique.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Art of Solution-State Structure Elucidation

NMR spectroscopy is the cornerstone for determining the relative stereochemistry of molecules in solution. For cyclopropane derivatives, two key NMR phenomena are particularly insightful: the Nuclear Overhauser Effect (NOE) and scalar (J) coupling.

A. The Nuclear Overhauser Effect (NOE): Probing Through-Space Proximity

The NOE is a manifestation of dipole-dipole interactions between nuclei that are close in space, typically within 5 Å.[4] An enhancement of a proton's signal upon irradiation of a nearby proton is a definitive indicator of their spatial proximity. This is invaluable for establishing the cis or trans relationship of substituents on a cyclopropane ring.

For small molecules like many cyclopropane derivatives, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is generally preferred over 1D selective NOE experiments. ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero.[5]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep Dissolve ~5-10 mg of sample in 0.6-0.7 mL of deuterated solvent. Filter to remove particulates. acq1 Acquire standard 1H NMR spectrum to determine chemical shifts. prep->acq1 acq2 Set up 2D NOESY/ROESY experiment. Key parameter: Mixing time (tm). For small molecules, start with 0.5-1 s. acq1->acq2 acq3 Acquire data with sufficient scans for good signal-to-noise. acq2->acq3 proc1 Process the 2D data (Fourier transform, phasing, and baseline correction). acq3->proc1 proc2 Identify cross-peaks off the diagonal. A cross-peak between proton A and B indicates spatial proximity. proc1->proc2 proc3 Correlate cross-peaks with the molecular structure to assign relative stereochemistry (cis/trans). proc2->proc3

Caption: A streamlined workflow for a 2D NOESY/ROESY experiment.

  • Sample Preparation: Dissolve 5-10 mg of the purified cyclopropane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be free of particulate matter.

  • Initial 1H NMR: Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of the protons of interest.

  • NOESY Experiment Setup:

    • Choose a NOESY pulse sequence (e.g., noesyesgp on Bruker instruments).

    • Set the mixing time (d8 or tm). For small molecules (MW < 600), a mixing time of 0.5 to 1.0 seconds is a good starting point.[5]

    • Set the relaxation delay (d1) to be at least 1.5 times the longest T₁ of the protons of interest to ensure full relaxation.

  • Data Acquisition: Acquire the 2D data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing and Analysis:

    • Process the data using appropriate window functions, followed by 2D Fourier transformation.

    • Phase the spectrum carefully. For small molecules, NOESY cross-peaks should have the opposite phase to the diagonal peaks.[4]

    • Analyze the spectrum for cross-peaks that connect protons on the cyclopropane ring and its substituents. The presence of a cross-peak between two protons indicates they are on the same face of the ring (cis), while the absence of a cross-peak suggests they are on opposite faces (trans), assuming other through-space interactions are not present.

B. J-Coupling Constants: Deciphering Dihedral Angles

Vicinal (three-bond, ³J) proton-proton coupling constants are highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[6][7][8] In the rigid cyclopropane system, this provides a powerful tool for differentiating cis and trans isomers.

Generally, for protons on a cyclopropane ring:

  • ³J_cis is typically larger (e.g., 7-9 Hz).[7]

  • ³J_trans is typically smaller (e.g., 4-6 Hz).[7]

This trend is somewhat counterintuitive compared to alkenes, where trans couplings are larger. The unique bonding and geometry of the cyclopropane ring lead to this reversal.[7]

  • High-Resolution 1H NMR: Acquire a 1D proton NMR spectrum with high digital resolution to accurately measure the splitting patterns.

  • Multiplet Analysis: Carefully analyze the multiplets of the cyclopropane protons. For complex, overlapping signals, 2D J-resolved spectroscopy can be beneficial.

  • Measure Coupling Constants: Extract the J-values from the splitting patterns.[9]

  • Assign Stereochemistry: Compare the measured ³J values to the expected ranges for cis and trans couplings in cyclopropanes to assign the relative stereochemistry.

II. X-Ray Crystallography: The Gold Standard for Unambiguous Structure Determination

When a suitable single crystal of the compound can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of its three-dimensional structure, including both relative and absolute stereochemistry.[1]

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern.[10] This pattern is used to generate an electron density map, from which the positions of the atoms can be determined.

  • Crystallization: This is often the most challenging step. Grow single crystals of the cyclopropane derivative of sufficient quality. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen. Collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. This is typically done using specialized software packages. The final refined structure provides precise bond lengths, bond angles, and the absolute configuration (if a heavy atom is present or anomalous dispersion is used).

III. Chiroptical Methods: Assigning Absolute Configuration in Solution

For chiral molecules that do not crystallize or for which the absolute configuration needs to be determined in solution, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are indispensable.[11][12][13] These methods measure the differential absorption of left- and right-circularly polarized light.[14]

The experimental spectrum of an unknown enantiomer is compared with the computationally predicted spectrum for a chosen absolute configuration (e.g., R or S). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[15]

  • Sample Preparation: Dissolve a sufficient amount of the sample (typically 1-10 mg) in a suitable solvent (e.g., CDCl₃) to achieve a concentration that gives a good IR absorbance (around 0.5-1.0 AU). The cell path length is chosen accordingly.

  • VCD Spectrum Acquisition: Record the VCD and IR spectra of the sample. It is also recommended to record the spectrum of the neat solvent as a baseline.

  • Computational Modeling:

    • Perform a conformational search for the molecule using molecular mechanics.

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) calculations.

    • Calculate the VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for a chosen enantiomer. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration.

Comparative Analysis of Techniques

FeatureNMR Spectroscopy (NOE & J-Coupling)X-Ray CrystallographyChiroptical Methods (VCD/ECD)
Primary Information Relative stereochemistry, solution conformationUnambiguous 3D structure, absolute & relative stereochemistryAbsolute configuration in solution
Sample Phase SolutionSolid (single crystal)Solution
Sample Amount 1-10 mg< 1 mg (single crystal)1-10 mg
Key Advantage Provides data on solution-state conformation and dynamicsProvides a definitive, high-resolution structureDoes not require crystallization; powerful for non-crystalline compounds
Key Limitation Can be ambiguous for flexible molecules; does not directly give absolute configurationRequires high-quality single crystals, which can be difficult to obtain.[1]Requires access to specialized instrumentation and computational resources
Time to Result Hours to a dayDays to weeks (including crystallization)Days (including computation)

Conclusion: An Integrated Approach for Definitive Stereochemical Assignment

The determination of stereochemistry in substituted cyclopropane derivatives is a critical task in modern chemistry, particularly in the development of new therapeutics. While each of the discussed techniques offers powerful insights, a truly rigorous and trustworthy assignment often comes from an integrated approach. NMR spectroscopy provides essential information about the behavior of the molecule in solution, which is often more biologically relevant than the solid-state structure. X-ray crystallography, when possible, offers an unparalleled level of certainty. Chiroptical methods provide the final piece of the puzzle by establishing the absolute configuration.

As a senior application scientist, my recommendation is to not rely on a single technique in isolation, especially when dealing with novel compounds of significant interest. The causality is clear: NMR informs on the predominant solution structure, chiroptical methods assign its absolute handedness, and X-ray crystallography can provide the ultimate, unambiguous confirmation. By understanding the strengths and limitations of each method and applying them logically, researchers can confidently and accurately define the stereochemistry of their cyclopropane derivatives, paving the way for a deeper understanding of their structure-activity relationships.

References

A Strategic Guide to Bioisosteric Replacement of Tert-Butyl Groups in Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Tert-Butyl Group

The tert-butyl group, a seemingly simple alkyl substituent, is a cornerstone in medicinal chemistry. Its sheer bulk provides a powerful tool for medicinal chemists to probe structure-activity relationships (SAR), fill hydrophobic pockets in target proteins, and shield adjacent functional groups from metabolic attack. However, this stalwart of drug design is not without its drawbacks. The very lipophilicity that often enhances binding can also lead to poor aqueous solubility, increased metabolic liability through oxidation of its methyl groups, and potential off-target effects.[1][2][3]

This guide provides a comparative analysis of common and cutting-edge bioisosteric replacements for the tert-butyl group. We will delve into the rationale behind their selection, their impact on physicochemical and pharmacokinetic properties, and provide supporting experimental data and protocols to empower researchers in their quest for optimized lead compounds.

Comparative Analysis of Tert-Butyl Bioisosteres

The selection of an appropriate bioisostere is a multi-parameter optimization problem. The ideal replacement should mimic the steric bulk of the tert-butyl group while offering improvements in solubility, metabolic stability, and potentially, biological activity. Below is a comparative summary of key bioisosteres.

BioisostereKey Features & RationaleImpact on Lipophilicity (cLogP)Impact on SolubilityImpact on Metabolic Stability
Bicyclo[1.1.1]pentane (BCP) Rigid, three-dimensional scaffold.[4] Mimics the spatial orientation of the tert-butyl group.[1]Generally lowerOften improved[5]Typically enhanced[1]
Cubane Highly strained, rigid cage structure.[6] Provides a larger hydrophobic surface than BCP.Can be comparable or slightly higherCan be improved[6]Generally enhanced due to the high s-character of C-H bonds[6]
Trifluoromethyl-cyclopropyl/cyclobutyl Introduction of fluorine can modulate electronics and block metabolic oxidation.[1][7]Can be higherVariableSignificantly improved[1][7]
Trimethylsilyl (TMS) Silicon has a larger atomic radius and longer bond lengths than carbon, altering molecular shape.[8]Can be lower[9]Potentially improvedGenerally similar or slightly improved
Deuterated Tert-Butyl (d9-tert-butyl) Kinetic isotope effect slows C-H bond cleavage by metabolic enzymes.[10][11][12]No significant changeNo significant changeSignificantly improved[10][12]

In-Depth Analysis and Case Studies

Bicyclo[1.1.1]pentane (BCP): The Rigid Mimic

BCP has emerged as a popular tert-butyl bioisostere due to its rigid, rod-like structure that effectively mimics the spatial projection of a tert-butyl group while introducing a greater degree of sp³ character, which often leads to improved solubility and metabolic stability.[1]

A compelling case study is the modification of the dual endothelin receptor antagonist, bosentan. Replacement of a tert-butyl group with a BCP moiety resulted in a compound with very similar solubility and permeability to the parent drug but a significant increase in activity at the human endothelin receptor subtype B.[4] In another example, replacing a para-substituted phenyl ring (which can be considered a larger analogue of a tert-butyl group in terms of its role as a hydrophobic spacer) with a BCP in the LpPLA2 inhibitor darapladib led to a significant improvement in permeability and kinetic solubility.

Cubane: The Spherical Bioisostere

Cubane offers a more spherical hydrophobic footprint compared to the tetrahedral tert-butyl group. Its highly strained nature results in C-H bonds with high s-character, making them less susceptible to metabolic oxidation.[6] A key advantage of cubane is its ability to closely mimic the geometry of a benzene ring, making it an excellent bioisostere for this common medicinal chemistry motif as well.

In a study on the cystic fibrosis transmembrane conductance regulator (CFTR) modulator lumacaftor, replacing a benzene ring with a cubane bioisostere resulted in a derivative with improved pH-independent solubility and enhanced metabolic stability.[6]

Fluorinated Analogues: Blocking Metabolic Hotspots

The introduction of fluorine is a well-established strategy to block sites of metabolic oxidation. Replacing one or more methyl groups of the tert-butyl group with trifluoromethyl-substituted rings, such as cyclopropyl or cyclobutyl, can dramatically improve metabolic stability.[1][7]

In a study aimed at developing metabolically stable tert-butyl replacements, a trifluoromethylcyclopropyl group was shown to consistently increase metabolic stability in vitro and in vivo compared to the parent tert-butyl-containing compounds.[7] For instance, replacing the tert-butyl group in finasteride with a trifluoromethylcyclopropyl moiety led to a significant increase in the half-life in human liver microsomes.[7]

Trimethylsilyl (TMS) Group: A Silicon-Based Alternative

The replacement of a carbon atom with silicon offers a subtle yet impactful modification. The longer Si-C bonds and larger atomic radius of silicon compared to carbon can alter the molecule's conformation and binding properties.[8] In some cases, replacing a tert-butyl group with a trimethylsilyl group has been shown to reduce lipophilicity without negatively impacting biological activity or metabolic stability.[9]

Deuterated Tert-Butyl Group: Leveraging the Kinetic Isotope Effect

Deuteration of a metabolic soft spot is a powerful strategy to enhance metabolic stability. The increased mass of deuterium compared to hydrogen leads to a stronger C-D bond, which is cleaved more slowly by cytochrome P450 enzymes.[10][11][12]

A clear example is the development of a deuterated analogue of a PI3K-α inhibitor. The parent compound, containing a tert-butyl group, was found to be rapidly metabolized. Replacing the tert-butyl group with a d9-tert-butyl analogue resulted in a significant increase in both in vitro and in vivo metabolic stability, leading to improved oral bioavailability and in vivo potency.[10] Similarly, the deuterated drug deutivacaftor (VX-561) was developed from ivacaftor by replacing a metabolically vulnerable tert-butyl group with its deuterated counterpart, leading to an improved pharmacokinetic profile.[3][9]

Experimental Protocols

General Synthesis of a Bicyclo[1.1.1]pentane (BCP) Carboxylic Acid

This protocol is adapted from a scalable synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[13][14]

Step 1: Synthesis of Diketone 6 via Photochemical Reaction

  • Reaction: [1.1.1]Propellane (4) and diacetyl (5) are reacted under UV irradiation (365 nm) in a flow reactor to produce the diketone (6).

  • Procedure:

    • Prepare a solution of [1.1.1]propellane and diacetyl in a suitable solvent (e.g., pentane).

    • Pump the solution through a flow reactor equipped with a 365 nm LED light source.

    • Collect the product stream and remove the solvent under reduced pressure to obtain the crude diketone.

Step 2: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (1) via Haloform Reaction

  • Reaction: The diketone (6) is subjected to a haloform reaction using bromine and sodium hydroxide.

  • Procedure:

    • Prepare a solution of sodium hydroxide in water and cool to 0-5 °C.

    • Slowly add bromine to the cooled sodium hydroxide solution with vigorous stirring.

    • Add a solution of the diketone (6) in dioxane to the freshly prepared sodium hypobromite solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Work up the reaction by extracting with an organic solvent (e.g., dichloromethane) to remove organic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 3: Selective Monoesterification and Curtius Rearrangement (for amine derivatives)

  • The dicarboxylic acid can be selectively mono-esterified and then subjected to a Curtius rearrangement to yield amino-BCP derivatives.[13][14]

General Synthesis of a Cubane Carboxylic Acid

This protocol is based on the improved synthesis of cubane-1,4-dicarboxylic acid.[15][16]

Step 1: Diels-Alder Reaction

  • Reaction: 2-Bromocyclopentadienone undergoes a spontaneous Diels-Alder dimerization.

  • Procedure: The synthesis often starts from a precursor that generates 2-bromocyclopentadienone in situ, which then dimerizes.

Step 2: Photochemical [2+2] Cycloaddition

  • Reaction: The endo-dimer undergoes an intramolecular photochemical [2+2] cycloaddition to form the cage-like structure.

  • Procedure: Irradiate a solution of the dimer in a suitable solvent (e.g., ethyl acetate) with a UV lamp.

Step 3: Favorskii Rearrangement

  • Reaction: The resulting bromoketone is treated with a strong base (e.g., potassium hydroxide) to induce a Favorskii rearrangement, leading to ring contraction and the formation of a carboxylic acid.

  • Procedure:

    • Dissolve the bromoketone in a suitable solvent (e.g., ethanol).

    • Add a solution of potassium hydroxide and stir at room temperature or with gentle heating until the reaction is complete.

    • Acidify the reaction mixture to precipitate the cubane carboxylic acid.

Microsomal Stability Assay Protocol

This protocol is a generalized procedure for assessing the metabolic stability of a compound in liver microsomes.[17][18][19][20][21]

  • Materials:

    • Liver microsomes (human, rat, or mouse)

    • Test compound and positive control compounds (e.g., verapamil, testosterone)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)

    • 96-well plates

    • Incubator/shaker (37 °C)

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-incubate at 37 °C for 5-10 minutes.

    • Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

    • Include control wells: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and a control with a known substrate to confirm microsomal activity.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Visualizing the Workflow and Concepts

Decision Tree for Selecting a Tert-Butyl Bioisostere

G start High Metabolic Liability of Tert-Butyl Group? solubility Poor Aqueous Solubility? start->solubility No deuterate Consider d9-tert-butyl start->deuterate Yes fluorinate Consider Fluorinated Analogues (e.g., CF3-cyclopropyl) start->fluorinate Yes potency Suboptimal Potency? solubility->potency No bcp Consider BCP solubility->bcp Yes cubane Consider Cubane solubility->cubane Yes potency->bcp Yes, explore rigid scaffold tms Consider TMS potency->tms Yes, explore altered sterics G cluster_synthesis Synthesis cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_activity Biological Evaluation synthesis Synthesize Bioisosteric Analogues solubility Aqueous Solubility Assay synthesis->solubility logp LogP/LogD Determination synthesis->logp microsomal Microsomal Stability Assay solubility->microsomal logp->microsomal permeability Permeability Assay (e.g., PAMPA) microsomal->permeability activity In Vitro Potency & Selectivity Assays permeability->activity

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tert-butyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. Tert-butyl cyclopropanecarboxylate, a common reagent in organic synthesis, requires meticulous handling not only during use but also at the end of its experimental life. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of your personnel and the protection of our environment.

Hazard Profile and Core Safety Principles

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified with specific hazards that directly inform our disposal strategy. The causality behind our procedural choices is rooted in mitigating these risks.

Key Hazard Information
PropertyValueSource
Molecular Formula C₈H₁₄O₂PubChem[1]
Molecular Weight 142.20 g/mol PubChem[1]
Physical Form LiquidSigma-Aldrich[2]
GHS Pictogram
alt text
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Sigma-Aldrich, PubChem[1]
Signal Word WarningSigma-Aldrich[2]
Hazard Statements H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed.PubChem[1], Apollo Scientific[3], Sigma-Aldrich[2]

The primary hazards—flammability and irritation—dictate that this compound cannot be disposed of via standard laboratory drains or regular trash.[4] Its flammability poses a significant fire risk, and its irritating properties can cause harm upon contact or inhalation. Therefore, all disposal procedures must prioritize the containment of the liquid and its vapors.

The Logic of Segregated Waste Streams

The core principle of chemical waste management is segregation. Mixing incompatible chemicals can lead to violent reactions, emission of toxic gases, or fire. This compound, as a flammable, non-halogenated organic liquid, must be collected in a designated waste stream separate from:

  • Halogenated solvents

  • Strong acids and bases

  • Oxidizers

  • Aqueous waste

This segregation is a critical, self-validating step in ensuring safety within the laboratory's designated waste accumulation areas.[5]

Disposal Decision Workflow

The appropriate disposal path depends on the quantity of waste generated. The following workflow provides a clear decision-making process for laboratory personnel.

G start Waste Tert-butyl cyclopropanecarboxylate Generated decision Quantity > 50 mL? start->decision small_quant Small Quantity Protocol (< 50 mL) decision->small_quant No large_quant Large Quantity Protocol (> 50 mL) decision->large_quant Yes container Place in a dedicated, labeled hazardous waste container for 'Non-Halogenated Flammable Liquids' small_quant->container absorb Absorb onto inert material (e.g., vermiculite, sand) large_quant->absorb absorb->container seal Seal container securely. Ensure it is properly labeled with 'Hazardous Waste' and contents. container->seal saa Store in designated Satellite Accumulation Area (SAA) seal->saa pickup Arrange for pickup by licensed hazardous waste contractor. saa->pickup

Caption: Decision workflow for this compound disposal.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and regulatory compliance. The following procedures are designed to provide clear, actionable steps for waste handling.

Protocol 1: Disposal of Small Quantities (< 50 mL)

This procedure is suitable for residual amounts or very small-scale experimental waste.

Materials:

  • Dedicated hazardous waste container for "Non-Halogenated Flammable Liquids" (glass or chemically resistant plastic is preferred)[4][5]

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat

Procedure:

  • Work in a Ventilated Area: Perform all waste handling inside a certified chemical fume hood to mitigate inhalation risks from vapors.

  • Prepare Waste Container: Ensure the designated waste container is properly labeled with "Hazardous Waste," the chemical name ("this compound"), and a list of any other constituents in the waste solution.[4]

  • Transfer Waste: Carefully pour the waste liquid directly into the designated container.

  • Secure the Container: Tightly close the container cap. A container holding hazardous waste must be kept closed at all times except when actively adding waste.[4][5]

  • Store Appropriately: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is stored in secondary containment to prevent spills.

  • Schedule Disposal: Once the container is full, or in accordance with your institution's policies, arrange for pickup by your Environmental Health & Safety (EH&S) department or a licensed waste contractor.[4]

Protocol 2: Disposal of Large Quantities (> 50 mL) and Spills

For larger volumes or in the event of a spill, the risk of fire and exposure increases. This protocol focuses on safe absorption and containment.[6]

Materials:

  • Inert absorbent material (e.g., vermiculite, cat litter, or sand)

  • Sealable, chemically compatible waste container (e.g., a wide-mouth plastic pail or glass jar)

  • Hazardous waste labels

  • Scoop or non-sparking tools

  • Appropriate PPE

Procedure:

  • Ensure Safety: Work within a chemical fume hood or a well-ventilated area, away from all ignition sources (e.g., open flames, hot plates, electrical equipment).[7]

  • Contain and Absorb: Pour the absorbent material onto the liquid waste, allowing it to be fully absorbed. For spills, create a dike around the spill with the absorbent material first, then cover the remainder.

  • Transfer to Container: Using a scoop or non-sparking tools, carefully transfer the saturated absorbent material into the designated solid waste container.[8]

  • Label and Seal: Securely seal the container. Label it clearly as "Hazardous Waste" and specify the contents: "this compound absorbed on [Name of Absorbent]."[4]

  • Store and Dispose: Place the container in the Satellite Accumulation Area and arrange for professional disposal through your institution's waste management program.[7][9]

Causality Note: The use of an inert absorbent material for larger quantities is a critical safety measure. It reduces the liquid's surface area, thereby lowering the vapor pressure and minimizing the risk of flammable vapor accumulation.[8]

Final Disposition: The Role of Professional Waste Management

It is imperative to understand that the laboratory's responsibility is to safely collect, label, and store the hazardous waste. The final disposal must be handled by a licensed and approved waste disposal facility.[7][9] These facilities typically use high-temperature incineration for flammable organic liquids, which is the environmentally preferred method for complete destruction.

Under no circumstances should this compound or its solutions be:

  • Poured down the drain.[4]

  • Disposed of in regular trash.

  • Allowed to evaporate to dryness outside of a controlled procedure.[6]

Trustworthiness Through Self-Validation and Compliance

This protocol is designed as a self-validating system. By following these steps, you are inherently complying with the foundational principles of laboratory safety and regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Segregation prevents accidental reactions.

  • Containment in labeled, sealed containers prevents spills and exposure.[4]

  • Professional Disposal ensures the chemical is destroyed in an environmentally sound manner.

Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may have additional requirements. Your EH&S department is your most valuable resource for ensuring compliance.

References

Essential Safety Guide: Personal Protective Equipment for Handling Tert-butyl cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of Tert-butyl cyclopropanecarboxylate (CAS No. 87661-20-9). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each safety measure, ensuring a culture of informed and proactive laboratory safety. Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your work.

Hazard Profile Analysis: Understanding the Risks

This compound is a flammable liquid that poses significant irritant hazards.[1][2] A comprehensive understanding of its specific risks, as defined by the Globally Harmonized System (GHS), is the foundation for selecting appropriate PPE.

GHS PictogramHazard CodeHazard StatementSignificance for Handling
Flame H226Flammable liquid and vaporRequires storage away from ignition sources and use of non-sparking tools.[1][2]
Exclamation Mark H315Causes skin irritationDirect skin contact must be avoided through proper glove and lab coat selection.[1][2][3]
Exclamation Mark H319Causes serious eye irritationChemical splash goggles or a face shield are mandatory to prevent severe eye damage.[1][2][3]
Exclamation Mark H335May cause respiratory irritationAll handling of open containers must be performed within a certified chemical fume hood to prevent vapor inhalation.[1][2][3]
Exclamation Mark H302Harmful if swallowedIngestion must be prevented by prohibiting eating/drinking in the lab and using proper hygiene.[4][5]

Core PPE Requirements: A Multi-Layered Defense

A risk-based approach to PPE is crucial. The following recommendations are based on the known hazards of this compound.

Protection AreaRequired PPERationale & Key Specifications
Eye & Face Chemical Splash Goggles or Face ShieldRationale: Protects against splashes that can cause serious eye irritation (H319).[1][3] Standard safety glasses are insufficient. Specification: Must be ANSI Z87.1 compliant and provide a full seal around the eyes. A face shield offers broader protection and should be used when handling larger volumes (>1 L).[6]
Hand Nitrile Gloves (Double-Gloved)Rationale: Prevents skin irritation (H315) upon contact.[1][2] Double-gloving provides a critical layer of protection against tears, punctures, or unseen permeation.[6] Specification: Ensure gloves are rated for protection against esters and flammable liquids. Check for visible signs of degradation during use.
Body Flame-Resistant (FR) Laboratory Coat & Chemical-Resistant ApronRationale: The FR lab coat addresses the flammability risk (H226), while the apron provides a barrier against splashes that could cause skin irritation.[1][7] Specification: A Nomex® or equivalent FR coat is recommended. The apron should be made of polyethylene or a similar material resistant to esters.[7]
Respiratory Engineering Controls (Chemical Fume Hood)Rationale: The primary defense against respiratory irritation (H335) is not a mask, but an engineering control.[1][3] A fume hood captures vapors at the source. Specification: A respirator is generally not required if work is conducted within a properly functioning chemical fume hood.[8]
Feet Closed-Toe, Chemical-Resistant ShoesRationale: Protects feet from spills and dropped objects. Specification: Shoes should be made of a non-porous material like leather or rubber.

Operational Workflow: From Receipt to Disposal

Proper procedure is as important as the equipment itself. This workflow minimizes exposure at every stage of handling.

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling Protocol cluster_cleanup 3. Post-Handling & Disposal prep_area Verify Fume Hood Functionality gather_ppe Assemble & Inspect All Required PPE prep_waste Prepare Labeled Waste Containers prep_spill Locate Spill Kit & Eyewash Station don_ppe Don PPE (Coat, Goggles, Gloves) prep_spill->don_ppe Proceed to Handling transfer Transfer Chemical Inside Fume Hood don_ppe->transfer perform_work Perform Experiment transfer->perform_work close_container Securely Cap Primary Container perform_work->close_container decontaminate Decontaminate Work Area & Equipment close_container->decontaminate Proceed to Cleanup dispose_liquid Dispose Liquid Waste decontaminate->dispose_liquid dispose_solid Dispose Contaminated Solid Waste (e.g., gloves) decontaminate->dispose_solid doff_ppe Doff PPE in Order: Gloves, Apron, Goggles, Coat dispose_solid->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Methodology

1. Preparation & Area Setup

  • 1.1. Engineering Control Verification: Confirm that the chemical fume hood has a valid certification and that the airflow monitor indicates normal operation.
  • 1.2. PPE Assembly: Gather all necessary PPE as outlined in Section 2. Inspect each item for damage (e.g., cracks in goggles, tears in gloves).
  • 1.3. Waste Staging: Prepare separate, clearly labeled, and closed containers for liquid and solid chemical waste.[6]
  • 1.4. Emergency Readiness: Ensure an appropriate spill kit (containing an inert absorbent for flammable liquids) and a functional eyewash/safety shower are unobstructed and within a 10-second travel distance.

2. Donning PPE & Chemical Handling

  • 2.1. Donning Sequence: Don PPE in the following order: lab coat, chemical splash goggles, face shield (if needed), and finally, gloves (donning the outer glove last).
  • 2.2. Aliquoting and Transfer: Conduct all transfers of the chemical inside the fume hood sash, keeping the container as far from the opening as practical to ensure vapor capture.
  • 2.3. Reaction Setup: Keep all vessels containing the chemical capped or covered when not in active use.
  • 2.4. Post-Transfer: Immediately and securely cap the primary container of this compound and return it to its designated storage location (e.g., a 2-8°C flammable storage cabinet).[4][9]

3. Decontamination, Disposal, and Doffing

  • 3.1. Surface Decontamination: Wipe down the work surface within the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol), disposing of the wipes in the solid chemical waste container.
  • 3.2. Waste Segregation: Dispose of any unused this compound and solvent rinses into the designated liquid chemical waste container. Dispose of contaminated pipette tips, wipes, and gloves in the solid chemical waste container.[3][6]
  • 3.3. Doffing Sequence: The sequence is critical to prevent self-contamination. Remove PPE in the following order before leaving the laboratory:
  • Outer gloves (if double-gloved).
  • Chemical-resistant apron.
  • Inner gloves.
  • Face shield and/or goggles.
  • Lab coat.
  • 3.4. Personal Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[3]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3] If you feel unwell, call a poison center or doctor.[3]

  • Spill: Evacuate unprotected personnel. Remove all ignition sources.[10] Wearing full PPE, cover the spill with an inert, non-combustible absorbent material. Collect the material using non-sparking tools and place it in a sealed container for disposal.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl cyclopropanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.